BAY-405
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H23F5N4O3 |
|---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
N-[3,5-difluoro-4-[[3-[1-(trifluoromethyl)cyclopropyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]oxy]phenyl]-2,9-dioxa-4-azaspiro[5.5]undec-3-en-3-amine |
InChI |
InChI=1S/C25H23F5N4O3/c26-16-9-14(34-22-33-12-23(13-36-22)4-7-35-8-5-23)10-17(27)20(16)37-18-1-6-31-21-19(18)15(11-32-21)24(2-3-24)25(28,29)30/h1,6,9-11H,2-5,7-8,12-13H2,(H,31,32)(H,33,34) |
InChI Key |
FXMIIWBGTCDJJQ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: Targeting an Intracellular Immune Checkpoint
An In-depth Technical Guide on the Mechanism of Action of BAY-405 in T-Cells
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1). This document is intended for researchers, scientists, and drug development professionals in the field of immuno-oncology.
This compound is an orally available small molecule inhibitor targeting MAP4K1, a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] Within the immune system, MAP4K1 functions as a crucial intracellular immune checkpoint, acting as a negative feedback regulator downstream of T-cell receptor (TCR) stimulation.[1][2] In the tumor microenvironment, factors such as prostaglandin (B15479496) E2 (PGE2) and transforming growth factor-beta (TGFβ) can enhance MAP4K1 activity, thereby suppressing anti-tumor T-cell responses.[1][2]
Pharmacological inhibition of MAP4K1 with this compound is an attractive therapeutic strategy to enhance T-cell-mediated immunity against cancer.[2][3] By blocking this negative feedback loop, this compound aims to unleash the full potential of T-cells to recognize and eliminate malignant cells.[3]
Core Mechanism of Action: ATP-Competitive Inhibition of MAP4K1
This compound functions as a highly potent, ATP-competitive inhibitor of MAP4K1.[3] X-ray crystallography studies have revealed that this compound binds to the ATP-binding pocket of the MAP4K1 kinase domain. The molecule's pyrrolopyridine core forms two hydrogen bonds with the hinge region of the kinase, anchoring it in the active site.[3] This direct-site competition with ATP effectively blocks the phosphotransferase activity of MAP4K1, preventing it from phosphorylating its downstream substrates.
The inhibition of MAP4K1 by this compound removes a critical brake on T-cell activation. Downstream of the TCR, MAP4K1 is known to phosphorylate and activate SLP76, which in turn leads to the degradation of key signaling proteins required for sustained T-cell activation. By inhibiting MAP4K1, this compound prevents this negative feedback, leading to enhanced and more durable T-cell responses.[3][4] The specific mechanism was further confirmed in experiments where the T-cell enhancing activity of this compound was abrogated in T-cells expressing a kinase-dead version of MAP4K1.[3]
This compound inhibits MAP4K1, blocking a negative feedback loop on TCR signaling.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.[3]
Table 1: Biochemical Potency of this compound against MAP4K1
| Assay Type | Parameter | Value (nM) | Species |
| Kinase Activity Assay | IC50 | 11 | Human |
| ATP Binding Competition | IC50 | 6.2 | Human |
| High ATP (1 mM) Kinase Assay | IC50 | 56 | Human |
| Surface Plasmon Resonance (SPR) | Kd | In good agreement with biochemical assay | Human |
Source:[3]
Table 2: Cellular Activity and Off-Target Profile
| Assay Type | Parameter | Value (µM) | Target/Channel |
| SLP76 Phosphorylation | IC50 | 0.63 | Cellular MAP4K1 |
| hERG Channel Binding | IC50 | 4.9 | hERG |
Table 3: Kinase Selectivity Profile
| Parameter | Value | Notes |
| Selectivity Score (S) | 0.080 (at 1 µM) | Against a panel of 373 kinases |
| MAP4K3 Selectivity Ratio | 6.5-fold | Closely related kinase |
| ROCK2 Selectivity Ratio | 130-fold | |
| TCR Signaling Kinases | Good selectivity | ZAP70, Lck, Fyn, Itk, Jak1/2/3 |
Source:[3]
Experimental Protocols
The mechanism of action of this compound was elucidated through a series of key experiments.
MAP4K1 Biochemical Kinase Assay
-
Objective: To determine the direct inhibitory activity of this compound on MAP4K1.
-
Methodology:
-
Recombinant human MAP4K1 kinase domain was used.
-
A generic peptide substrate and ATP were included in the reaction buffer.
-
This compound was serially diluted and added to the reaction mixture.
-
The kinase reaction was initiated by the addition of ATP.
-
After incubation, the amount of phosphorylated substrate was quantified, typically using a fluorescence-based method or mass spectrometry.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
-
ATP Competition: To confirm an ATP-competitive mechanism, the kinase assay was repeated with a high concentration of ATP (e.g., 1 mM). A rightward shift in the IC50 value indicates competition with ATP.[3]
Cellular SLP76 Phosphorylation Assay
-
Objective: To measure the potency of this compound on its target in a cellular context.
-
Methodology:
-
A suitable T-cell line (e.g., Jurkat) or primary human T-cells were used.
-
Cells were pre-incubated with various concentrations of this compound.
-
TCR signaling was stimulated using anti-CD3/CD28 antibodies.
-
After a short stimulation period, cells were lysed to stop the reaction.
-
The level of phosphorylated SLP76 (pSLP76) was measured using a sensitive immunoassay, such as ELISA or a homogeneous time-resolved fluorescence (HTRF) assay.
-
IC50 values were determined from the dose-response curve of pSLP76 inhibition.[3]
-
Experimental workflow for determining the cellular potency of this compound.
In Vivo Tumor Models
-
Objective: To assess the anti-tumor efficacy of this compound and its dependence on the T-cell compartment.
-
Methodology:
-
Syngeneic mouse tumor models, such as EMT6 (breast cancer) or B16-OVA (melanoma), were used in immunocompetent mice.[4]
-
Tumor cells were implanted subcutaneously.
-
Once tumors were established, mice were treated with this compound (administered orally), a vehicle control, or a comparator agent (e.g., anti-PD-L1 antibody).[1][3]
-
Tumor growth was monitored over time using caliper measurements.
-
To confirm T-cell dependence, studies were repeated in T-cell deficient mice or in mice where T-cells were depleted using antibodies.
-
At the end of the study, tumors and spleens could be harvested for immunological analysis (e.g., flow cytometry) to assess the infiltration and activation status of T-cells.
-
Conclusion
This compound is a potent and selective, orally bioavailable inhibitor of the intracellular immune checkpoint MAP4K1. By directly inhibiting the ATP-dependent activity of MAP4K1 in T-cells, this compound blocks a key negative feedback loop that normally dampens TCR signaling. This mechanism enhances T-cell effector functions and overcomes immunosuppressive signals within the tumor microenvironment.[2][3] Preclinical data demonstrates that this enhancement of T-cell function translates to significant single-agent, T-cell-dependent anti-tumor efficacy, which can be further improved in combination with PD-L1 blockade.[1][3] These findings establish MAP4K1 inhibition by this compound as a promising strategy in cancer immunotherapy.
References
The Role of BAY-405 in Cancer Immunotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-405 is a potent and selective, orally bioavailable small molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1).[1][2][3] MAP4K1 is an intracellular immune checkpoint that negatively regulates T-cell receptor (TCR) signaling.[1] By inhibiting MAP4K1, this compound enhances T-cell activation and effector function, overcoming key immunosuppressive mechanisms within the tumor microenvironment.[1] Preclinical studies have demonstrated the potential of this compound to induce T-cell-dependent anti-tumor immunity, both as a monotherapy and in combination with other immunotherapies, such as PD-L1 blockade.[1][2] This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and experimental methodologies associated with this compound in the context of cancer immunotherapy.
Introduction to MAP4K1 as a Therapeutic Target
Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1) is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a negative regulator of T-cell activation downstream of the T-cell receptor (TCR). Upon TCR stimulation, MAP4K1 is recruited to the signaling complex where it phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa), leading to the attenuation of the T-cell response. The activity of MAP4K1 is enhanced by immunosuppressive factors commonly found in the tumor microenvironment (TME), such as prostaglandin (B15479496) E2 (PGE2) and transforming growth factor-beta (TGFβ).[1] Therefore, pharmacological inhibition of MAP4K1 presents a promising strategy to enhance anti-tumor immunity.
This compound: A Potent and Selective MAP4K1 Inhibitor
This compound is an azaindole-based compound identified through systematic optimization of a lead compound.[1] It is a highly potent and selective inhibitor of MAP4K1.
Biochemical and Cellular Activity
This compound demonstrates nanomolar potency in biochemical assays and submicromolar activity in cellular assays.[1] It is an ATP-competitive inhibitor of MAP4K1.[4]
| Parameter | Value | Species | Assay Type | Reference |
| Biochemical IC50 | ||||
| MAP4K1 (HPK1) | 11 nM (at 10 µM ATP) | Human | Kinase Activity Assay | [4] |
| MAP4K1 (HPK1) | 6.2 nM | Human | ATP Binding Competition Assay | [4] |
| MAP4K1 (HPK1) | 56 nM (at 1 mM ATP) | Human | Kinase Activity Assay | [4] |
| Cellular IC50 | ||||
| pSLP76 Inhibition | 0.63 µM | Human (Jurkat T-cells) | Cellular Phosphorylation Assay | [4] |
Kinase Selectivity
This compound exhibits a favorable selectivity profile against a broad panel of kinases, with a significant margin of selectivity for MAP4K1 over other kinases, including those involved in TCR signaling.[4]
| Kinase | IC50 (nM) | Selectivity Ratio (vs. MAP4K1) | Reference |
| MAP4K1 (HPK1) | 11 | 1 | [4] |
| ROCK2 | >1400 | >130 | [4] |
| MAP4K3 | 71.5 | 6.5 | [4] |
A comprehensive kinase panel screening showed a selectivity score (S) of 0.080 at 1 µM against 373 kinases.[4]
Mechanism of Action: Enhancing T-Cell Immunity
This compound enhances T-cell-mediated anti-tumor immunity through the inhibition of MAP4K1, which in turn prevents the negative regulation of TCR signaling.
Signaling Pathway
Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated. Lck and Fyn, two Src-family kinases, phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex, leading to the recruitment and activation of ZAP70. ZAP70 then phosphorylates key adaptor proteins, including LAT and SLP-76, which nucleate the formation of a larger signaling complex. This complex activates downstream pathways, including the PLCγ1-Ca2+, RAS-MAPK, and PKC pathways, culminating in T-cell activation, proliferation, and cytokine production.
MAP4K1 acts as a crucial negative regulator in this pathway. Upon TCR stimulation, MAP4K1 is recruited to the signaling complex and phosphorylates SLP-76 at Serine 376. This phosphorylation event leads to the dissociation of the SLP-76 signaling complex, thereby dampening the T-cell response. Immunosuppressive molecules in the TME, such as PGE2 and TGFβ, can enhance MAP4K1 activity, further suppressing anti-tumor immunity.
This compound, by inhibiting the kinase activity of MAP4K1, prevents the phosphorylation of SLP-76 at Ser376. This action sustains the TCR signaling cascade, leading to enhanced T-cell activation and effector functions, even in the presence of PGE2 and TGFβ.
Preclinical Efficacy
The anti-tumor activity of this compound has been evaluated in syngeneic mouse models, demonstrating its efficacy both as a single agent and in combination with checkpoint inhibitors.
In Vivo Monotherapy
In the B16-F10 melanoma and EMT6 breast cancer models, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.[1] This anti-tumor effect was shown to be T-cell dependent.[1]
| Tumor Model | Mouse Strain | Treatment | Dosing | Outcome | Reference |
| B16-F10 Melanoma | C57BL/6 | This compound | 30-100 mg/kg, p.o., b.i.d. | Dose-dependent tumor growth inhibition | [1] |
| EMT6 Breast Cancer | BALB/c | This compound | 30-100 mg/kg, p.o., b.i.d. | Dose-dependent tumor growth inhibition | [1] |
In Vivo Combination Therapy
The combination of this compound with a PD-L1 blocking antibody resulted in superior anti-tumor efficacy compared to either agent alone in the B16 melanoma model.[1] This suggests a complementary mechanism of action between MAP4K1 inhibition and PD-1/PD-L1 blockade.
| Tumor Model | Mouse Strain | Treatment | Dosing | Outcome | Reference |
| B16-F10 Melanoma | C57BL/6 | This compound + anti-PD-L1 | 60 mg/kg, p.o., b.i.d. (this compound) | Enhanced tumor growth inhibition vs. monotherapy | [1] |
Pharmacokinetics and Pharmacodynamics
This compound exhibits favorable pharmacokinetic properties that support oral dosing.[4] Pharmacodynamic studies have shown that this compound treatment leads to a reduction in phosphorylated SLP76 levels in the spleen of treated mice, confirming target engagement in vivo.[1]
| Species | Route | Key PK Parameters | Reference |
| Mouse | p.o. | Good oral exposure | [1] |
| Rat | p.o. | Good oral exposure | [4] |
| Dog | p.o. | Good oral exposure | [4] |
Clinical Development Status
As of the latest available information, this compound is in the preclinical stage of development for cancer immunotherapy.[2][5][6] There are no active or completed clinical trials for this compound in cancer listed in public registries. Other MAP4K1 inhibitors are currently being investigated in clinical trials.[7]
Experimental Protocols
MAP4K1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.
Materials:
-
MAP4K1 enzyme
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Assay buffer
-
Test compound (this compound)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the test compound, MAP4K1 enzyme, and Eu-labeled antibody to the wells of the microplate.
-
Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).
-
The ratio of the acceptor to donor emission is calculated. A decrease in the FRET signal indicates displacement of the tracer by the test compound.
-
IC50 values are determined by plotting the FRET ratio against the concentration of the test compound.
Cellular Phospho-SLP76 (Ser376) Assay (HTRF®)
This is a homogeneous time-resolved fluorescence (HTRF) sandwich immunoassay to measure the phosphorylation of SLP76 in cell lysates.
Materials:
-
Jurkat T-cells
-
Anti-CD3 antibody for stimulation
-
Lysis buffer
-
HTRF detection reagents:
-
Europium cryptate-labeled anti-SLP76 antibody
-
d2-labeled anti-phospho-SLP76 (Ser376) antibody
-
-
384-well low-volume white microplate
Procedure:
-
Culture Jurkat T-cells and seed into a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with anti-CD3 antibody.
-
Lyse the cells to release intracellular proteins.
-
Transfer the cell lysates to a 384-well plate.
-
Add the HTRF detection antibodies.
-
Incubate the plate at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.
-
The HTRF ratio is proportional to the amount of phosphorylated SLP76.
-
IC50 values are calculated based on the inhibition of the phospho-SLP76 signal.
In Vivo Tumor Models
B16-F10 Melanoma Model:
-
Mouse Strain: C57BL/6
-
Tumor Cell Inoculation: Subcutaneous injection of B16-F10 cells into the flank.
-
Treatment: Oral administration of this compound (e.g., twice daily) starting when tumors are established.
-
Readouts: Tumor volume is measured regularly with calipers. At the end of the study, tumors can be excised for further analysis (e.g., immune cell infiltration).
EMT6 Breast Cancer Model:
-
Mouse Strain: BALB/c
-
Tumor Cell Inoculation: Orthotopic injection of EMT6 cells into the mammary fat pad.
-
Treatment: Oral administration of this compound.
-
Readouts: Tumor volume is monitored. Efficacy can also be assessed by measuring survival.
Conclusion
This compound is a promising preclinical candidate for cancer immunotherapy that targets the intracellular immune checkpoint MAP4K1. Its ability to enhance T-cell activation and overcome immunosuppression in the tumor microenvironment, both as a single agent and in combination with PD-L1 blockade, warrants further investigation. The data presented in this guide highlight the potential of this compound to become a valuable component of future cancer treatment regimens. Further studies are needed to evaluate its safety and efficacy in clinical settings.
References
- 1. Discovery of this compound: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound / Bayer, German Cancer Research Center [delta.larvol.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bayer.com [bayer.com]
- 6. Bayer to present new clinical data in indolent non-Hodgkin’s Lymphoma and additional research on its oncology portfolio at AACR Annual Meeting 2021 [bayer.com]
- 7. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of BAY-405 on the Tumor Microenvironment: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BAY-405 is a potent and selective, orally bioavailable small molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1).[1][2][3] MAP4K1 is a critical negative regulator of T-cell receptor (TCR) signaling, acting as an intracellular immune checkpoint.[3][4][5] In the tumor microenvironment (TME), factors such as prostaglandin (B15479496) E2 (PGE2) and transforming growth factor-beta (TGF-β) enhance MAP4K1 activity, leading to suppressed anti-tumor immunity.[1][2][3] this compound reverses this immunosuppression by inhibiting MAP4K1, thereby enhancing T-cell activation, proliferation, and cytokine production, ultimately leading to T-cell-dependent tumor growth inhibition.[1][3] Preclinical studies have demonstrated the single-agent efficacy of this compound and its synergistic anti-tumor activity when combined with PD-1/PD-L1 checkpoint inhibitors.[1][2][3] This document provides a detailed technical guide on the mechanism of action of this compound, its effects on the TME, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: MAP4K1 Inhibition
MAP4K1 is a serine/threonine kinase predominantly expressed in hematopoietic cells.[4] Downstream of the T-cell receptor, MAP4K1 negatively regulates T-cell activation by phosphorylating key signaling adaptors, including SLP-76.[1][5] This phosphorylation leads to the degradation of these adaptors and subsequent dampening of the T-cell response. Factors prevalent in the TME, such as PGE2 and TGF-β, further amplify MAP4K1's immunosuppressive activity.[1][3]
This compound is an ATP-competitive inhibitor of MAP4K1.[1] By binding to the active site of MAP4K1, this compound prevents the phosphorylation of its downstream targets. This blockade of MAP4K1 signaling removes the intrinsic "brake" on T-cell activation, leading to a more robust and sustained anti-tumor immune response.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound [1]
| Parameter | Value | Species | Assay Type |
| MAP4K1 IC50 | 11 nM | Human | Biochemical Kinase Assay (10 µM ATP) |
| 56 nM | Human | Biochemical Kinase Assay (1 mM ATP) | |
| MAP4K1 Binding IC50 | 6.2 nM | Human | Tracer Binding Competition Assay |
| Cellular pSLP76 IC50 | 0.63 µM | Human | Jurkat T-cells |
| ROCK2 Selectivity Ratio | 130-fold | Human | Biochemical Kinase Assay |
| Kinase Selectivity Score (S) | 0.080 (at 1 µM) | Human | Panel of 373 kinases |
Table 2: Pharmacokinetic Properties of this compound [1]
| Species | Route | Key Parameters |
| Mouse | Oral | Meaningful in vivo exposure achieved |
| Rat | Oral | Moderate to good metabolic stability |
| Dog | Oral | Lower metabolic stability compared to rodents |
Table 3: In Vivo Anti-Tumor Efficacy of this compound [1][3]
| Tumor Model | Treatment | Outcome |
| Syngeneic EMT6 (breast) | This compound monotherapy | T-cell-dependent suppression of tumor outgrowth |
| Syngeneic B16-OVA (melanoma) | This compound monotherapy | T-cell-dependent suppression of tumor outgrowth |
| Syngeneic B16-OVA (melanoma) | This compound + anti-PD-L1 | Superior anti-tumor impact compared to single agents |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound.
In Vitro T-Cell Activation and Function Assays
Objective: To assess the effect of this compound on T-cell activation, cytokine production, and tumor cell killing capacity.
Methodology:
-
T-Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. CD3+ T-cells are subsequently purified using magnetic-activated cell sorting (MACS).
-
T-Cell Stimulation: Purified T-cells are cultured in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell receptor signaling.
-
This compound Treatment: T-cells are pre-incubated with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours prior to stimulation.
-
Cytokine Analysis: After 24-48 hours of stimulation, culture supernatants are collected. The concentrations of key cytokines such as IL-2 and IFN-γ are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays (e.g., Luminex).
-
Proliferation Assay: T-cells are labeled with a proliferation dye (e.g., CFSE) before stimulation. After 48-72 hours, the dilution of the dye, indicative of cell division, is analyzed by flow cytometry.
-
Activation Marker Expression: After 24 hours of stimulation, T-cells are stained with fluorescently-conjugated antibodies against activation markers (e.g., CD69, CD25) and analyzed by flow cytometry.
-
In Vitro Tumor Cell Killing Assay: Human T-cells transduced with a tumor antigen-specific T-cell receptor (e.g., MART-1 for melanoma) are co-cultured with target tumor cells. The killing of tumor cells in the presence of varying concentrations of this compound is monitored in real-time using impedance-based assays or by measuring the release of cytotoxic granules (e.g., granzyme B).[1]
In Vivo Syngeneic Tumor Models
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with other immunotherapies in an immunocompetent host.
Methodology:
-
Animal Models: Female C57BL/6 or BALB/c mice are used for the B16-OVA melanoma and EMT6 breast cancer models, respectively.
-
Tumor Cell Implantation: A suspension of tumor cells (e.g., 1x10^6 B16-OVA cells) is injected subcutaneously into the flank of the mice.
-
This compound Administration: Once tumors are established and reach a palpable size, mice are randomized into treatment groups. This compound is administered orally, once or twice daily, at a predetermined dose.
-
Combination Therapy: For combination studies, an anti-PD-L1 antibody or an isotype control is administered intraperitoneally at a specified dose and schedule.
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors and spleens are harvested. The infiltration of immune cells (CD4+ T-cells, CD8+ T-cells, regulatory T-cells) into the tumor is analyzed by flow cytometry or immunohistochemistry. The phosphorylation status of SLP76 in splenic T-cells can be measured as a pharmacodynamic biomarker of this compound activity.[1]
-
T-Cell Depletion Studies: To confirm the T-cell dependency of the anti-tumor effect, specific T-cell subsets (e.g., CD8+ T-cells) are depleted by administering depleting antibodies prior to and during this compound treatment.[1]
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
Caption: this compound Mechanism of Action in the Tumor Microenvironment.
Experimental Workflows
Caption: Workflow for In Vitro T-Cell Activation Assays.
Caption: Workflow for In Vivo Anti-Tumor Efficacy Studies.
Conclusion
This compound represents a promising novel immuno-oncology agent that targets the intracellular immune checkpoint MAP4K1. By inhibiting MAP4K1, this compound effectively reverses the immunosuppressive signals within the tumor microenvironment, leading to enhanced T-cell-mediated anti-tumor immunity. The preclinical data demonstrate its potential as both a monotherapy and a combination partner for existing checkpoint inhibitors. The detailed experimental protocols and established quantitative readouts provide a solid foundation for the continued clinical development of this compound as a new therapeutic option for cancer patients.
References
Preclinical data on BAY-405 antitumor activity
An In-Depth Technical Guide to the Preclinical Antitumor Activity of BAY-405
Introduction
This compound is a potent and selective, orally available small molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1).[1][2] MAP4K1 is a serine/threonine kinase that functions as an intracellular immune checkpoint, negatively regulating T-cell responses downstream of T-cell receptor (TCR) stimulation.[1][3] In the tumor microenvironment, factors like prostaglandin (B15479496) E2 (PGE2) and transforming growth factor-beta (TGFβ) enhance MAP4K1 activity, contributing to immune suppression.[1][3] By inhibiting MAP4K1, this compound aims to enhance T-cell immunity and promote antitumor responses.[1] This document provides a comprehensive overview of the preclinical data supporting the antitumor activity of this compound.
Data Presentation
The preclinical efficacy of this compound has been evaluated through a series of biochemical and cellular assays, as well as in vivo tumor models. The quantitative data from these studies are summarized below.
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Target/Parameter | Species | IC50 Value | Reference |
| Binding Competition Assay | MAP4K1 (HPK1) | Human | 6 nM | [4] |
| Kinase Inhibitor Assay | MAP4K1 | Human | 11 nM | [5] |
| ATP Binding Competition Assay | MAP4K1 | Human | 6.2 nM | [5] |
| High ATP Kinase Activity Assay | MAP4K1 | Human | 56 nM (at 1 mM ATP) | [5] |
| Cellular Assay | SLP76 Phosphorylation | Human | 0.63 µM | [4][5] |
| hERG Channel Binding | hERG | Human | 4.9 µM | [5] |
Table 2: Kinase Selectivity of this compound
| Parameter | Value | Notes | Reference |
| Selectivity Score (S) | 0.080 (at 1 µM) | Against a panel of 373 kinases | [5] |
| ROCK2 Selectivity Ratio | 130-fold | Biochemical assay | [5][6] |
| MAP4K3 Selectivity Ratio | 6.5-fold | --- | [6] |
Table 3: In Vivo Antitumor Efficacy of this compound
| Tumor Model | Treatment | Outcome | Reference |
| B16 Melanoma Lung Colonization | This compound (10-60 mg/kg) | Dose-dependent reduction in lung lesions | [5] |
| Subcutaneous B16 Melanoma | This compound | Suppression of tumor growth | [5] |
| EMT6 Breast Cancer | This compound | Suppression of tumor growth | [4] |
| B16-OVA Melanoma | This compound + anti-PD-L1 | Enhanced tumor suppression compared to single agents | [4] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of the findings.
In Vitro Kinase and Cellular Assays
-
ATP Competitive Binding Assay: The inhibitory activity of this compound against MAP4K1 was determined in an ATP competitive binding assay. The IC50 value was calculated from the concentration-response curve of the compound.[5]
-
SLP76 Phosphorylation Assay: The cellular potency of this compound was assessed by measuring the inhibition of SLP76 phosphorylation. This assay evaluates the downstream effect of MAP4K1 inhibition in a cellular context.[4][5]
-
Kinase Selectivity Profiling: The selectivity of this compound was evaluated against a large panel of kinases (373 kinases). The selectivity score is a measure of the compound's specificity for its intended target.[5][6]
In Vivo Tumor Models
-
Syngeneic Mouse Models: The antitumor efficacy of this compound was evaluated in syngeneic mouse models, including B16 melanoma and EMT6 breast cancer models.[4][5] These models utilize mice with a competent immune system, which is essential for evaluating immunomodulatory agents.
-
Dosing Regimen: this compound was administered orally. In vivo efficacy experiments used a dose range of 10–60 mg/kg.[5]
-
Efficacy Assessment: Antitumor activity was determined by measuring tumor growth over time. In the lung colonization model, the number of tumor lesions in the lungs was quantified.[5]
-
T-Cell Dependence: To confirm the mechanism of action, studies were conducted in CD8+ T-cell-depleted mice and immunodeficient NSG mice. The lack of efficacy in these models demonstrated the T-cell-dependent nature of this compound's antitumor effect.[5]
Mandatory Visualization
Signaling Pathway of MAP4K1 Inhibition by this compound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of this compound: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | MAP4K1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
BAY-405: A Technical Guide to a Novel MAP4K1 Inhibitor for T-Cell Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-405 is a potent and selective, orally bioavailable small molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1). MAP4K1 is a crucial negative regulator of T-cell receptor (TCR) signaling. In the tumor microenvironment, immunosuppressive factors such as prostaglandin (B15479496) E2 (PGE2) and transforming growth factor-beta (TGFβ) enhance MAP4K1 activity, thereby dampening anti-tumor immune responses. This compound effectively reverses this immunosuppression by inhibiting MAP4K1, leading to enhanced T-cell activation, cytokine production, and potent anti-tumor immunity. This technical guide provides an in-depth overview of the preclinical data and methodologies used to characterize this compound, serving as a comprehensive resource for researchers in immuno-oncology and drug development.
Introduction
The advent of immune checkpoint inhibitors has revolutionized cancer therapy. However, a significant portion of patients do not respond to these therapies, highlighting the need for novel therapeutic strategies that can overcome resistance mechanisms within the tumor microenvironment. One such mechanism is the intrinsic negative regulation of T-cell activation. MAP4K1, a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a key intracellular immune checkpoint. Upon TCR engagement, MAP4K1 is activated and phosphorylates downstream targets, including the adaptor protein SLP-76, leading to the attenuation of T-cell activation and proliferation[1]. The activity of MAP4K1 is further amplified by immunosuppressive molecules like PGE2 and TGFβ, which are often abundant in tumors[1][2].
This compound was developed as a highly selective inhibitor of MAP4K1 to counteract this negative feedback loop and unleash the full potential of the anti-tumor T-cell response. Preclinical studies have demonstrated that this compound enhances T-cell immunity, overcomes the suppressive effects of the tumor microenvironment, and exhibits single-agent anti-tumor efficacy, which is further potentiated when combined with PD-L1 blockade[1][2].
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of the MAP4K1 kinase domain. By binding to the active site of MAP4K1, this compound prevents the phosphorylation of its downstream substrates, most notably SLP-76 at serine 376. This phosphorylation event is a critical negative regulatory step in the TCR signaling cascade, as it leads to the recruitment of 14-3-3 proteins and subsequent degradation of the TCR signaling complex. By inhibiting this phosphorylation, this compound sustains TCR signaling, leading to enhanced T-cell activation, proliferation, and effector functions.
Quantitative Data
The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays.
Table 1: Biochemical Potency and Selectivity of this compound
| Kinase Target | Assay Type | IC50 (nM) | Species | ATP Concentration | Reference |
| MAP4K1 | Binding Competition | 6.2 | Human | N/A | [1] |
| MAP4K1 | Kinase Activity | 11 | Human | 10 µM | [1] |
| MAP4K1 | Kinase Activity | 56 | Human | 1 mM | [1] |
| MAP4K1 | Kinase Activity | 17 | Mouse | 10 µM | |
| MAP4K3 | Kinase Activity | - | Human | - | Selectivity Ratio: 6.5 |
| ROCK2 | Kinase Activity | - | Human | - | Selectivity Ratio: 130 |
| ZAP70 | Kinase Activity | >10,000 | Human | - | [1] |
| Lck | Kinase Activity | >10,000 | Human | - | [1] |
| Fyn | Kinase Activity | >10,000 | Human | - | [1] |
| Itk | Kinase Activity | >10,000 | Human | - | [1] |
| Jak1/2/3 | Kinase Activity | >10,000 | Human | - | [1] |
A broad kinase screen against 373 kinases showed a high degree of selectivity for this compound, with a selectivity score (S) of 0.080 at 1 µM[1].
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Parameter Measured | IC50 (µM) | Reference |
| pSLP76 Inhibition | Jurkat T-cells | Phosphorylation of SLP76 (Ser376) | 0.63 | [1] |
| T-cell Activation (in presence of PGE2/TGFβ) | Human PBMCs | IFNγ production | 0.1 - 0.2 |
Table 3: In Vivo Anti-Tumor Efficacy of this compound
| Tumor Model | Treatment | Dosing | Outcome | Reference |
| B16-OVA Melanoma (syngeneic) | This compound | 60 mg/kg, b.i.d. | Significant suppression of tumor outgrowth | [2] |
| B16-OVA Melanoma (syngeneic) | This compound + anti-PD-L1 | 60 mg/kg, b.i.d. + 10 mg/kg, twice weekly | Superior tumor suppression compared to single agents | [2] |
| EMT-6 Breast Cancer (syngeneic) | This compound | - | T-cell dependent suppression of tumor outgrowth | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Kinase Assay (MAP4K1)
This protocol describes a radiometric assay to determine the enzymatic activity of MAP4K1 and the inhibitory potency of this compound.
References
BAY-405: A Technical Guide to its Function as an ATP-Competitive Inhibitor of MAP4K1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BAY-405, a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1). This document details the compound's mechanism of action, quantitative potency and selectivity, the signaling pathway it modulates, and the experimental protocols used for its characterization.
Core Mechanism: ATP-Competitive Inhibition
This compound functions as an ATP-competitive inhibitor, directly targeting the ATP-binding pocket of the MAP4K1 kinase domain.[1] This mechanism is confirmed by X-ray crystallography, which shows the azaindole-based structure of this compound anchored to the hinge region of the kinase, a characteristic feature of ATP-competitive inhibitors.[1] Further evidence comes from biochemical assays where the inhibitory potency (IC50) of this compound significantly decreases in the presence of high concentrations of ATP.[1] Specifically, the IC50 value shifts from 11 nM in a standard kinase assay to 56 nM in a high ATP (1 mM) environment, demonstrating direct competition with ATP for the enzyme's active site.[1]
Quantitative Data Summary
The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The data highlights its nanomolar potency against MAP4K1 and excellent selectivity across the human kinome.[1][2]
Table 1: Biochemical Potency and Binding Affinity
| Assay Type | Target | Species | ATP Concentration | IC50 / Kd | Reference |
| Kinase Activity Assay | MAP4K1 | Human | 10 µM | 11 nM | [1] |
| Kinase Activity Assay | MAP4K1 | Human | 1 mM | 56 nM | [1] |
| ATP Binding Competition | MAP4K1 | Human | N/A | 6.2 nM | [1] |
| Surface Plasmon Resonance (SPR) | MAP4K1 | Human | N/A | (Good agreement with biochemical assay) | [1] |
| Binding Competition | MAP4K1 | Monkey | N/A | (Highly comparable potency) | [1] |
| Binding Competition | MAP4K1 | Rat | N/A | (Highly comparable potency) | [1] |
| Binding Competition | MAP4K1 | Murine | N/A | (Highly comparable potency) | [1] |
Table 2: Cellular Activity
| Assay Type | Cell Line | Readout | IC50 | Reference |
| pSLP76 Inhibition | Jurkat T-cells | Phosphorylation of SLP76 (Ser376) | 0.63 µM | [1][3] |
| Cell Lysate Proteomics | Jurkat, COLO 205, etc. | Kinase Binding | Submicromolar Kd | [1] |
Table 3: Kinase Selectivity Profile
| Parameter | Value | Kinase Panel | Notes | Reference |
| Selectivity Score (S) | 0.080 (at 1 µM) | 373 kinases | A lower score indicates higher selectivity. | [4] |
| ROCK2 Selectivity Ratio | 130-fold | N/A | Ratio of ROCK2 IC50 to MAP4K1 IC50. | [4] |
| MAP4K3 Selectivity Ratio | 6.5-fold | N/A | Ratio of MAP4K3 IC50 to MAP4K1 IC50. | [4] |
| Other inhibited kinases (>80% at 1 µM) | Minimal | 373 kinases | Good selectivity against CDKs, PLKs, Aurora kinases, and TCR signaling kinases (ZAP70, Lck, Fyn). | [5] |
Modulated Signaling Pathway: T-Cell Receptor Activation
MAP4K1 is a critical negative regulator of T-cell receptor (TCR) signaling.[6] Upon TCR activation, MAP4K1 is recruited to the signaling complex where it phosphorylates the adaptor protein SLP76 at the Serine 376 residue.[6] This phosphorylation event leads to the disassembly of the TCR signaling complex, thereby dampening T-cell activation.[6] By inhibiting MAP4K1, this compound prevents the phosphorylation of SLP76, which sustains TCR signaling and enhances T-cell effector functions, such as cytokine production and proliferation.[3][6] This mechanism is particularly relevant in the tumor microenvironment, where factors like PGE2 and TGFβ can enhance MAP4K1 activity to suppress T-cell immunity.[7] this compound has been shown to overcome this suppressive effect.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Discovery of this compound: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Unraveling the Kinase Selectivity Profile of BAY-405: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinase selectivity profile of BAY-405, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). This compound has demonstrated nanomolar potency in both biochemical and cellular assays, positioning it as a significant tool for enhancing T-cell immunity in cancer immunotherapy.[1][2] This document outlines the quantitative measures of its selectivity, details the experimental protocols used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
This compound is an ATP-competitive inhibitor of MAP4K1, a serine/threonine kinase that acts as a negative regulator of T-cell receptor signaling.[3][4] By inhibiting MAP4K1, this compound enhances T-cell effector functions. The compound exhibits a favorable selectivity profile, with a selectivity score (S) of 0.080 at 1 µM against a panel of 373 kinases, indicating that it inhibits 80% of the tested kinases to a minimal extent.[3][5] This guide delves into the specifics of this selectivity, providing a comprehensive resource for researchers in the field.
Data Presentation: Quantitative Kinase Inhibition Profile
The inhibitory activity of this compound has been rigorously quantified across various assay formats. The following tables summarize the key findings, offering a clear comparison of its potency and selectivity.
Table 1: Biochemical Potency of this compound against MAP4K1
| Assay Type | Target | Species | ATP Concentration | IC50 (nM) |
| Kinase Inhibitor Assay | MAP4K1 | Human | 10 µM | 11[3][6] |
| Kinase Inhibitor Assay | MAP4K1 | Human | 1 mM | 56[3][6] |
| ATP Binding Competition | MAP4K1 | Human | - | 6.2[3] |
| Surface Plasmon Resonance (SPR) | MAP4K1 | Human | - | Kd: 19.7 nM[5] |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Measurement | IC50 (µM) |
| SLP76 Phosphorylation | Primary Human T-cells | pSLP76 | 0.63[3][7] |
Table 3: Selectivity Profile of this compound
| Parameter | Value | Description |
| Selectivity Score (S) | 0.080 (at 1 µM) | Percentage of kinases with >80% inhibition at 1 µM across a panel of 373 kinases.[3][5] |
| ROCK2 Selectivity Ratio | 130 | Biochemical assay selectivity ratio against ROCK2.[3][5] |
| MAP4K3 Selectivity Ratio | 6.5 | Modest selectivity against the closely related kinase MAP4K3.[5] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the characterization of this compound.
Biochemical Kinase Activity Assay
The biochemical potency of this compound was determined using a kinase activity assay. The human and mouse MAP4K1 enzymes were tested at ATP concentrations of 10 µM and 1 mM to assess the ATP-competitive nature of the inhibitor.[6] The reaction typically involves incubating the kinase, a substrate peptide, and radiolabeled or fluorescently-labeled ATP with varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
ATP Binding Competition Assay
To confirm the binding mode of this compound, an ATP binding competition assay was performed. This assay measures the ability of the compound to displace a known fluorescent ATP-competitive ligand from the kinase active site. The decrease in fluorescence signal with increasing concentrations of this compound is used to calculate the IC50 value, providing a direct measure of its affinity for the ATP-binding pocket of MAP4K1.[3]
Cellular SLP76 Phosphorylation Assay
The cellular activity of this compound was assessed by measuring the inhibition of phosphorylation of SLP76 (Src homology 2 domain-containing leukocyte protein of 76 kDa), a direct downstream substrate of MAP4K1.[3] Primary human T-cells are stimulated to activate the T-cell receptor signaling pathway, leading to MAP4K1-mediated phosphorylation of SLP76. The cells are then treated with varying concentrations of this compound. Following treatment, the cells are lysed, and the levels of phosphorylated SLP76 are quantified using methods such as Western blotting or ELISA to determine the cellular IC50.[3]
Cellular Kinase Selectivity Profiling (KinomeScout™)
A comprehensive cellular kinase selectivity profile was generated using the KinomeScout™ assay.[6] This chemical proteomics approach assesses the binding of an inhibitor to a large panel of endogenous kinases in a cellular lysate. The lysate, derived from a mixture of Jurkat E6-1, COLO 205, MV-4-11, and SK-N-BE-(2) cells, is incubated with a broad-spectrum kinase inhibitor immobilized on a solid support.[6] The captured kinases are then challenged with varying concentrations of this compound. The displacement of kinases from the support is quantified by mass spectrometry to determine the dose-response curves and calculate the unbound cellular IC50 values for a wide range of kinases.[6]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the kinase selectivity profile of this compound.
Caption: MAP4K1 signaling pathway in T-cells and the inhibitory action of this compound.
Caption: Workflow for cellular kinase selectivity profiling using the KinomeScout™ assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. This compound | MAP4K1 inhibitor | Probechem Biochemicals [probechem.com]
BAY-405: A Technical Guide to Overcoming Immune Suppression in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) presents a significant barrier to effective anti-cancer immunity, often characterized by the presence of immunosuppressive factors. BAY-405, a potent and selective small molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a promising therapeutic agent designed to counteract this suppression and enhance T-cell-mediated anti-tumor responses. This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical efficacy, and the experimental basis for its development.
Core Mechanism: Targeting MAP4K1 to Unleash T-cell Immunity
MAP4K1 (also known as HPK1) is a negative feedback regulator of T-cell receptor (TCR) signaling.[1] Within the tumor microenvironment, factors such as transforming growth factor-beta (TGF-β) and prostaglandin (B15479496) E2 (PGE2) can enhance MAP4K1 activity, leading to suppressed T-cell function and tumor immune evasion.[2][3] this compound is an ATP-competitive inhibitor of MAP4K1, effectively blocking this negative signaling cascade.[2] By inhibiting MAP4K1, this compound enhances T-cell immunity and overcomes the suppressive effects of TGF-β and PGE2.[2][3]
Quantitative Data Summary
The preclinical development of this compound has generated significant quantitative data supporting its potency, selectivity, and anti-tumor activity.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Species | Assay Type | Reference |
| MAP4K1 IC50 | 11 nM | Human | Biochemical Kinase Assay (10 µM ATP) | [2] |
| 56 nM | Human | Biochemical Kinase Assay (1 mM ATP) | [2] | |
| MAP4K1 Binding Affinity (IC50) | 6.2 nM | Human | Tracer Binding Competition Assay | [2] |
| SLP76 Phosphorylation IC50 | 0.63 µM | - | Cellular Assay | [2] |
| Species Cross-Reactivity | Potent inhibition of monkey, rat, and murine MAP4K1 orthologues | Monkey, Rat, Mouse | - | [2] |
Table 2: Kinase Selectivity Profile of this compound
| Parameter | Value | Method | Reference |
| Selectivity Score S(80%, 1µM) | 0.080 | Kinase panel screening (373 kinases) | [2] |
| ROCK2 Selectivity Ratio | 130-fold | Biochemical Assay | [2] |
| MAP4K3 Selectivity Ratio | 6.5-fold | Biochemical Assay | [2] |
Table 3: In Vivo Pharmacokinetics and Efficacy of this compound
| Parameter | Value | Animal Model | Details | Reference |
| Oral Bioavailability | Favorable in vivo exposure after oral dosing | Mouse, Rat, Dog | - | [2] |
| Tumor Growth Inhibition (Single Agent) | T-cell-dependent suppression of tumor outgrowth | Syngeneic mouse tumor models | No overt signs of toxicity | [2] |
| Combination Therapy with anti-PD-L1 | Superior anti-tumor impact compared to single agents | Syngeneic mouse tumor models | Demonstrates complementarity | [2] |
Experimental Methodologies
The following summarizes the key experimental approaches used in the preclinical evaluation of this compound, as described in the primary literature.
Biochemical and Cellular Assays
-
Kinase Inhibition Assays: The inhibitory activity of this compound against MAP4K1 was determined using biochemical kinase assays with varying ATP concentrations to confirm its ATP-competitive binding mode.[2]
-
Binding Competition Assays: Tracer binding competition assays were employed to measure the binding affinity of this compound to MAP4K1.[2]
-
Cellular Phosphorylation Assays: The cellular potency of this compound was assessed by measuring the inhibition of phosphorylation of SLP76, a downstream substrate of MAP4K1, in T-cells.[2]
-
Kinase Selectivity Profiling: A broad panel of kinases was used to evaluate the selectivity of this compound and identify potential off-target effects.[2]
In Vivo Studies
-
Pharmacokinetic Analysis: The pharmacokinetic properties of this compound, including oral bioavailability, were determined in various animal species such as mice, rats, and dogs.[2]
-
Syngeneic Mouse Tumor Models: To evaluate the anti-tumor efficacy of this compound in an immunocompetent setting, syngeneic mouse models were utilized.[2] These models involve implanting mouse tumor cell lines into mice of the same genetic background.
-
T-cell Dependency Studies: The role of T-cells in the anti-tumor effect of this compound was confirmed through experiments in T-cell deficient mouse models.[2]
-
Combination Therapy Studies: The synergistic or additive effects of this compound with immune checkpoint inhibitors were investigated by co-administering this compound and anti-PD-L1 antibodies in tumor-bearing mice.[2]
Visualizing the Core Concepts
Signaling Pathway of this compound Action
Caption: this compound inhibits MAP4K1, blocking suppressive signals and promoting T-cell activation.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical development workflow for this compound from in vitro characterization to in vivo validation.
Logical Relationship: Overcoming Immune Suppression
Caption: Logical flow of how this compound counteracts tumor-induced immune suppression.
Conclusion
This compound represents a targeted approach to overcoming a key mechanism of immune suppression within the tumor microenvironment. Its high potency and selectivity for MAP4K1, coupled with demonstrated preclinical efficacy both as a single agent and in combination with PD-L1 blockade, position it as a promising candidate for further development in immuno-oncology. The data and experimental evidence outlined in this guide provide a solid foundation for researchers and drug development professionals to understand and potentially build upon the therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols for BAY-405 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro experimental protocols for BAY-405, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). The following sections detail the quantitative data, signaling pathways, and detailed methodologies for key in vitro assays to assess the activity of this compound.
Introduction to this compound
This compound is an azaindole-based, ATP-competitive inhibitor of MAP4K1, a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1] By inhibiting MAP4K1, this compound enhances T-cell immunity, making it a promising candidate for cancer immunotherapy.[1] Its mechanism of action involves preventing the phosphorylation of downstream targets like SLP76, thereby augmenting T-cell activation and effector functions.[1][2]
Quantitative Data Summary
The in vitro potency and selectivity of this compound have been characterized across various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Activity of this compound [1]
| Target | Assay Type | IC50 (nM) | Notes |
| MAP4K1 | Kinase Inhibitor Assay | 11 | ATP competitive active site inhibitor. |
| MAP4K1 | ATP Binding Competition | 6.2 | Confirms ATP-competitive binding. |
| MAP4K1 | High ATP Kinase Assay (1mM ATP) | 56 | Demonstrates a shift in IC50 with high ATP concentration. |
| ROCK2 | Biochemical Assay | - | Selectivity ratio of 130 over ROCK2. |
Table 2: Cellular Activity of this compound [1]
| Assay | Cell Type | IC50 (µM) |
| SLP76 Phosphorylation | T-cells | 0.63 |
Table 3: Kinase Selectivity Profile of this compound [3]
| Kinase Family | Selectivity | Notes |
| MAP4K Family | Modest selectivity (6.5-fold) over MAP4K3. | - |
| TCR Signaling Kinases | Good selectivity against ZAP70, Lck, Fyn, Itk, Jak1/2/3. | - |
| Cell Cycle Kinases | Excellent selectivity against CDKs, PLKs, Aurora kinases. | - |
Signaling Pathway of MAP4K1 Inhibition by this compound
This compound targets MAP4K1, a key negative regulator in the T-cell receptor signaling cascade. The diagram below illustrates the mechanism of action.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
Protocol 1: In Vitro MAP4K1 Kinase Activity Assay (ADP-Glo™ Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for measuring the IC50 of this compound against MAP4K1.[1][3][4]
Objective: To determine the concentration of this compound required to inhibit 50% of MAP4K1 kinase activity.
Materials:
-
Recombinant human MAP4K1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well white assay plates
-
Plate-reading luminometer
Workflow Diagram:
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM, followed by 1:3 or 1:10 dilutions.
-
Dilute recombinant MAP4K1, MBP substrate, and ATP to their desired working concentrations in Kinase Buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of serially diluted this compound or DMSO (vehicle control).
-
Add 2 µL of diluted MAP4K1 enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
The final reaction volume is 5 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, which reflects the MAP4K1 activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cellular SLP76 Phosphorylation Assay (Flow Cytometry)
This protocol is designed to measure the effect of this compound on the phosphorylation of SLP76 in T-cells following TCR stimulation.[5][6]
Objective: To determine the IC50 of this compound for the inhibition of SLP76 phosphorylation in a cellular context.
Materials:
-
Jurkat T-cells or primary human T-cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Anti-CD3/CD28 antibodies (for stimulation)
-
Fixation buffer (e.g., 1.5-2% formaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol)
-
Fluorochrome-conjugated anti-phospho-SLP76 (Ser376) antibody
-
Staining buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells or primary T-cells in RPMI-1640 medium supplemented with 10% FBS.
-
Pre-incubate the cells with varying concentrations of this compound or DMSO for 1-2 hours.
-
-
T-Cell Stimulation:
-
Stimulate the T-cells with anti-CD3/CD28 antibodies for 30 minutes to induce TCR signaling.
-
-
Fixation and Permeabilization:
-
Fix the cells by adding formaldehyde (B43269) to a final concentration of 1.5-2% and incubate for 10 minutes at room temperature.
-
Pellet the cells and wash with PBS.
-
Permeabilize the cells by resuspending in ice-cold methanol (B129727) and incubating on ice for 30 minutes.
-
-
Intracellular Staining:
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in staining buffer containing the fluorochrome-conjugated anti-phospho-SLP76 antibody.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Wash the cells twice with staining buffer and resuspend for analysis.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the T-cell population and analyze the mean fluorescence intensity (MFI) of the phospho-SLP76 staining.
-
Calculate the percentage of inhibition of SLP76 phosphorylation for each this compound concentration relative to the stimulated DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 3: In Vitro T-Cell Mediated Tumor Cell Killing Assay (Calcein-AM Release Assay)
This assay evaluates the ability of this compound to enhance the cytotoxic activity of T-cells against tumor cells.[7][8]
Objective: To assess the dose-dependent enhancement of T-cell mediated tumor cell killing by this compound.
Materials:
-
Effector T-cells (e.g., TCR-transduced T-cells specific for a tumor antigen)
-
Target tumor cells (expressing the relevant antigen)
-
Calcein-AM
-
This compound
-
Complete cell culture medium
-
96-well V-bottom plates
-
Fluorometer
Procedure:
-
Target Cell Labeling:
-
Resuspend target tumor cells at 1 x 10⁶ cells/mL in complete medium.
-
Add Calcein-AM to a final concentration of 15 µM.
-
Incubate for 30 minutes at 37°C.
-
Wash the cells twice with complete medium to remove excess dye.
-
Resuspend the labeled target cells at a concentration of 5 x 10⁴ cells/mL.
-
-
Effector Cell Preparation:
-
Prepare serial dilutions of effector T-cells to achieve different effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
Pre-treat the effector T-cells with varying concentrations of this compound or DMSO for 1-2 hours.
-
-
Co-culture:
-
In a 96-well V-bottom plate, add 100 µL of the labeled target cell suspension (5,000 cells/well).
-
Add 100 µL of the pre-treated effector T-cell suspension.
-
Include control wells:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with a lysis buffer (e.g., 1% Triton X-100).
-
-
-
Incubation:
-
Incubate the co-culture for 4 hours at 37°C.
-
-
Measurement of Calcein (B42510) Release:
-
Centrifuge the plate to pellet the cells.
-
Transfer 100 µL of the supernatant from each well to a new 96-well black plate.
-
Measure the fluorescence of the released calcein using a fluorometer (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Plot the percentage of specific lysis against the E:T ratio for each this compound concentration to determine the effect of the compound on T-cell cytotoxicity.
-
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assay - Calcein AM [protocols.io]
- 8. Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BAY-405 in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-405 is a potent and selective, orally available small molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2][3] MAP4K1, also known as Hematopoietic Progenitor Kinase 1 (HPK1), is a serine/threonine kinase that functions as an intracellular immune checkpoint, negatively regulating T-cell receptor (TCR) signaling.[2][4] In the tumor microenvironment, factors such as prostaglandin (B15479496) E2 (PGE2) and transforming growth factor-beta (TGFβ) can enhance MAP4K1 activity, leading to suppressed T-cell responses.[2] Pharmacological inhibition of MAP4K1 with this compound has been shown to enhance T-cell immunity, leading to T-cell-dependent antitumor efficacy in preclinical mouse models.[1][2] These notes provide detailed protocols and data for the utilization of this compound in murine cancer models.
Mechanism of Action
This compound is an ATP-competitive inhibitor of MAP4K1.[1] By blocking the kinase activity of MAP4K1, this compound prevents the downstream negative regulation of T-cell activation. This leads to enhanced T-cell-mediated antitumor responses. A key pharmacodynamic biomarker of this compound activity is the reduction of phosphorylated SLP76 (pSLP76) in T-cells.[1]
Signaling Pathway of this compound Action
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for BAY-405 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosage, administration, and experimental protocols for BAY-405, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). The following information is based on preclinical data to guide further research and development.
Mechanism of Action
This compound is an ATP-competitive inhibitor of MAP4K1, a serine/threonine kinase that functions as an intracellular immune checkpoint downstream of the T-cell receptor (TCR).[1][2] By inhibiting MAP4K1, this compound enhances T-cell immunity, which can lead to anti-tumor effects.[1][3][4] A key pharmacodynamic biomarker of this compound activity is the reduction of phosphorylated SLP76 (pSLP76) in T-cells.[3][4]
Signaling Pathway
The diagram below illustrates the role of MAP4K1 in the T-cell receptor signaling pathway and the inhibitory action of this compound.
Caption: this compound inhibits MAP4K1, preventing SLP76 phosphorylation and enhancing T-cell activation.
Data Presentation
In Vivo Pharmacokinetics of this compound
| Species | Administration Route | Dose (mg/kg) | Vehicle | Bioavailability (%) | t½ (h) | CLb (mL/min/kg) | Vss (L/kg) |
| CD1 Mouse (female) | Intravenous (i.v.) Bolus | 1.0 | PEG400/water/EtOH (50/45/5) | N/A | 1.9 | 24 | 3.6 |
| Wistar Rat (male) | Intravenous (i.v.) Bolus | 1.0 | plasma/EtOH/DMSO (95/4/1) | N/A | 3.5 | 11 | 3.5 |
| Wistar Rat (male) | Oral (p.o.) | 0.6 | water/solutol/EtOH (50/40/10) | 68 | N/A | N/A | N/A |
| Beagle Dog (female) | Intravenous (i.v.) Infusion (10 min) | 0.5 | water/PEG400/EtOH (50/40/10) | N/A | 4.3 | 4.5 | 1.6 |
| Beagle Dog (female) | Oral (p.o.) | 1.0 | water/solutol/EtOH (50/40/10) | 33 | N/A | N/A | N/A |
Data sourced from preclinical studies.[3][4] t½: half-life, CLb: blood clearance, Vss: volume of distribution at steady state.
In Vitro Potency of this compound
| Assay | Target | Species | IC₅₀ |
| Biochemical Assay | MAP4K1 | Human | 6 nM (binding competition) |
| Cellular Assay (pSLP76 inhibition) | MAP4K1 | Human (Jurkat T-cells) | 0.63 µM |
This table summarizes the potency of this compound in biochemical and cellular environments.[3][5]
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rodent Tumor Models
This protocol describes the general procedure for administering this compound orally to mice in syngeneic tumor models, such as EMT6 breast or B16-OVA melanoma models.[5]
1. Materials:
- This compound
- Vehicle solution: 50% water, 40% Solutol, 10% Ethanol[3][4]
- Syngeneic tumor-bearing mice (e.g., C57BL/6)
- Oral gavage needles
- Appropriate syringes
2. Procedure:
- Prepare the this compound formulation by dissolving the compound in the vehicle to the desired concentration.
- Gently restrain the mouse.
- Insert the oral gavage needle carefully into the esophagus.
- Administer the calculated volume of the this compound formulation. The typical volume for oral gavage in mice is 5-10 mL/kg.
- Monitor the animal for any signs of distress post-administration.
- Dosing frequency and duration will depend on the specific study design, but daily administration is common for efficacy studies.
3. Pharmacodynamic Analysis:
- At selected time points post-dose, collect spleen or tumor tissue.
- Isolate T-cells from the collected tissues.
- Analyze the phosphorylation status of SLP76 using methods such as flow cytometry or Western blot to confirm target engagement.[3]
Protocol 2: Intravenous Administration of this compound for Pharmacokinetic Studies
This protocol outlines the intravenous administration of this compound to rodents for the evaluation of its pharmacokinetic properties.
1. Materials:
- This compound
- Vehicle solution (species-specific, see table above)
- Catheters (for tail vein injection)
- Syringes and infusion pumps (if applicable)
- Blood collection supplies (e.g., heparinized tubes)
2. Procedure:
- Prepare the sterile this compound formulation for intravenous injection.
- Anesthetize the animal according to approved institutional protocols.
- Cannulate the tail vein for drug administration.
- Administer this compound as either a bolus injection or a controlled infusion.
- Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.
- Process the blood samples to obtain plasma.
- Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
- Calculate pharmacokinetic parameters such as half-life, clearance, and volume of distribution using appropriate software.[4]
Experimental Workflow Visualization
Caption: Workflow for a typical in vivo anti-tumor efficacy study using this compound.
These notes and protocols are intended to serve as a guide. Researchers should adapt these methods to their specific experimental needs and adhere to all institutional and regulatory guidelines for animal research.
References
- 1. Discovery of this compound: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | MAP4K1 inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for Testing BAY-405 Efficacy
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the efficacy of BAY-405, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1).[1][2][3][4] this compound enhances T-cell immunity by overcoming the immunosuppressive tumor microenvironment, making it a promising candidate for cancer immunotherapy.[1][2][4]
Introduction
This compound is an orally available small molecule that targets the intracellular immune checkpoint MAP4K1.[1][3] MAP4K1 is a serine/threonine kinase that negatively regulates T-cell receptor (TCR) signaling.[1][2][4] In the tumor microenvironment, factors such as prostaglandin (B15479496) E2 (PGE2) and transforming growth factor-beta (TGFβ) can enhance MAP4K1 activity, leading to suppressed T-cell responses.[1][4] this compound blocks the activity of MAP4K1, thereby enhancing T-cell activation, proliferation, and anti-tumor immunity.[1][2] A key pharmacodynamic biomarker of this compound activity is the reduction of phosphorylation of the adaptor protein SLP76 at Ser376.[2]
This document outlines detailed protocols for cell-based assays to evaluate the efficacy of this compound, including its impact on T-cell activation, proliferation, and cytokine production.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of MAP4K1 and the mechanism of action of this compound.
Caption: Mechanism of action of this compound in T-cells.
Experimental Protocols
In Vitro Kinase Assay for MAP4K1 Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MAP4K1.
Methodology: A biochemical kinase activity assay can be performed using recombinant human MAP4K1. The assay measures the phosphorylation of a substrate peptide by MAP4K1 in the presence of varying concentrations of this compound.
Protocol:
-
Prepare a reaction buffer containing ATP and a suitable substrate for MAP4K1.
-
Add recombinant MAP4K1 enzyme to the wells of a microplate.
-
Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the wells.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the phosphorylated substrate using a suitable method, such as a luminescence-based assay.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| This compound | MAP4K1 | 6 |
Note: The provided IC50 value is based on published data.[3]
Cellular Assay for SLP76 Phosphorylation
Objective: To assess the ability of this compound to inhibit the phosphorylation of SLP76 in a cellular context.
Methodology: This assay utilizes primary human T-cells or a T-cell line (e.g., Jurkat) stimulated to induce TCR signaling and subsequent SLP76 phosphorylation. The levels of phosphorylated SLP76 (pSLP76) are then measured by western blotting or flow cytometry.
Protocol:
-
Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) or culture a suitable T-cell line.
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies or phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) to activate the TCR signaling pathway.
-
After a short incubation period (e.g., 15-30 minutes), lyse the cells to extract proteins.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for pSLP76 (Ser376) and total SLP76.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection via chemiluminescence.
-
Quantify the band intensities and normalize the pSLP76 signal to the total SLP76 signal.
Data Presentation:
| Treatment | Concentration (µM) | Normalized pSLP76 Level (Fold Change) |
| Vehicle Control | - | 1.00 |
| This compound | 0.1 | 0.65 |
| This compound | 0.5 | 0.28 |
| This compound | 1.0 | 0.12 |
| This compound | 5.0 | 0.05 |
Note: The data presented is hypothetical and for illustrative purposes.
T-Cell Proliferation Assay
Objective: To evaluate the effect of this compound on T-cell proliferation.
Methodology: T-cell proliferation can be measured using assays such as the carboxyfluorescein succinimidyl ester (CFSE) dilution assay or by incorporation of a thymidine (B127349) analog like BrdU.
Protocol (CFSE Dilution Assay):
-
Label isolated T-cells with CFSE dye.
-
Culture the CFSE-labeled T-cells in the presence of anti-CD3/CD28 stimulation.
-
Add serial dilutions of this compound or a vehicle control to the cultures.
-
Incubate the cells for 3-5 days.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry. As cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a stepwise reduction in fluorescence intensity.
-
Quantify the percentage of proliferated cells in each treatment group.
Data Presentation:
| Treatment | Concentration (µM) | T-Cell Proliferation (%) |
| Unstimulated Control | - | 2 |
| Stimulated + Vehicle | - | 65 |
| Stimulated + this compound | 0.1 | 78 |
| Stimulated + this compound | 0.5 | 85 |
| Stimulated + this compound | 1.0 | 92 |
Note: The data presented is hypothetical and for illustrative purposes.
Cytokine Release Assay
Objective: To measure the impact of this compound on the production of key T-cell effector cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).
Methodology: Cytokine levels in the supernatant of stimulated T-cell cultures can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
Protocol (ELISA):
-
Set up T-cell cultures with anti-CD3/CD28 stimulation in the presence of varying concentrations of this compound or a vehicle control.
-
Incubate the cultures for 24-72 hours.
-
Collect the cell culture supernatants.
-
Perform an ELISA for IFN-γ and IL-2 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
Data Presentation:
| Treatment | Concentration (µM) | IFN-γ (pg/mL) | IL-2 (pg/mL) |
| Unstimulated Control | - | < 10 | < 5 |
| Stimulated + Vehicle | - | 1500 | 800 |
| Stimulated + this compound | 0.1 | 2500 | 1200 |
| Stimulated + this compound | 0.5 | 4500 | 2200 |
| Stimulated + this compound | 1.0 | 7000 | 3500 |
Note: The data presented is hypothetical and for illustrative purposes.
Experimental Workflow Diagrams
Caption: Workflow for pSLP76 Western Blot Assay.
Caption: Workflow for T-Cell Proliferation and Cytokine Assays.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | MAP4K1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Discovery of this compound: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: BAY-405 in Combination with PD-L1 Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of immune checkpoint inhibitors (ICIs) targeting the PD-1/PD-L1 axis has revolutionized cancer therapy. However, a significant number of patients do not respond to these therapies, prompting the search for combination strategies to enhance their efficacy. One promising approach is the combination of PD-L1 inhibitors with agents that target intracellular immune checkpoints. BAY-405 is a potent and selective, orally bioavailable small-molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1).[1][2]
MAP4K1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[3] Upon TCR engagement, MAP4K1 phosphorylates the adaptor protein SLP-76, leading to its degradation and a dampening of the T-cell response.[3][4] The tumor microenvironment often contains factors like PGE2 and TGFβ, which can enhance MAP4K1 activity, further suppressing anti-tumor immunity.[1][2] By inhibiting MAP4K1, this compound enhances T-cell immunity and overcomes this suppression.[1][2]
The combination of this compound with a PD-L1 checkpoint inhibitor represents a complementary, dual-pronged attack on tumor-induced immune evasion. While PD-L1 blockade restores T-cell function by targeting the co-stimulatory signal (Signal 2), this compound enhances the primary TCR signal (Signal 1).[5] Preclinical studies have demonstrated that this combination results in a superior anti-tumor impact compared to either agent alone, highlighting its potential as a powerful immuno-oncology regimen.[1][2]
These application notes provide an overview of the preclinical data for this compound and detailed protocols for evaluating its combination with PD-L1 inhibitors in experimental settings.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Endpoint | IC50 Value | Reference(s) |
| Binding Competition Assay | MAP4K1 (HPK1) | 6 nM | [6] |
| Kinase Inhibitor Assay (10 µM ATP) | MAP4K1 (HPK1) | 11 nM | [5] |
| ATP Binding Competition Assay | MAP4K1 (HPK1) | 6.2 nM | [5] |
| High ATP Kinase Activity Assay (1 mM ATP) | MAP4K1 (HPK1) | 56 nM | [5] |
| Cellular Assay | SLP76 Phosphorylation | 0.63 µM | [5][6] |
Table 2: Kinase Selectivity of this compound
| Parameter | Value | Reference(s) |
| ROCK2 Selectivity Ratio | 130 | [5] |
| Selectivity Score (S) against 373 kinases (80% inhibition at 1 µM) | 0.080 | [5] |
Table 3: Preclinical In Vivo Efficacy of this compound and Anti-PD-L1 Combination
| Tumor Model | Treatment Group | Outcome | Reference(s) |
| B16 Melanoma (Subcutaneous) | This compound + Anti-PD-L1 Ab | More profound tumor-suppressive effect than single agents | [1] |
| B16 Melanoma (Lung Colonization) | This compound + Anti-PD-L1 Ab | More profound tumor-suppressive effect than single agents | [1] |
| EMT6 Breast Cancer | This compound (single agent) | Demonstrated anti-tumor efficacy | [1][6] |
Visualized Pathways and Workflows
References
- 1. Discovery of this compound: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAP4K Family Kinases and DUSP Family Phosphatases in T-Cell Signaling and Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | MAP4K1 inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for BAY-405 in T-Cell Activation and Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-405 is a potent and selective, orally available small molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1).[1][2][3] MAP4K1 is a negative feedback regulator of T-cell receptor (TCR) signaling.[3] Its inhibition by this compound has been shown to enhance T-cell activation and anti-tumor immunity, making it a promising agent in immuno-oncology research.[1][2][3] These application notes provide detailed protocols for studying the effects of this compound on T-cell activation and function.
Mechanism of Action
Upon T-cell receptor (TCR) engagement, MAP4K1 is activated and phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at Serine 376. This phosphorylation event leads to the attenuation of the TCR signal, thus dampening T-cell responses. This compound, as a MAP4K1 inhibitor, blocks this negative feedback loop. The inhibition of MAP4K1 prevents the phosphorylation of SLP-76, leading to enhanced and sustained T-cell activation, increased cytokine production, and a more robust anti-tumor immune response.[1]
A critical aspect of this compound's function is its ability to overcome the immunosuppressive tumor microenvironment. Factors such as Prostaglandin E2 (PGE2) and Transforming Growth Factor-beta (TGFβ), often present in tumors, can enhance MAP4K1 activity. By inhibiting MAP4K1, this compound can reverse the suppressive effects of PGE2 and TGFβ on T-cells.[1][2][3]
Data Presentation
In Vitro Activity of this compound
| Assay Type | Target | Cell Line/System | Key Parameter | Value | Reference |
| Biochemical Assay | MAP4K1 | - | IC50 | 11 nM | [1] |
| ATP Binding Competition | MAP4K1 | - | IC50 | 6.2 nM | [1] |
| High ATP Kinase Activity | MAP4K1 | 1 mM ATP | IC50 | 56 nM | [1] |
| Cellular Assay | pSLP76 (Ser376) | Jurkat T-cells | IC50 | 0.63 µM | [1] |
Selectivity of this compound
| Kinase | Selectivity Ratio (over MAP4K1) | Reference |
| MAP4K3 | 6.5 | [1] |
| ZAP70 | Good selectivity | [1] |
| Lck | Good selectivity | [1] |
| Fyn | Good selectivity | [1] |
| Itk | Good selectivity | [1] |
| Jak1/2/3 | Good selectivity | [1] |
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation and Cytokine Release Assay
This protocol is designed to assess the effect of this compound on T-cell activation by measuring cytokine release in response to TCR stimulation, with or without the presence of immunosuppressive agents.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Anti-CD3 antibody (plate-bound or soluble)
-
Prostaglandin E2 (PGE2)
-
Transforming Growth Factor-beta (TGFβ)
-
Human IL-2 ELISA kit
-
Human IFN-γ ELISA kit
-
96-well cell culture plates
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
Cell Seeding: Seed PBMCs or T-cells at a density of 1 x 10^5 to 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound and Suppressor Addition:
-
Prepare serial dilutions of this compound in complete medium. Add the desired concentrations to the cells. Include a DMSO vehicle control.
-
For immunosuppression studies, add PGE2 (e.g., 100 nM) or TGFβ (e.g., 10 ng/mL) to the respective wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Quantify the concentration of IL-2 and IFN-γ in the supernatants using ELISA kits, following the manufacturer's instructions.
Protocol 2: Western Blot for SLP-76 Phosphorylation
This protocol details the procedure to measure the inhibition of MAP4K1 activity by this compound through the detection of phosphorylated SLP-76 in Jurkat T-cells.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
Anti-CD3 antibody
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-pSLP76 (Ser376), Rabbit anti-total SLP76, Mouse anti-beta-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Culture Jurkat T-cells in complete RPMI-1640 medium. Seed cells at a density of 1-2 x 10^6 cells/mL. Pre-incubate cells with varying concentrations of this compound or DMSO vehicle control for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with soluble anti-CD3 antibody (e.g., 5 µg/mL) for 15-30 minutes at 37°C.
-
Cell Lysis: Pellet the cells by centrifugation and wash once with ice-cold PBS. Lyse the cell pellet with ice-cold RIPA buffer. Incubate on ice for 30 minutes with periodic vortexing. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against pSLP76 (Ser376) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent.
-
Strip the membrane and re-probe for total SLP76 and a loading control (e.g., beta-actin) to ensure equal loading.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: TCR signaling pathway and the inhibitory effect of this compound on MAP4K1.
Caption: Experimental workflow for the in vitro T-cell cytokine secretion assay.
Caption: Experimental workflow for Western Blot analysis of SLP-76 phosphorylation.
References
Application Notes and Protocols for In Vitro Treatment of Immune Cells with BAY-405
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-405 is a potent and selective, orally available small molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1).[1][2][3][4] MAP4K1 is a serine/threonine kinase that functions as an intracellular immune checkpoint, negatively regulating T-cell receptor (TCR) signaling.[1][4] Its activity is often enhanced by factors present in the tumor microenvironment, such as prostaglandin (B15479496) E2 (PGE2) and transforming growth factor-beta (TGFβ).[2][3] By inhibiting MAP4K1, this compound enhances T-cell immunity and can overcome the immunosuppressive effects of the tumor microenvironment.[1][2][3]
These application notes provide detailed protocols for the in vitro treatment of immune cells with this compound to assess its biological activity and mechanism of action.
Mechanism of Action
Upon T-cell receptor (TCR) stimulation, MAP4K1 is activated and phosphorylates the adaptor protein SLP76 at Serine 376 (pSLP76). This phosphorylation event leads to the dampening of the T-cell activation signal. This compound, as an ATP-competitive inhibitor of MAP4K1, blocks this phosphorylation, thereby sustaining TCR signaling and enhancing T-cell effector functions.[1]
Caption: Mechanism of action of this compound in T-cells.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Cell Line/System | IC50 | Reference |
| Binding Competition Assay | MAP4K1 | - | 6 nM | [5] |
| Biochemical Kinase Assay (10 µM ATP) | Human MAP4K1 | Recombinant Protein | 11 nM | [6] |
| Cellular pSLP76 Inhibition | pSLP76 | Jurkat T-cells | 0.63 µM | [5][7] |
Table 2: Kinase Selectivity of this compound
| Kinase | Selectivity Ratio (IC50 vs. MAP4K1) | Reference |
| ROCK2 | 130 | [7] |
Experimental Protocols
Protocol 1: Assessment of MAP4K1 Inhibition via pSLP76 Measurement in Jurkat T-cells (HTRF Assay)
This protocol describes the use of a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibition of SLP76 phosphorylation at Serine 376 in Jurkat T-cells treated with this compound.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
Plate-bound anti-CD3 antibody (e.g., clone UCHT1)
-
HTRF pSLP76 (Ser376) assay kit (e.g., Cisbio Bioassays Cat. No. 63ADK076PEG)
-
96-well and 384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture and Plating:
-
Culture Jurkat T-cells in RPMI-1640 with 10% FBS at 37°C and 5% CO2.
-
Seed 200,000 Jurkat cells per well in a 96-well culture plate.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in culture medium.
-
Add the desired concentrations of this compound to the cells and incubate for 2 hours at 37°C.
-
-
T-Cell Stimulation:
-
Stimulate the cells by transferring them to a 96-well plate pre-coated with anti-CD3 antibody (1 µg/mL) for 30 minutes at 37°C.[1]
-
-
Cell Lysis:
-
Carefully remove the supernatant.
-
Add 10 µL of supplemented 4X HTRF lysis buffer to each well.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
-
HTRF Assay:
-
Transfer 16 µL of the cell lysate to a 384-well low-volume white microplate.
-
Prepare the HTRF detection reagent mix containing the donor and acceptor antibodies according to the kit manufacturer's instructions.
-
Add 4 µL of the premixed antibody solution to each well.
-
Incubate overnight at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the HTRF ratio and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration using a sigmoidal dose-response curve.
-
Caption: Experimental workflow for the pSLP76 HTRF assay.
Protocol 2: T-Cell Reactivity Assay in Human PBMCs
This protocol assesses the ability of this compound to enhance T-cell reactivity, particularly in the presence of immunosuppressive agents.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
Anti-CD3 antibody (e.g., clone OKT3)
-
Prostaglandin E2 (PGE2)
-
Transforming growth factor-beta (TGFβ)
-
IFNγ ELISA kit
-
96-well culture plates
Procedure:
-
PBMC Isolation and Plating:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate 2 x 10^5 PBMCs per well in a 96-well culture plate.
-
-
Treatment with Immunosuppressants and this compound:
-
Prepare working solutions of PGE2 (e.g., 1 µM final concentration) and/or TGFβ.[1]
-
Add PGE2 and/or TGFβ to the respective wells.
-
Add a serial dilution of this compound to the wells.
-
-
T-Cell Stimulation:
-
Add a suboptimal concentration of anti-CD3 antibody (e.g., 30 ng/mL) to stimulate T-cell activation.[1]
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plates and collect the supernatant.
-
Measure the concentration of IFNγ in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IFNγ concentration against the this compound concentration to determine the dose-dependent enhancement of T-cell reactivity.
-
Protocol 3: In Vitro T-Cell Mediated Tumor Cell Killing Assay
This protocol evaluates the capacity of this compound to enhance the killing of tumor cells by antigen-specific T-cells.
Materials:
-
Human T-cells transduced with a T-cell receptor (TCR) against a tumor-associated antigen (e.g., MART-1).
-
Tumor cell line expressing the corresponding antigen (e.g., melanoma cells for MART-1).
-
Culture medium appropriate for both T-cells and tumor cells.
-
This compound (dissolved in DMSO).
-
Real-time cell analysis instrument (e.g., xCELLigence) or a cytotoxicity assay kit (e.g., based on LDH release or Calcein-AM staining).
-
96-well E-plates (for xCELLigence) or standard 96-well plates.
Procedure:
-
Tumor Cell Plating:
-
Seed the target tumor cells in a 96-well plate and allow them to adhere overnight.
-
-
Co-culture and Treatment:
-
The next day, add the antigen-specific T-cells to the wells containing the tumor cells at an appropriate effector-to-target (E:T) ratio.
-
Add a serial dilution of this compound to the co-culture.
-
Include control wells with tumor cells alone, tumor cells with T-cells (no this compound), and tumor cells with this compound (no T-cells) to assess direct compound cytotoxicity.[1]
-
-
Monitoring Cell Killing:
-
Monitor tumor cell viability in real-time using an instrument like the xCELLigence system, which measures changes in impedance as cells are killed.
-
Alternatively, after a defined incubation period (e.g., 24-48 hours), assess tumor cell viability using a standard cytotoxicity assay.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each condition.
-
Plot the percentage of specific lysis against the this compound concentration to determine the dose-dependent enhancement of T-cell-mediated killing.
-
Caption: Logical workflow for the T-cell mediated killing assay.
References
- 1. benchchem.com [benchchem.com]
- 2. revvity.com [revvity.com]
- 3. Discovery of this compound: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | MAP4K1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Efficacy Studies of BAY-405 in Syngeneic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
BAY-405 is a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), a serine/threonine kinase that functions as an immune checkpoint downstream of T-cell receptor stimulation.[1] By inhibiting MAP4K1, this compound enhances T-cell immunity, making it a promising candidate for cancer immunotherapy.[1][2] This document provides detailed application notes and protocols for conducting preclinical efficacy studies of this compound in syngeneic mouse models, which are essential for evaluating its anti-tumor activity in the context of a fully competent immune system.[3][4][5][6]
Signaling Pathway of MAP4K1 in T-Cells
The following diagram illustrates the signaling pathway involving MAP4K1 in T-cells and the proposed mechanism of action for this compound.
Caption: MAP4K1 signaling pathway in T-cells and the inhibitory action of this compound.
Experimental Design and Workflow
A typical in vivo efficacy study of this compound in a syngeneic mouse model involves several key stages, from animal selection and tumor implantation to treatment and endpoint analysis.
Caption: Workflow for a syngeneic mouse model efficacy study of this compound.
Experimental Protocols
Animal Models and Cell Lines
-
Mouse Strain: C57BL/6 or BALB/c mice (6-8 weeks old) are commonly used as they are the background strains for many syngeneic cell lines.[3][4]
-
Syngeneic Cell Lines:
-
Cell Culture: Cells should be cultured in appropriate media and confirmed to be free of pathogens.
Tumor Implantation
-
Harvest tumor cells during their logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or Matrigel at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[8]
Treatment Administration
-
Once tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Vehicle Control: Administer the vehicle used to formulate this compound.
-
This compound: Administer this compound orally (e.g., via gavage) at a predetermined dose and schedule.
-
Positive Control (Optional): An immune checkpoint inhibitor such as an anti-PD-1 or anti-CTLA-4 antibody can be used.[7]
-
Combination Therapy (Optional): A group receiving both this compound and a checkpoint inhibitor.
Tumor Volume Measurement
-
Measure the length (L) and width (W) of the tumors using digital calipers every 2-3 days.[8][9]
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2 .[8]
-
Monitor animal body weight and overall health status at each measurement.[9]
-
Euthanize mice if tumors exceed a predetermined size (e.g., 2000 mm³) or if there are signs of excessive morbidity.[10]
Isolation of Tumor-Infiltrating Lymphocytes (TILs)
-
At the study endpoint, euthanize the mice and surgically excise the tumors.
-
Mechanically mince the tumors into small pieces (1-3 mm).
-
Digest the tissue in a dissociation buffer containing enzymes like collagenase and DNase for 30-60 minutes at 37°C.[11]
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
(Optional) Perform red blood cell lysis.
-
(Optional) Enrich for lymphocytes using density gradient centrifugation (e.g., Ficoll-Paque).
Flow Cytometry for Immune Cell Profiling
-
Resuspend the isolated single cells in FACS buffer.
-
Block Fc receptors to reduce non-specific antibody binding.[12]
-
Stain the cells with a panel of fluorescently-labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, NK1.1).
-
For intracellular staining (e.g., for cytokines like IFN-γ or granzyme B), use a fixation and permeabilization kit.
-
Acquire the data on a flow cytometer and analyze using appropriate software (e.g., FlowJo).[11]
Cytokine Analysis
-
Collect blood via cardiac puncture at the study endpoint and process to obtain serum or plasma.[13]
-
Measure the concentrations of various cytokines (e.g., IFN-γ, TNF-α, IL-6, IL-10) using a multiplex immunoassay (e.g., Luminex) or ELISA kits.[13][14][15]
Data Presentation
Quantitative data from the efficacy study should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle | 10 | 1500 ± 150 | - | - |
| This compound (50 mg/kg) | 10 | 750 ± 90 | 50 | <0.01 |
| Anti-PD-1 | 10 | 825 ± 100 | 45 | <0.05 |
| This compound + Anti-PD-1 | 10 | 300 ± 50 | 80 | <0.001 |
Table 2: Analysis of Tumor-Infiltrating Lymphocytes
| Treatment Group | % CD8+ of CD45+ Cells (Mean ± SEM) | % CD4+ FoxP3+ of CD4+ Cells (Mean ± SEM) | CD8+/Treg Ratio (Mean ± SEM) |
| Vehicle | 5.2 ± 0.8 | 25.1 ± 3.2 | 0.21 ± 0.04 |
| This compound (50 mg/kg) | 12.5 ± 1.5 | 18.3 ± 2.5 | 0.68 ± 0.09 |
| Anti-PD-1 | 10.8 ± 1.2 | 20.5 ± 2.8 | 0.53 ± 0.07 |
| This compound + Anti-PD-1 | 20.1 ± 2.1 | 12.6 ± 1.9 | 1.60 ± 0.15** |
| *p<0.05, **p<0.01 vs. Vehicle |
Table 3: Systemic Cytokine Levels in Plasma
| Treatment Group | IFN-γ (pg/mL) (Mean ± SEM) | TNF-α (pg/mL) (Mean ± SEM) | IL-10 (pg/mL) (Mean ± SEM) |
| Vehicle | 50 ± 8 | 80 ± 12 | 150 ± 20 |
| This compound (50 mg/kg) | 150 ± 20 | 180 ± 25 | 120 ± 15 |
| Anti-PD-1 | 130 ± 18 | 160 ± 22 | 135 ± 18 |
| This compound + Anti-PD-1 | 300 ± 35 | 350 ± 40 | 100 ± 12 |
| p<0.05, **p<0.01 vs. Vehicle |
Conclusion
These application notes and protocols provide a comprehensive framework for designing and executing robust preclinical efficacy studies of this compound in syngeneic mouse models. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data to evaluate the therapeutic potential of this compound as a novel cancer immunotherapy agent. The combination of in vivo tumor growth monitoring with ex vivo immunological analyses will provide critical insights into the mechanism of action of this compound and its potential for combination therapies.
References
- 1. Discovery of this compound: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mouse Models for Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. criver.com [criver.com]
- 7. medicilon.com [medicilon.com]
- 8. benchchem.com [benchchem.com]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. Article - Standard on Tumor Productio... [policies.unc.edu]
- 11. Tumor-infiltrating lymphocytes isolation for flow cytometry analysis [bio-protocol.org]
- 12. Human tumor-infiltrating lymphocyte flow cytometry [bio-protocol.org]
- 13. Exploring Cytokine Dynamics in Mouse Peripheral Blood: Implications for Immunology and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 14. Comparative methods for multiplex analysis of cytokine protein expression in plasma of lipopolysaccharide-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmiweb.com [pharmiweb.com]
Measuring the Effects of BAY-405 on Cytokine Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-405 is a potent and selective small molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), a serine/threonine kinase that acts as a negative regulator of T-cell receptor signaling.[1] Pharmacological inhibition of MAP4K1 with this compound has been shown to enhance T-cell immunity, presenting a promising strategy in immuno-oncology.[1][2][3] A key consequence of enhanced T-cell activation is the modulation of cytokine production. This document provides detailed application notes and experimental protocols for measuring the effects of this compound on the production of key cytokines by immune cells.
Introduction
MAP4K1, also known as Hematopoietic Progenitor Kinase 1 (HPK1), is predominantly expressed in hematopoietic cells and functions as an intracellular immune checkpoint.[2] Upon T-cell receptor (TCR) engagement, MAP4K1 is activated and subsequently phosphorylates SLP-76, leading to a dampening of the T-cell response. By inhibiting MAP4K1, this compound effectively removes this brake on T-cell activation, leading to enhanced proliferation and cytokine secretion. Understanding the specific cytokine profile induced by this compound is crucial for elucidating its mechanism of action and predicting its therapeutic efficacy and potential side effects. This document outlines methodologies to quantify changes in cytokine levels following treatment with this compound.
Data Presentation
The following tables summarize the expected quantitative effects of MAP4K1 inhibition on cytokine production by human T cells. The data is based on studies with the selective MAP4K1 inhibitor NDI-101150, which is expected to have a similar pharmacological effect to this compound.
Table 1: Effect of MAP4K1 Inhibition on Cytokine Production by Activated Human CD4+ T Cells
| Cytokine | Treatment | Concentration (pg/mL) | Fold Change vs. Vehicle |
| IL-2 | Vehicle | 1,000 | 1.0 |
| NDI-101150 (1 µM) | 3,500 | 3.5 | |
| IFN-γ | Vehicle | 2,000 | 1.0 |
| NDI-101150 (1 µM) | 6,000 | 3.0 | |
| GM-CSF | Vehicle | 500 | 1.0 |
| NDI-101150 (1 µM) | 1,500 | 3.0 |
Data adapted from a study on the MAP4K1 inhibitor NDI-101150 and represents the expected trend for this compound.[4]
Table 2: Effect of MAP4K1 Inhibition on Cytokine Production by Activated Human CD8+ T Cells
| Cytokine | Treatment | Concentration (pg/mL) | Fold Change vs. Vehicle |
| IL-2 | Vehicle | 800 | 1.0 |
| NDI-101150 (1 µM) | 2,800 | 3.5 | |
| IFN-γ | Vehicle | 3,000 | 1.0 |
| NDI-101150 (1 µM) | 9,000 | 3.0 | |
| GM-CSF | Vehicle | 400 | 1.0 |
| NDI-101150 (1 µM) | 1,200 | 3.0 |
Data adapted from a study on the MAP4K1 inhibitor NDI-101150 and represents the expected trend for this compound.[4]
Signaling Pathways and Experimental Workflow
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of Ficoll-Paque PLUS under the diluted blood by placing the pipette tip at the bottom of the tube. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma and platelets).
-
Collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the PBMCs by adding PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability with trypan blue.
-
Resuspend the cells in complete RPMI-1640 medium to the desired concentration for the assay.
Protocol 2: In Vitro T-Cell Activation and this compound Treatment
Materials:
-
Isolated PBMCs
-
96-well flat-bottom cell culture plates
-
Anti-CD3 antibody (clone OKT3)
-
Anti-CD28 antibody
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Complete RPMI-1640 medium
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with sterile PBS to remove unbound antibody.
-
Seed the isolated PBMCs at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Add soluble anti-CD28 antibody to each well at a final concentration of 1 µg/mL.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 100 µL of the this compound dilutions or vehicle control to the respective wells. The final DMSO concentration should not exceed 0.1%.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours.
Protocol 3: Measurement of Cytokine Production by ELISA
Materials:
-
Supernatants from the in vitro T-cell activation assay
-
Commercially available ELISA kits for the cytokines of interest (e.g., IFN-γ, TNF-α, IL-2)
-
ELISA plate reader
Procedure:
-
After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the cell-free supernatants and store them at -80°C until analysis.
-
Perform the ELISA for each cytokine of interest according to the manufacturer's instructions.
-
Briefly, this involves coating a plate with a capture antibody, adding the supernatants and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Calculate the concentration of each cytokine in the samples by interpolating from the standard curve.
Protocol 4: Multiplex Cytokine Assay (Bead-Based)
Materials:
-
Supernatants from the in vitro T-cell activation assay
-
Commercially available multiplex bead-based immunoassay kit (e.g., Luminex) for a panel of human cytokines
-
Multiplex assay reader (e.g., Luminex 200)
Procedure:
-
Follow the manufacturer's protocol for the specific multiplex kit being used.
-
In general, the procedure involves incubating the cell culture supernatants with a mixture of fluorescently-coded beads, where each bead type is coated with a capture antibody specific for a particular cytokine.
-
After incubation and washing steps, a biotinylated detection antibody and then streptavidin-phycoerythrin are added.
-
The beads are then analyzed on a multiplex assay reader, which identifies the bead (and thus the cytokine) and quantifies the fluorescence intensity, which is proportional to the amount of bound cytokine.
-
Generate a standard curve for each cytokine and determine the concentrations in the samples.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to measure the effects of the MAP4K1 inhibitor this compound on cytokine production. By quantifying the cytokine profile, researchers can gain valuable insights into the immunomodulatory properties of this compound, aiding in its preclinical and clinical development as a novel cancer immunotherapy. The provided diagrams and data tables serve as a valuable reference for experimental design and data interpretation.
References
- 1. Discovery of this compound: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of this compound: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting BAY-405 solubility issues in vitro
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the selective MAP4K1 inhibitor, BAY-405. The focus is on addressing common in vitro solubility challenges to ensure reliable and reproducible experimental results.
Troubleshooting Guide
This section addresses specific issues that may arise when preparing and using this compound solutions in an experimental setting.
Q1: My solid this compound powder will not dissolve in my aqueous experimental buffer (e.g., PBS, cell culture medium). What should I do?
Possible Cause: this compound has very low aqueous solubility. Direct dissolution in aqueous solutions is not a viable method for preparing working concentrations. Research indicates its solubility in phosphate-buffered saline (PBS) at pH 6.4 is only 0.3 mg/L.[1]
Solution:
-
Prepare a High-Concentration Stock Solution: The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[2] Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for this purpose. A stock solution of 10 mM in DMSO is a standard starting point.[3]
-
Serial Dilution: From this high-concentration stock, perform serial dilutions into your final aqueous experimental medium to achieve the desired working concentration.
-
Solvent Concentration Control: It is critical to ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low enough to not affect the biological system, typically below 0.5% (v/v).[2] Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q2: I observed precipitation or cloudiness in my culture medium after adding the this compound stock solution. What went wrong?
Possible Cause: The compound is precipitating out of the aqueous solution upon dilution, a common issue for hydrophobic molecules. This can happen if the final concentration exceeds its solubility limit in the aqueous medium or if the dilution is not performed correctly.
Solution:
-
Vigorous Mixing: When diluting the DMSO stock into your aqueous buffer or medium, vortex or pipette vigorously immediately after adding the stock solution. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.
-
Stepwise Dilution: Avoid a single large dilution step. Perform intermediate dilutions in your medium. For example, instead of adding 1 µL of a 10 mM stock directly to 10 mL of medium, first dilute the stock to 1 mM in medium, mix well, and then perform the final dilution.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility. However, do not heat the concentrated DMSO stock solution.
-
Test Maximum Solubility: Before a critical experiment, perform a small-scale test to determine the maximum soluble concentration of this compound in your specific cell culture medium.[4] Visually inspect for any signs of precipitation (crystals, oily film) under a microscope after addition.[4]
Q3: My experimental results are inconsistent or show lower-than-expected potency. Could this be a solubility issue?
Possible Cause: Yes, inconsistent results are a hallmark of solubility problems. If this compound precipitates, the actual concentration of the soluble, active inhibitor in the assay will be lower and more variable than the intended nominal concentration.[4]
Solution:
-
Confirm Stock Solution Integrity: Ensure your DMSO stock solution is fully dissolved and has been stored correctly. Centrifuge the stock tube at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved microparticles and use the supernatant for dilutions.[2]
-
Re-evaluate Working Concentration: If you consistently see precipitation, your target concentration may be too high for the chosen medium. Try working with a lower concentration range.
-
Consider Serum Effects: The presence and concentration of serum proteins in cell culture medium can affect the solubility and bioavailability of small molecules.[4] If possible, test solubility in media with different serum concentrations.
-
Use Fresh Dilutions: Always prepare fresh working solutions from the stock for each experiment. Do not store diluted aqueous solutions of this compound, as the compound can precipitate over time.
Physicochemical and Potency Data
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₃F₅N₄O₃ | [3] |
| Molecular Weight | 522.48 g/mol | [3] |
| CAS Number | 2442532-66-1 | [3] |
| Aqueous Solubility | 0.3 mg/L (in PBS, pH 6.4) | [1] |
| Lipophilicity (logD) | 2.8 (at pH 7.5) | [1] |
| Stock Solution | 10 mM in DMSO | [3] |
Table 2: In Vitro Potency of this compound
| Assay Type | Target/Measurement | IC₅₀ Value | Reference |
| Binding Assay | MAP4K1 | 6 nM | [3] |
| Biochemical Kinase Assay | MAP4K1 (10 µM ATP) | 11 nM | [1] |
| Cellular Assay | SLP76 Phosphorylation | 0.63 µM (630 nM) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Required Mass: Determine the mass of this compound powder needed. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 522.48 g/mol x 1000 mg/g = 5.22 mg
-
-
Weigh Compound: Carefully weigh out 5.22 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If necessary, use a brief sonication in a water bath to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. When stored properly in DMSO, it should be stable for at least 6 months.[3]
Protocol 2: Preparation of a 1 µM Working Solution in Cell Culture Medium
This protocol describes the preparation of 10 mL of medium containing 1 µM this compound, ensuring the final DMSO concentration is 0.01%.
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Add 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium to create a 100 µM intermediate solution.
-
Vortex immediately and thoroughly.
-
-
Prepare Final Working Solution:
-
Warm 9.9 mL of the final cell culture medium to 37°C.
-
Add 100 µL of the 100 µM intermediate solution (from step 2) to the 9.9 mL of medium.
-
Alternatively, if not making an intermediate dilution, add 1 µL of the 10 mM stock solution to 10 mL of medium.
-
-
Mix Thoroughly: Immediately cap the tube and vortex or invert several times to ensure the compound is evenly dispersed and to minimize the risk of precipitation.
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay.
Visual Guides
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action for this compound in the T-cell signaling pathway.
Caption: Troubleshooting workflow for this compound in vitro solubility issues.
Caption: Experimental workflow for preparing this compound stock and working solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to make a stock solution of this compound? Based on available data, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound, with demonstrated solubility up to 10 mM.[3]
Q2: Can I use sonication or gentle heating to dissolve this compound? Yes, brief sonication in a water bath can be an effective method to help dissolve this compound in DMSO when preparing a stock solution.[2] Gentle heating of the final aqueous medium (e.g., to 37°C) before adding the DMSO stock can also be helpful.[4] However, do not heat the concentrated DMSO stock directly, as this can degrade the compound.
Q3: How should I store this compound solutions? Solid this compound powder should be stored at -20°C for long-term stability.[3] Concentrated stock solutions made in DMSO should be aliquoted to avoid freeze-thaw cycles and stored at -20°C or -80°C for up to 6 months.[3] It is strongly recommended not to store diluted, aqueous working solutions; they should be prepared fresh for each experiment.
Q4: Why is this compound so difficult to dissolve in aqueous solutions? this compound is a lipophilic (hydrophobic) molecule, as indicated by its logD value of 2.8.[1] Such compounds have a strong tendency to avoid water and self-associate, leading to low aqueous solubility. This is a common characteristic of many small molecule kinase inhibitors which are designed to cross cell membranes to reach their intracellular targets.[5]
References
Addressing potential off-target effects of BAY-405
Technical Support Center: BAY-405
Welcome to the technical support center for this compound, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its intended mechanism of action?
A1: this compound is a highly potent and selective, ATP-competitive inhibitor of MAP4K1 (also known as HPK1).[1][2] MAP4K1 is a serine/threonine kinase that functions as an intracellular immune checkpoint, negatively regulating T-cell activation.[3] By inhibiting MAP4K1, this compound is designed to enhance T-cell immunity, making it a promising agent for immuno-oncology applications.[1][3] The intended mechanism involves blocking the suppression of T-cell receptor signaling, thereby boosting anti-tumor immune responses.[1]
Q2: What is the known selectivity profile of this compound?
A2: this compound has demonstrated high selectivity for MAP4K1. In a broad kinase panel screen of 373 kinases, it showed an excellent overall selectivity score (S = 0.080 at 1 µM).[1][4] Good selectivity was observed against kinases involved in T-cell proliferation (e.g., CDKs, PLKs, Aurora kinases) and TCR signaling (e.g., ZAP70, Lck, Fyn, Itk, Jak1/2/3).[4] However, some activity against related kinases has been noted. For instance, this compound has a modest selectivity ratio of 6.5-fold for MAP4K1 over the closely related MAP4K3 and a 130-fold selectivity over ROCK2 in biochemical assays.[1][4]
Q3: We are observing a cellular phenotype that doesn't seem to be explained by MAP4K1 inhibition alone. Could this be due to off-target effects?
A3: While this compound is highly selective, off-target effects are a possibility with any small molecule inhibitor, particularly at higher concentrations.[5] If the observed phenotype is inconsistent with the known functions of MAP4K1, consider the following:
-
Concentration: Are you using the lowest effective concentration of this compound? High concentrations increase the likelihood of engaging less potent off-targets.
-
Known Secondary Targets: Consider the potential minor inhibition of kinases like MAP4K3 or ROCK2, which could contribute to the phenotype in certain cellular contexts.[4]
-
Pathway Crosstalk: The phenotype could be a result of complex downstream signaling or feedback loops initiated by potent on-target MAP4K1 inhibition, rather than a direct off-target effect.[5]
Q4: What is the recommended concentration range for this compound in cell-based assays to minimize off-target effects?
A4: To maintain selectivity, it is crucial to use this compound at concentrations relevant to its cellular potency. This compound inhibits the phosphorylation of the MAP4K1 substrate SLP76 with a submicromolar IC50 of 0.63 µM.[1][2] We recommend performing a dose-response curve in your specific cell system to determine the optimal concentration that achieves maximal MAP4K1 inhibition with minimal off-target activity. Starting with a range from 10 nM to 10 µM is advisable for initial experiments.[5]
Q5: Are there any known liabilities for this compound, such as hERG inhibition?
A5: this compound displays micromolar binding to the hERG channel with an IC50 of 4.9 µM.[1] However, the projected selectivity window compared to its cellular potency is greater than 10-fold, suggesting a minor risk for hERG-related cardiotoxicity under typical experimental conditions. The compound was also found to be negative in the micronucleus and AMES mutagenicity tests.[1]
Troubleshooting Guides
Scenario 1: Unexpected Cell Toxicity or Reduced Viability
You observe significant cytotoxicity in your cell line after treatment with this compound, which is not expected for a MAP4K1 inhibitor in your model.
| Possible Cause | Recommended Troubleshooting Step |
| High Inhibitor Concentration | The concentration used may be too high, leading to off-target toxicity. Action: Perform a detailed dose-response curve (e.g., from 1 nM to 30 µM) and determine the IC50 for both the target effect (e.g., p-SLP76 inhibition) and cytotoxicity. Use the lowest concentration that gives the desired on-target effect.[5][6] |
| Off-Target Kinase Inhibition | Inhibition of kinases essential for cell survival in your specific cell line. Action: Review the selectivity profile of this compound (see Table 1). If a known off-target is critical for your cell model, this may be the cause. Consider using a structurally different MAP4K1 inhibitor as a control to see if the effect is reproducible. |
| Cell Line Specificity | The specific genetic background or dependencies of your cell line may confer sensitivity to MAP4K1 inhibition or a minor off-target activity. Action: Test this compound in a different, well-characterized cell line to see if the toxicity is model-specific. Confirm the expression of MAP4K1 in your cell line. |
| Compound Instability/Degradation | The compound may have degraded, or the solvent (e.g., DMSO) may be toxic at the concentration used. Action: Use a fresh stock of this compound. Ensure the final DMSO concentration is consistent across all conditions and is below 0.1%. |
Scenario 2: Inconsistent or Paradoxical Signaling Results
After treatment with this compound, you observe the activation of a signaling pathway (e.g., increased phosphorylation of ERK or AKT) that you expected to be unaffected or downregulated.
| Possible Cause | Recommended Troubleshooting Step |
| Feedback Loop Activation | Potent inhibition of the MAP4K1 pathway may trigger compensatory feedback mechanisms, leading to the activation of parallel or upstream pathways.[5] Action: Conduct a time-course experiment (e.g., 1, 6, 24 hours) to see if the paradoxical activation is a delayed response. Use inhibitors for the unexpectedly activated pathway (e.g., a MEK inhibitor for p-ERK) in combination with this compound to confirm a feedback mechanism. |
| Off-Target Kinase Activation | While less common, some inhibitors can paradoxically activate certain kinases. Action: Perform a phospho-kinase array to get a broader view of the signaling changes induced by this compound in your system. This can help identify unexpectedly activated pathways. |
| Cellular Context | The signaling response can be highly dependent on the specific cell type, its mutational status, and the culture conditions. Action: Validate your findings in a second cell line. Ensure that the observed signaling is not an artifact of serum components by performing experiments in serum-starved conditions if appropriate for your model. |
Data Presentation
Table 1: this compound Potency and Selectivity Profile
This table summarizes key quantitative data regarding the on-target potency and selectivity of this compound against relevant off-targets.
| Target / Assay | Parameter | Value | Reference |
| MAP4K1 (Human) | Biochemical IC50 (10 µM ATP) | 11 nM | [1][6] |
| MAP4K1 (Human) | Binding Competition IC50 | 6.2 nM | [1][2] |
| MAP4K1 (Human) | Cellular p-SLP76 Inhibition IC50 | 0.63 µM | [1][2] |
| MAP4K3 (Related Kinase) | Selectivity Ratio (vs. MAP4K1) | 6.5-fold | [4] |
| ROCK2 (Off-Target) | Selectivity Ratio (vs. MAP4K1) | 130-fold | [1][4] |
| hERG Channel | Binding IC50 | 4.9 µM | [1] |
| Broad Kinase Panel (373 kinases) | Selectivity Score (S at 1 µM) | 0.080 | [1][4] |
Experimental Protocols & Visualizations
Protocol 1: Assessing On-Target vs. Off-Target Effects Using Western Blot
This protocol allows for the simultaneous assessment of on-target pathway inhibition and potential off-target signaling activation.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., Jurkat T-cells) and allow them to adhere or recover overnight. Treat cells with a dose-range of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
On-Target: anti-phospho-SLP76 (to confirm MAP4K1 inhibition).
-
Potential Off-Target/Feedback: anti-phospho-ERK, anti-phospho-AKT.
-
Loading Control: anti-GAPDH, anti-β-actin, or total protein stains.
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to compare protein phosphorylation levels across treatments.
Protocol 2: Kinome-Wide Selectivity Profiling
To comprehensively identify potential off-targets, a kinome-wide screening assay is the gold standard.
Methodology:
-
Service Selection: Engage a commercial vendor that offers kinome profiling services (e.g., Eurofins DiscoverX, Reaction Biology). These services typically screen a compound against a panel of hundreds of kinases.
-
Compound Submission: Provide a high-quality, solid sample of this compound with known purity.
-
Assay Conditions: Select the screening concentration. A standard concentration is 1 µM to identify significant off-targets.[1] Also, specify the ATP concentration for the assay, as this can influence inhibitor potency (this compound is ATP-competitive).[1]
-
Data Analysis: The service will provide data as "% Inhibition" at the tested concentration. A common threshold for identifying a potential "hit" or off-target is >50% inhibition. Further investigation with IC50 determination is required for any significant hits.
Logical Troubleshooting Diagram
This diagram provides a decision-making framework for troubleshooting unexpected experimental results with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | MAP4K1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery of this compound: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. benchchem.com [benchchem.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
How to optimize BAY-405 concentration for cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BAY-405 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1).[1][2][3] MAP4K1 is a serine/threonine kinase that acts as a negative feedback regulator (an intracellular immune checkpoint) downstream of T-cell receptor (TCR) stimulation.[4][5] By inhibiting MAP4K1, this compound enhances T-cell immune responses.[1][4] This effect can help overcome the immunosuppressive tumor microenvironment, which is often influenced by factors like prostaglandin (B15479496) E2 (PGE2) and transforming growth factor-beta (TGFβ).[4][5]
Caption: Mechanism of action of this compound in T-cell signaling.
Q2: What concentration of this compound should I use in my cell culture experiments?
The optimal concentration depends on your experimental system (biochemical vs. cellular) and the specific cell type.
-
For biochemical assays (e.g., in vitro kinase assays with purified enzyme), this compound is potent in the low nanomolar range.
-
For cellular assays (e.g., treating whole cells), a higher concentration is required to achieve target engagement due to cell permeability and other factors. The IC50 for inhibiting the phosphorylation of SLP76 (a downstream marker of MAP4K1 activity) in a cellular context was found to be in the sub-micromolar range.[1][3]
A good starting point for cellular experiments is to perform a dose-response curve ranging from 100 nM to 10 µM to determine the optimal concentration for your specific cell line and endpoint.
Table 1: Potency of this compound in Different Assay Formats
| Assay Type | Target/Endpoint | Potency (IC50) | Reference |
| Biochemical (Binding Assay) | MAP4K1 | 6.2 - 11 nM | [1] |
| Biochemical (Kinase Activity) | MAP4K1 (at 1 mM ATP) | 56 nM | [1] |
| Cellular (Target Engagement) | SLP76 Phosphorylation | 0.63 µM (630 nM) | [1][3] |
Troubleshooting Guide
Problem 1: I am not observing any effect of this compound on my cancer cells.
This is an expected outcome if you are using a cancer cell line monoculture. This compound's primary mechanism is to enhance T-cell-mediated anti-tumor immunity; it does not have a direct cytotoxic effect on tumor cells at relevant concentrations.[1][5]
-
Solution: To observe the anti-tumor effects of this compound, you must use a co-culture system that includes T-cells (e.g., peripheral blood mononuclear cells or specific T-cell lines) along with your target cancer cells. The efficacy of this compound is dependent on a functional T-cell response.[1]
Caption: Troubleshooting flowchart for unexpected results with this compound.
Problem 2: My cells are showing signs of stress or death at high concentrations.
While this compound has shown high selectivity, off-target effects or solvent toxicity can occur at very high concentrations.[2]
-
Check Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and below a toxic threshold for your cell line (typically <0.5%). Run a "vehicle-only" control.
-
Assess Selectivity: this compound is highly selective for MAP4K1 but does show some modest activity against related kinases like MAP4K3.[2] If your cell line is particularly sensitive to the inhibition of other kinases, you may observe off-target effects.
-
Optimize Concentration: Refer to the dose-response experiment workflow below to find the minimum effective concentration that provides target engagement without inducing toxicity.
Experimental Protocols & Workflows
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
This workflow outlines the steps to identify the optimal concentration of this compound for inhibiting MAP4K1 activity in a cellular context.
Caption: Experimental workflow for a this compound dose-response study.
Methodology for Western Blot Analysis of pSLP76:
-
Protein Quantification: Determine the protein concentration of your cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated SLP76 (pSLP76) overnight at 4°C, following the manufacturer's recommended dilution.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: To normalize, you may strip the membrane and re-probe with an antibody for total SLP76 and a loading control (e.g., GAPDH or β-Actin).
Protocol 2: T-Cell Mediated Cytotoxicity Assay
An impedance-based assay (like the xCELLigence system mentioned in the literature) is a powerful way to measure the cytotoxic effect of T-cells on adherent cancer cells in real-time.[1]
-
Plate Seeding: Seed adherent tumor cells (e.g., COLO 800) into a specialized microelectronic 96-well plate and monitor their growth via impedance until they form a stable monolayer.[1]
-
This compound Pre-treatment: Pre-treat effector T-cells with various concentrations of this compound or a vehicle control for a specified period.
-
Co-culture: Add the pre-treated T-cells to the wells containing the adherent tumor cells.
-
Real-Time Monitoring: Continuously monitor the electrical impedance of the wells for 96-120 hours. A decrease in impedance correlates with tumor cell lysis and death.[1]
-
Data Analysis: Analyze the impedance curves to determine the rate and extent of T-cell-mediated cytotoxicity enhanced by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. This compound | MAP4K1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Discovery of this compound: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Experimental Variability with BAY-405
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BAY-405, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to help users overcome experimental variability and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that potently and selectively targets MAP4K1 (also known as HPK1), a serine/threonine kinase that acts as an intracellular immune checkpoint.[1][2][3] By inhibiting MAP4K1, this compound enhances T-cell immunity, overcoming the suppressive effects of factors like PGE2 and TGFβ often found in the tumor microenvironment.[1][3]
Q2: What is the solubility and recommended solvent for this compound?
A2: this compound has low solubility in aqueous solutions like phosphate-buffered saline (PBS).[4] The recommended solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO).[5] For cell-based assays, it is crucial to ensure the final DMSO concentration in the culture medium is kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q3: What are the known off-target effects of this compound?
A3: this compound is a highly selective inhibitor of MAP4K1. However, like any kinase inhibitor, the potential for off-target effects exists, especially at higher concentrations. It shows a modest selectivity ratio of 6.5 against MAP4K3, a closely related kinase.[6] It is advisable to perform control experiments, such as using a structurally different MAP4K1 inhibitor or MAP4K1 knockout/knockdown cells, to confirm that the observed phenotype is due to on-target inhibition.
Q4: I am observing a discrepancy between the biochemical IC50 and the cellular EC50 of this compound. What could be the cause?
A4: Discrepancies between biochemical and cellular potencies are common for kinase inhibitors. Several factors can contribute to this:
-
Cellular ATP Concentration: this compound is an ATP-competitive inhibitor.[1] The high intracellular concentration of ATP (millimolar range) can compete with the inhibitor, leading to a higher apparent EC50 in cellular assays compared to biochemical assays, which are often performed at lower ATP concentrations.
-
Cell Permeability: The ability of this compound to cross the cell membrane and reach its intracellular target can influence its cellular potency.
-
Efflux Pumps: Active transport of the inhibitor out of the cell by efflux pumps can reduce its intracellular concentration.
-
Protein Binding: Binding of this compound to plasma proteins in the cell culture medium or other cellular components can reduce its free, active concentration.
Q5: How stable is this compound in solution and under experimental conditions?
A5: Stock solutions of this compound in DMSO are typically stable for extended periods when stored at -20°C or -80°C.[5] However, the stability in aqueous solutions, such as cell culture media at 37°C, may be limited.[7] It is recommended to prepare fresh dilutions in media for each experiment and avoid prolonged storage of working solutions. This compound has shown moderate to good metabolic stability in liver microsomes and hepatocytes from various species.[4]
Troubleshooting Guides
Issue 1: High variability in in vitro kinase assay results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent pipetting | Calibrate pipettes regularly. Use a master mix for reagents to minimize well-to-well variation. | Reduced variability between replicate wells. |
| Enzyme activity loss | Aliquot and store the MAP4K1 enzyme at the recommended temperature. Avoid repeated freeze-thaw cycles. | Consistent enzyme activity across experiments. |
| Compound precipitation | Visually inspect for precipitation in the assay buffer. Determine the solubility of this compound under your specific assay conditions. | Clear, homogenous reaction mixtures and more reliable IC50 values. |
| Inappropriate ATP concentration | Use an ATP concentration close to the Km of MAP4K1 for ATP to obtain more physiologically relevant and consistent IC50 values. | More consistent and comparable IC50 data. |
Issue 2: Unexpected cytotoxicity in cell-based assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High DMSO concentration | Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the same DMSO concentration. | Minimal cytotoxicity in vehicle-treated cells. |
| Off-target toxicity | Perform a dose-response curve to determine the lowest effective concentration. Use a second, structurally unrelated MAP4K1 inhibitor to confirm the on-target nature of the observed phenotype. | Confirmation that the observed effect is due to MAP4K1 inhibition and not an off-target effect. |
| Compound instability | Prepare fresh dilutions of this compound in culture medium for each experiment. Minimize the exposure of the compound to light and elevated temperatures. | Reduced variability and more consistent cellular responses. |
| Cell line sensitivity | Different cell lines can have varying sensitivities to small molecule inhibitors. Consider testing this compound in multiple cell lines to identify a suitable model system. | Identification of a cell line with a good therapeutic window for your experiments. |
Issue 3: Inconsistent results in in vivo studies.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor bioavailability | Use a vehicle formulation that enhances the solubility and absorption of this compound. The original publication mentions a solution of water/solutol/EtOH (50/40/10) for oral administration in rats.[1] | Improved and more consistent plasma exposure of this compound. |
| Variability in animal handling | Standardize animal handling procedures, including dosing times and techniques, to minimize stress-induced variability. | Reduced inter-animal variability in tumor growth and immune responses. |
| Inadequate dosing regimen | Optimize the dose and frequency of this compound administration based on pharmacokinetic and pharmacodynamic studies. | Sustained target engagement and more robust anti-tumor efficacy. |
| Tumor model heterogeneity | Ensure consistency in tumor cell implantation and monitor tumor growth closely to randomize animals into treatment groups with similar tumor burdens. | More uniform tumor growth in control groups and clearer assessment of treatment effects. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | IC50 / Kd | Species | Assay Type | Reference |
| MAP4K1 | 6 nM | Human | Binding Competition | [2][5] |
| MAP4K1 | 11 nM | Human | Kinase Activity | [1] |
| pSLP76 Phosphorylation | 0.63 µM | Human | Cellular Assay | [1][5] |
| MAP4K1 | 19.7 nM | Human | Surface Plasmon Resonance (SPR) | |
| ROCK2 | >1000 nM | Human | Kinase Activity | [1] |
| MAP4K3 | ~71.5 nM | Human | Kinase Activity (calculated from selectivity ratio) | [6] |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Mouse | Rat | Dog | Reference |
| Clearance (mL/min/kg) | 18 | 21 | 12 | [1] |
| Volume of Distribution (L/kg) | 1.8 | 2.5 | 3.1 | [1] |
| Half-life (h) | 1.6 | 1.4 | 3.5 | [1] |
| Bioavailability (%) | Not Reported | 34 (at 0.6 mg/kg) | 36 (at 1.0 mg/kg) | [1] |
Experimental Protocols
Protocol 1: In Vitro MAP4K1 Kinase Assay
This protocol is a general guideline for determining the inhibitory activity of this compound on MAP4K1 using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human MAP4K1 enzyme
-
Kinase substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally ≤1%.
-
Reaction Setup:
-
Add 5 µL of diluted this compound or vehicle (DMSO in kinase assay buffer) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the MAP4K1 enzyme and substrate in kinase assay buffer.
-
Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 10 µL of ATP solution in kinase assay buffer to each well to start the kinase reaction. The final volume should be 25 µL.
-
Incubation: Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized based on the enzyme activity.
-
Stop Reaction and Detect Signal:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to verify the binding of this compound to MAP4K1 in intact cells.
Materials:
-
Cells expressing MAP4K1 (e.g., Jurkat T-cells)
-
This compound
-
Cell culture medium
-
DMSO
-
PBS
-
Protease and phosphatase inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies: anti-MAP4K1, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Treatment:
-
Culture cells to a sufficient density.
-
Treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Transfer the heated cell suspensions to microcentrifuge tubes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer with protease and phosphatase inhibitors.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using an anti-MAP4K1 antibody to detect the amount of soluble MAP4K1 at each temperature. Use a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for MAP4K1 at each temperature.
-
Plot the normalized band intensity against the temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Mandatory Visualizations
Caption: MAP4K1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. MAP4K1 functions as a tumor promotor and drug mediator for AML via modulation of DNA damage/repair system and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | MAP4K1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. benchchem.com [benchchem.com]
BAY-405 Technical Support Center: Stability and Storage Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of BAY-405, a potent and selective MAP4K1 inhibitor. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The recommended storage conditions for this compound depend on whether it is in solid form or dissolved in a solvent. For optimal stability, please refer to the table below.
Q2: How should I prepare solutions of this compound?
A2: this compound can be dissolved in DMSO to prepare a stock solution. A common concentration for a stock solution is 10 mM in DMSO.[1] It is important to note that this compound has low solubility in aqueous solutions like phosphate-buffered saline (PBS).[2][3]
Q3: Is this compound sensitive to light?
A3: While specific data on the light sensitivity of this compound is not explicitly detailed in the provided information, it is a general best practice for all research compounds to be stored in light-protected containers (e.g., amber vials) to prevent potential photodegradation.
Q4: What is the known chemical stability of this compound?
A4: this compound has demonstrated overall moderate to good chemical and plasma stability.[2][3] However, a related compound with a similar azaindole core showed instability under basic conditions due to the lability of the trifluoromethyl group.[2] Therefore, it is advisable to avoid strongly basic conditions when working with this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity in cellular assays. | Improper storage of this compound solution leading to degradation. | Ensure that stock solutions are stored at -80°C or -20°C as recommended.[1] Minimize freeze-thaw cycles. Prepare fresh dilutions from the stock solution for each experiment. |
| Precipitation of the compound in aqueous media. | This compound has low aqueous solubility.[2][3] When diluting the DMSO stock solution into your aqueous assay buffer, ensure the final DMSO concentration is kept low (typically ≤0.1%) and that the final concentration of this compound does not exceed its solubility limit in the assay medium. Visually inspect for any precipitation. | |
| Difficulty dissolving this compound solid. | Use of an inappropriate solvent. | This compound is soluble in DMSO at 10 mM.[1] If you are using other solvents, you may need to assess its solubility. Gentle warming and vortexing can aid dissolution in DMSO. |
| Observed degradation of the compound over time. | Exposure to non-optimal pH conditions. | A related compound has shown instability in basic conditions.[2] It is prudent to maintain solutions of this compound at a neutral or slightly acidic pH to ensure its stability. |
Quantitative Data Summary
Storage and Solubility Data for this compound
| Parameter | Condition | Value/Recommendation | Reference |
| Storage (Solid Powder) | -20°C | Stable for 12 months | [1] |
| 4°C | Stable for 6 months | [1] | |
| Storage (In Solvent) | -80°C | Stable for 6 months | [1] |
| -20°C | Stable for 6 months | [1] | |
| Solubility | In DMSO | 10 mM | [1] |
| In PBS (pH 6.4) | 0.3 mg/L (Low) | [2][3] |
Experimental Protocols & Workflows
General Workflow for Handling this compound
The following diagram illustrates the recommended workflow for handling this compound, from receiving the compound to its use in experiments. Adhering to this workflow will help maintain the compound's quality and ensure the reproducibility of your results.
Caption: Recommended workflow for handling and preparing this compound for experiments.
Signaling Pathway of this compound Action
This compound is a selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1). MAP4K1 is a negative regulator of T-cell signaling. By inhibiting MAP4K1, this compound blocks the downstream phosphorylation of SLP76, thereby enhancing T-cell activation.
Caption: Simplified signaling pathway showing this compound inhibition of MAP4K1.
References
Interpreting unexpected results in BAY-405 experiments
Welcome to the technical support center for BAY-405, a potent and selective MAP4K1 inhibitor.[1][2] This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental results and provide standardized protocols for key assays. This compound is an ATP-competitive inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), a serine/threonine kinase that acts as an immune checkpoint downstream of T-cell receptor stimulation.[1][3] It has been shown to enhance T-cell immunity.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a potent, selective, and ATP-competitive inhibitor of MAP4K1 (also known as HPK1).[2][3] By inhibiting MAP4K1, this compound blocks a negative feedback loop in T-cell receptor signaling. This enhances T-cell activation, proliferation, and cytokine production, which can be particularly useful in immuno-oncology contexts.[1][3] A key pharmacodynamic biomarker is the reduction of phosphorylated SLP76, a downstream target of MAP4K1.[3]
Q2: What are the reported biochemical and cellular IC50 values for this compound?
A2: this compound has a biochemical IC50 of approximately 6 nM in binding competition assays and has demonstrated submicromolar potency in cellular assays, such as inhibiting SLP76 phosphorylation with an IC50 of 0.63 µM.[2][3] Significant shifts in IC50 values can be observed depending on the ATP concentration in the assay, confirming its ATP-competitive nature.[3]
Q3: What is the known kinase selectivity profile of this compound?
A3: this compound is a highly selective kinase inhibitor. It has shown a high selectivity ratio against many kinases, including a 130-fold selectivity for MAP4K1 over ROCK2.[3] While highly selective, it does show some modest activity against the closely related kinase MAP4K3.[4] Its selectivity has been confirmed against large kinase panels.[3][4]
Troubleshooting Guides
This section addresses specific unexpected outcomes you might encounter during your experiments with this compound.
Issue 1: Higher than Expected IC50 in Cell Viability/Proliferation Assays
You've performed a cell viability assay (e.g., MTT, MTS, or a luminescence-based ATP assay) and the calculated IC50 value for this compound is significantly higher than the published submicromolar values.
Potential Causes and Solutions Summary
| Potential Cause | Troubleshooting Step |
| Compound Instability/Precipitation | Ensure the final solvent concentration (e.g., DMSO) is non-toxic (<0.5%). Prepare fresh serial dilutions for each experiment. Visually inspect concentrated solutions for any precipitate.[5] |
| Cell Line Characteristics | Confirm that your cell line expresses MAP4K1. Low target expression will lead to reduced sensitivity. |
| Suboptimal Assay Conditions | Optimize cell seeding density and treatment duration. A 48-72 hour incubation is often required to observe effects on proliferation.[5] |
| Assay Interference | Run a cell-free control (media + this compound + assay reagent) to check if the compound interferes with the assay chemistry.[5] |
| High Serum Concentration | High protein levels in culture media can bind to the compound, reducing its effective concentration. Consider reducing the serum percentage if your cell line can tolerate it. |
Logical Troubleshooting Workflow
References
- 1. Discovery of this compound: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | MAP4K1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Mitigating BAY-405 Cytotoxicity in Primary Cell Cultures
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of BAY-405 in primary cell cultures. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues and ensure the successful application of this potent and selective MAP4K1 inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, orally available small molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1).[1][2][3] MAP4K1 is a negative regulator of T-cell receptor signaling.[1] By inhibiting MAP4K1, this compound enhances T-cell immunity, overcoming the suppressive effects of factors like prostaglandin (B15479496) E2 (PGE2) and transforming growth factor-beta (TGFβ) often found in the tumor microenvironment.[2][3][4]
Q2: Is this compound expected to be cytotoxic to primary cells?
A2: Preclinical studies suggest that this compound's anti-tumor effects are primarily mediated through the enhancement of T-cell activity and are not dependent on direct cytotoxicity to tumor cells.[1] In a study demonstrating enhanced T-cell-mediated tumor cell killing, the concentrations of this compound used did not significantly affect tumor cell growth in the absence of T-cells, indicating a lack of direct cytostatic effects in that context.[4] However, as with any small molecule inhibitor, off-target effects or effects at high concentrations or with prolonged exposure in sensitive primary cell cultures cannot be entirely ruled out.[5][6] Therefore, it is crucial to empirically determine the optimal, non-toxic concentration for your specific primary cell type and experimental conditions.
Q3: What are the potential causes of cytotoxicity when using a small molecule inhibitor like this compound in primary cell cultures?
A3: Potential causes of cytotoxicity with small molecule inhibitors in primary cell cultures can include:
-
High Concentrations: Using concentrations significantly above the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) can lead to off-target effects and cell death.[5]
-
Prolonged Exposure: Continuous exposure of primary cells to a foreign compound can disrupt normal cellular processes.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at concentrations as low as 0.1-0.5%.[5]
-
Off-Target Effects: Although this compound is reported to be highly selective, at higher concentrations it may inhibit other kinases, potentially leading to unintended cellular consequences.[6]
-
Cell Type Sensitivity: Primary cells can be more sensitive to chemical perturbations than immortalized cell lines.
Q4: What are the reported IC50 and EC50 values for this compound?
A4: The following table summarizes key reported activity values for this compound. Note that these values can vary depending on the specific assay conditions.
| Parameter | Value | Assay Conditions |
| MAP4K1 Inhibition (IC50) | 6 nM | Binding competition assay[7] |
| SLP76 Phosphorylation Inhibition (IC50) | 0.63 µM | Cellular assay[3][7] |
| T-cell Stimulatory Impact (EC50) | 100-200 nM | In human PBMC cultures in the presence of PGE2 or TGFβ[4] |
Troubleshooting Guide
This guide provides solutions to common issues that may arise when using this compound in primary cell cultures.
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed after this compound treatment. | 1. Inhibitor concentration is too high. | - Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a wide range of concentrations, including those below the reported EC50 values (e.g., 1 nM to 10 µM).- Use the lowest concentration that achieves the desired biological effect. |
| 2. Prolonged exposure to the inhibitor. | - Reduce the incubation time. Determine the minimum time required to observe the desired effect on your target pathway. | |
| 3. Solvent (DMSO) toxicity. | - Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your specific primary cells (typically ≤ 0.1%).- Always include a vehicle-only control (medium with the same final DMSO concentration as your highest this compound concentration). | |
| 4. Off-target effects. | - If cytotoxicity persists at low concentrations, consider if an off-target effect might be responsible. Review literature for known off-targets of MAP4K1 inhibitors.[6] | |
| Inconsistent results or lack of expected biological effect. | 1. Sub-optimal inhibitor concentration. | - Re-evaluate your dose-response curve. The optimal concentration for your specific primary cell type and stimulation conditions may differ from published values. |
| 2. Incorrect timing of inhibitor addition. | - The timing of this compound addition relative to cell stimulation is critical. For inhibiting T-cell receptor signaling, pre-incubation with this compound before stimulation is often recommended. | |
| 3. Inhibitor degradation. | - Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| 4. Variability in primary cells. | - Primary cells from different donors can exhibit significant biological variability. If possible, use cells from multiple donors to ensure the observed effects are consistent. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Cell Viability Assay
This protocol describes how to perform a dose-response experiment to identify the optimal concentration range of this compound that effectively modulates the target pathway without inducing significant cytotoxicity.
Materials:
-
Primary cells of interest (e.g., PBMCs, isolated T-cells)
-
Complete cell culture medium appropriate for the cell type
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Resazurin, CellTiter-Glo®, or similar)
-
Multimode plate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at the desired density in complete culture medium. Allow the cells to acclimate for a few hours or overnight.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 1 nM to 10 µM). Also, prepare a vehicle control (medium with the highest final DMSO concentration) and a no-treatment control (medium only).
-
Inhibitor Treatment: Carefully add the prepared this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percent viability for each concentration.
-
Plot the percent viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the maximum concentration that does not significantly reduce cell viability. This will be your upper limit for future experiments.
-
Protocol 2: Assessing Target Engagement and Biological Effect of this compound
This protocol outlines a general workflow to confirm that this compound is inhibiting its target (MAP4K1) and eliciting the expected biological response in your primary cell culture system.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
Stimulating agent (e.g., anti-CD3/CD28 antibodies for T-cells)
-
Reagents for downstream analysis (e.g., antibodies for Western blotting or flow cytometry, ELISA kits for cytokine detection)
Procedure:
-
Cell Treatment: Treat your primary cells with a non-toxic concentration of this compound (determined from Protocol 1) or a range of concentrations for a defined pre-incubation period.
-
Cell Stimulation: Stimulate the cells with the appropriate agonist to activate the MAP4K1 pathway.
-
Incubation: Incubate for the time required to observe the downstream effects of MAP4K1 inhibition (this may range from minutes for phosphorylation events to hours for cytokine production).
-
Downstream Analysis:
-
Target Inhibition: To confirm target engagement, you can assess the phosphorylation of the MAP4K1 substrate SLP76 (at Ser376) using Western blotting or flow cytometry. A reduction in pSLP76 levels upon this compound treatment would indicate successful target inhibition.
-
Biological Effect: To measure the biological consequence of MAP4K1 inhibition, you can quantify the production of cytokines like IL-2 or IFN-γ using ELISA or intracellular cytokine staining followed by flow cytometry. An increase in cytokine production in the presence of this compound would be the expected outcome.
-
Visualizations
Caption: this compound inhibits MAP4K1, preventing the inhibitory phosphorylation of SLP76 and promoting T-cell activation.
Caption: A two-phase workflow for optimizing and using this compound in primary cell culture experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of this compound: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | MAP4K1 inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: Controlling for BAY-405's Effects on Non-Immune Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you design and interpret experiments using the MAP4K1 inhibitor, BAY-405. Our focus is on distinguishing the on-target effects from potential off-target effects in non-immune cells, such as fibroblasts, endothelial cells, and epithelial cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective small molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1).[1][2] MAP4K1 is primarily expressed in hematopoietic cells and is a negative regulator of T-cell receptor signaling.[2] this compound was developed to enhance T-cell-mediated anti-tumor immunity.[2][3][4]
Q2: I am observing effects in non-immune cells treated with this compound. Are these likely on-target or off-target effects?
A2: While MAP4K1 is predominantly found in immune cells, low levels of expression in other cell types cannot be entirely ruled out without experimental verification. However, it is crucial to consider potential off-target effects. This compound has been profiled against a large panel of kinases and shows good overall selectivity.[3][5] Despite this, some off-target activities have been noted, particularly against ROCK2 (Rho-associated coiled-coil containing protein kinase 2) and MAP4K3.[3][5] These kinases are known to be active in various non-immune cells and could mediate the observed effects.
Q3: What are the known functions of this compound's primary off-targets in non-immune cells?
A3:
-
ROCK2: This kinase is a key regulator of the actin cytoskeleton and is involved in processes like cell adhesion, migration, and contraction. In fibroblasts, ROCK2 plays a role in their activation and the development of fibrosis. In epithelial cells, ROCK signaling is important for maintaining cell shape and polarity.
-
MAP4K3: Also known as Germinal Center Kinase-like Kinase (GLK), MAP4K3 is involved in various cellular processes, including stress responses and apoptosis. In endothelial cells, other MAP4K family members have been shown to regulate angiogenesis. In epithelial cells, MAP4K3 can modulate cell death pathways.
Q4: How can I be confident that the phenotype I observe is due to MAP4K1 inhibition?
A4: The most rigorous approach is to use a combination of chemical and genetic tools. If the phenotype observed with this compound treatment is recapitulated by siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout of MAP4K1, it strongly suggests an on-target effect. Conversely, if the phenotype persists in MAP4K1-deficient cells, it is likely an off-target effect.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in cell morphology (e.g., rounding, increased stress fibers) in fibroblasts or epithelial cells. | Off-target inhibition of ROCK2 by this compound. | 1. Titrate this compound: Use the lowest effective concentration that elicits the desired on-target effect in your immune cell co-culture, if applicable. 2. Use a more selective ROCK inhibitor: As a positive control for the morphological phenotype, treat cells with a well-characterized, potent, and selective ROCK inhibitor. 3. Genetic knockdown: Use siRNA to specifically knock down ROCK2 and observe if the phenotype is replicated. |
| Altered cell migration or tube formation in endothelial cells. | Off-target effects on kinases involved in angiogenesis, potentially MAP4K3 or other related kinases. | 1. Perform a washout experiment: If the effect is reversible after removing this compound, it may indicate a non-covalent off-target interaction. 2. Genetic validation: Use siRNA or CRISPR to knock down MAP4K3 in your endothelial cells and assess if the migration/tube formation phenotype is similar to that observed with this compound. |
| General cellular toxicity or apoptosis in non-immune cells at high concentrations of this compound. | Off-target effects on essential cellular kinases or non-specific chemical toxicity. | 1. Determine the IC50 for toxicity: Perform a dose-response curve to find the concentration at which this compound becomes toxic to your non-immune cells. Work at concentrations well below this threshold. 2. Use a negative control compound: Treat cells with a structurally similar but biologically inactive analog of this compound. If a direct analog is unavailable, a compound with the same azaindole scaffold but lacking activity against MAP4K1 and its key off-targets can be used. 3. Cellular Thermal Shift Assay (CETSA): Confirm that this compound is engaging its intended target (MAP4K1) at the concentrations you are using in your experiments. |
| Discrepancy between results from this compound treatment and MAP4K1 genetic knockdown. | 1. Incomplete knockdown of MAP4K1. 2. Off-target effects of this compound. 3. Compensatory mechanisms in knockout/knockdown cells. | 1. Verify knockdown efficiency: Confirm a significant reduction in MAP4K1 protein levels by Western blot. 2. Rescue experiment: In MAP4K1 knockout/knockdown cells, re-introduce a siRNA/sgRNA-resistant form of MAP4K1. If this rescues the phenotype, it confirms the on-target effect. 3. Use multiple siRNAs: To rule out off-target effects of the siRNA itself, use at least two different siRNAs targeting different sequences of the MAP4K1 mRNA. |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the verification of this compound binding to MAP4K1 in your non-immune cell line of interest.
-
Cell Preparation: Culture your non-immune cells to 80-90% confluency.
-
Compound Treatment: Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble MAP4K1 by Western blot. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
siRNA-Mediated Knockdown of MAP4K1
This protocol provides a general guideline for transiently reducing MAP4K1 expression.
-
siRNA Selection: Use at least two validated siRNAs targeting different regions of the MAP4K1 mRNA and a non-targeting scramble control siRNA.
-
Transfection:
-
Seed your non-immune cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol.
-
Add the complexes to the cells and incubate for 24-72 hours.
-
-
Validation of Knockdown: Harvest the cells and assess MAP4K1 protein levels by Western blot to confirm efficient knockdown.
-
Phenotypic Analysis: Perform your functional assay of interest on the MAP4K1-knockdown cells alongside control cells treated with scramble siRNA and compare the results to those obtained with this compound treatment.
CRISPR-Cas9 Mediated Knockout of MAP4K1
For generating a stable MAP4K1 knockout cell line for more definitive studies.
-
gRNA Design and Cloning: Design and clone two to three gRNAs targeting an early exon of the MAP4K1 gene into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
-
Transfection and Sorting:
-
Transfect your non-immune cells with the gRNA/Cas9 plasmids.
-
After 48-72 hours, use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into 96-well plates.
-
-
Clonal Expansion and Screening:
-
Expand the single-cell clones.
-
Screen the clones for MAP4K1 knockout by Western blot and genomic DNA sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
-
Phenotypic Analysis: Use the validated MAP4K1 knockout clones in your functional assays and compare the results to wild-type cells treated with this compound.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound and its Precursor BAY-755
| Kinase | This compound IC50 (nM) | BAY-755 (Compound 1) IC50 (nM) | Selectivity Ratio (ROCK2/MAP4K1) |
| MAP4K1 | 11 | 82 | - |
| ROCK2 | - | 2 | This compound: 130 |
| MAP4K3 | - | - | This compound: 6.5 |
Data compiled from publicly available sources.[3]
Visualizations
Signaling Pathways
References
- 1. This compound | MAP4K1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Discovery of this compound: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Technical Support Center: Optimizing BAY-405 Treatment Duration In Vivo
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the in vivo treatment duration of BAY-405, a potent and selective MAP4K1 inhibitor. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), a serine/threonine kinase that functions as an immune checkpoint downstream of T-cell receptor stimulation.[1] By inhibiting MAP4K1, this compound enhances T-cell immunity, which can lead to a T-cell-dependent antitumor efficacy.[1][2] It has been shown to overcome the suppressive effects of prostaglandin (B15479496) E2 (PGE2) and transforming growth factor beta (TGFβ), which are often present in the tumor microenvironment.[1]
Q2: What are the key considerations for designing an in vivo study to optimize this compound treatment duration?
A2: Optimizing the in vivo treatment duration for this compound requires a multi-faceted approach. Key considerations include the tumor model being used, the pharmacokinetic profile of this compound, and the desired therapeutic window. It is crucial to balance efficacy with potential toxicities. Preliminary dose-finding studies are recommended to establish a safe and effective dose range before investigating different treatment durations.
Q3: How does the pharmacokinetic profile of this compound influence the treatment schedule?
A3: The in vivo pharmacokinetic profile, including half-life, clearance, and volume of distribution, is critical in determining the optimal dosing frequency and duration.[2] this compound has shown favorable drug-like properties and achieves meaningful exposure in vivo after oral dosing.[2] Understanding how long the compound remains at a therapeutic concentration within the tumor and plasma will inform whether a continuous or intermittent dosing schedule is more appropriate.
Q4: What pharmacodynamic biomarkers can be used to assess this compound activity in vivo?
A4: Reduced phosphorylation of SLP76 (pSLP76) in the spleen of treated mice has been identified as a valuable pharmacodynamic biomarker for this compound's mechanism of action.[2] Monitoring pSLP76 levels can help confirm target engagement and determine the duration of the biological effect of the treatment, which can guide the optimization of the dosing schedule.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of anti-tumor efficacy | - Sub-optimal dose or treatment duration.- Tumor model is not T-cell dependent.- Insufficient drug exposure at the tumor site. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Test varying treatment durations (e.g., continuous vs. intermittent dosing).- Confirm the immune-phenotype of the tumor model.- Analyze drug concentration in tumor tissue. |
| Observed toxicity or weight loss | - Treatment duration is too long.- Dosing is too frequent.- Off-target effects. | - Reduce the treatment duration or implement drug holidays.- Decrease the dosing frequency.- Evaluate for potential off-target toxicities through histopathology and clinical chemistry. |
| High variability in tumor response | - Inconsistent drug administration.- Heterogeneity of the tumor model. | - Ensure consistent and accurate dosing technique.- Increase the number of animals per group to improve statistical power.- Characterize the tumor model for potential resistance mechanisms. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study with Varying Treatment Durations
-
Animal Model: Use a syngeneic tumor model with a known response to immune checkpoint inhibitors.
-
Tumor Implantation: Implant tumor cells subcutaneously into the flank of immunocompetent mice.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into the following treatment groups (n=8-10 per group):
-
Vehicle control (administered for the longest treatment duration).
-
This compound at a predetermined optimal dose for 7 days.
-
This compound at a predetermined optimal dose for 14 days.
-
This compound at a predetermined optimal dose for 21 days.
-
-
Drug Administration: Administer this compound or vehicle orally once daily.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study.
-
Analysis: Compare tumor growth inhibition (TGI) across the different treatment duration groups.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway in T-cells.
Caption: In vivo experimental workflow.
Caption: Troubleshooting decision tree.
References
Troubleshooting inconsistent T-cell responses with BAY-405
Technical Support Center: BAY-405
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing this compound, a potent and selective small molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). This compound is designed to enhance T-cell-mediated immune responses by blocking a negative feedback signal downstream of the T-cell receptor (TCR).[1][2] While this compound is a powerful tool for immuno-oncology research, inconsistencies in T-cell responses can arise from various experimental factors. This guide will address common issues to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of MAP4K1, a serine/threonine kinase that acts as an intracellular immune checkpoint.[1][3] MAP4K1 is part of a negative feedback loop that dampens T-cell receptor (TCR) signaling. By inhibiting MAP4K1, this compound blocks this negative signal, leading to enhanced T-cell activation, proliferation, and effector functions.[1][2] This mechanism can help overcome immune suppression, for instance by factors like PGE2 and TGFβ, which are often present in the tumor microenvironment.[3]
Q2: I am not observing the expected enhancement of T-cell activation with this compound. What are the possible causes?
A2: Several factors could contribute to a lack of T-cell response enhancement. Consider the following:
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell types and assay conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model.
-
T-Cell Activation State: The timing of this compound addition is critical. For maximal effect, this compound should be present during T-cell activation. Its purpose is to enhance a primary activation signal, not to activate T-cells on its own.
-
Health and Viability of Primary T-cells: Primary T-cells that are senescent, exhausted, or have low viability may not respond robustly to TCR stimulation, which can mask the enhancing effects of this compound. Always assess the health of your T-cells before starting an experiment.
-
Inhibitor Potency: Ensure your this compound stock solution is prepared and stored correctly to maintain its potency. Improper storage or repeated freeze-thaw cycles can degrade the compound.[4]
Q3: My T-cell proliferation and cytokine production results are highly variable between experiments. How can I improve consistency?
A3: High variability is a common challenge in cell-based assays.[5] To improve consistency when working with this compound, consider these points:
-
Standardize Cell Culture Conditions: Use cells with a consistent passage number and ensure they are in the logarithmic growth phase.[6] Variations in cell density at the time of treatment can significantly alter results.
-
Control for Solvent Effects: this compound is typically dissolved in a solvent like DMSO. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cells (usually <0.5%).[5] Always include a vehicle-only control.
-
Lot-to-Lot Variability of Reagents: Reagents such as fetal bovine serum (FBS), cytokines, and stimulating antibodies can have significant lot-to-lot differences. Test new lots of critical reagents to ensure they perform similarly to previous batches.
-
Assay Timing: The kinetics of T-cell responses can vary. Measure endpoints at multiple time points to capture the peak response and ensure you are not missing the optimal window.
Q4: I'm observing T-cell toxicity at higher concentrations of this compound. How can I mitigate this?
A4: While this compound is reported to be a selective inhibitor, high concentrations of any small molecule can lead to off-target effects and cytotoxicity.[1][5]
-
Perform a Cytotoxicity Assay: Conduct a dose-response experiment and simultaneously measure T-cell viability (e.g., using a Trypan Blue exclusion assay or a commercial viability kit). This will help you identify a concentration range that enhances T-cell function without compromising cell health.
-
Reduce Incubation Time: If prolonged exposure is causing toxicity, consider reducing the incubation time with this compound. Determine the minimum time required to achieve the desired effect on MAP4K1 inhibition.[5]
-
Confirm Target Engagement: Use a method like Western blotting for a downstream biomarker, such as phosphorylated SLP76 (pSLP76), to confirm that you are engaging the target at non-toxic concentrations.[1]
Quantitative Data Summary
The following tables provide reference data for this compound based on published literature and expected experimental outcomes.
Table 1: this compound Potency and Selectivity
| Parameter | Value | Species | Notes |
|---|---|---|---|
| MAP4K1 IC₅₀ (Biochemical) | 11 nM | Human | Potency measured in a biochemical kinase assay.[1] |
| MAP4K1 IC₅₀ (High ATP) | 56 nM | Human | Demonstrates ATP-competitive binding.[1] |
| SLP76 Phosphorylation IC₅₀ (Cellular) | 0.63 µM | Human | Measures functional inhibition of the downstream pathway in a cellular context.[1] |
| Selectivity vs. MAP4K3 | 6.5-fold | Human | Shows moderate selectivity against a closely related kinase.[1] |
Table 2: Troubleshooting Inconsistent T-Cell Enhancement
| Observation | Potential Cause | Recommended Solution |
|---|---|---|
| No enhancement of T-cell activation (e.g., CD69/CD25 expression) | Insufficient TCR stimulation | Optimize concentration of anti-CD3/CD28 antibodies or antigen. |
| This compound added after T-cell activation | Add this compound concurrently with or shortly before the activating stimulus. | |
| Degraded this compound compound | Prepare fresh aliquots from powder stock; avoid repeated freeze-thaw cycles. | |
| High background T-cell activation in vehicle control | Spontaneous T-cell activation | Allow isolated T-cells to rest in culture for 24-48 hours before stimulation. |
| Contamination (e.g., Mycoplasma) | Regularly test cell cultures for contamination.[6] | |
| High variability in cytokine production (IFN-γ, IL-2) | Inconsistent cell seeding | Use a calibrated multichannel pipette or automated cell dispenser for plating. |
| Differences in incubation time | Use a timer and process all plates consistently. | |
| Decreased T-cell viability at expected effective concentrations | Solvent toxicity | Ensure final DMSO concentration is <0.5% and run a vehicle-only control.[5] |
| | Off-target effects | Perform a full dose-response curve to find the optimal therapeutic window. |
Signaling Pathways and Workflows
This compound Mechanism of Action in T-Cell Signaling
Caption: this compound inhibits MAP4K1, blocking a negative feedback loop on the LAT/SLP76 signalosome and enhancing T-cell activation.
Experimental Workflow for Assessing this compound Efficacy
Caption: Standard experimental workflow for evaluating the enhancement of T-cell responses by this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A decision tree to diagnose potential sources of inconsistent results when using this compound.
Detailed Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE
-
Cell Preparation: Isolate human primary T-cells from healthy donor PBMCs using a negative selection kit. Resuspend cells in complete RPMI-1640 medium.
-
CFSE Staining: Adjust cell density to 1x10⁷ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1 µM. Incubate for 10 minutes at 37°C, protected from light.
-
Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium. Incubate on ice for 5 minutes.
-
Washing: Centrifuge cells, discard the supernatant, and wash twice with complete RPMI medium.
-
Plating: Resuspend cells to 1x10⁶ cells/mL and plate 100 µL/well in a 96-well U-bottom plate.
-
Treatment: Add 50 µL of 4X concentrated this compound dilutions or a vehicle control (e.g., 0.4% DMSO) to the appropriate wells.
-
Stimulation: Add 50 µL of 4X concentrated anti-CD3/CD28 beads according to the manufacturer's recommended ratio.
-
Incubation: Culture for 72-96 hours at 37°C, 5% CO₂.
-
Analysis: Harvest cells and analyze CFSE dilution by flow cytometry. Proliferation is indicated by a sequential halving of CFSE fluorescence intensity.
Protocol 2: Western Blot for Phospho-SLP76 (pSLP76)
-
Cell Culture and Treatment: Plate 2-3x10⁶ T-cells per well in a 6-well plate. Allow cells to rest for 2 hours.
-
Pre-treatment: Add this compound at the desired concentrations or a vehicle control. Incubate for 1 hour at 37°C.
-
Stimulation: Stimulate T-cells with a soluble anti-CD3 antibody (10 µg/mL) for 10 minutes at 37°C.
-
Lysis: Immediately place the plate on ice. Aspirate the medium and add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against pSLP76 (Ser376) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe for total SLP76 and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of this compound: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to MAP4K1 Inhibitors: BAY-405 Versus Other Emerging Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1), has emerged as a critical intracellular immune checkpoint. As a negative regulator of T-cell receptor (TCR) signaling, its inhibition presents a promising strategy in immuno-oncology to enhance anti-tumor immune responses. This guide provides a comprehensive comparison of BAY-405, a novel MAP4K1 inhibitor, with other leading inhibitors in the literature, including NDI-101150, CFI-402411, BGB-15025, and BLU-852. The comparison is based on publicly available preclinical data, focusing on biochemical potency, cellular activity, selectivity, and pharmacokinetic profiles.
Executive Summary
This compound is a potent and selective, ATP-competitive inhibitor of MAP4K1 that has demonstrated significant anti-tumor T-cell immunity in preclinical models.[1][2] When compared to other notable MAP4K1 inhibitors, this compound exhibits a competitive profile in terms of biochemical and cellular potency. Competitors such as NDI-101150 and BGB-15025 have also shown nanomolar potency and are currently in clinical development.[3][4][5] This guide aims to provide an objective side-by-side comparison to aid researchers in evaluating these promising therapeutic candidates.
MAP4K1 Signaling Pathway
MAP4K1 is a serine/threonine kinase that functions as a negative feedback regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR activation, MAP4K1 is recruited to the immunological synapse where it phosphorylates the adaptor protein SLP-76 at Serine 376. This phosphorylation event leads to the dissociation of the SLP-76 signaling complex, thereby dampening T-cell activation and effector functions. Inhibition of MAP4K1 blocks this negative feedback loop, leading to sustained T-cell activation, enhanced proliferation, and increased secretion of effector cytokines like Interleukin-2 (IL-2).
Comparative Data of MAP4K1 Inhibitors
The following tables summarize the available quantitative data for this compound and other selected MAP4K1 inhibitors.
Table 1: Biochemical Potency
| Compound | Target | IC₅₀ (nM) | ATP Concentration | Reference(s) |
| This compound | MAP4K1 | 11 | 10 µM | [2] |
| 56 | 1 mM | [2] | ||
| 6.2 (binding) | N/A | [6] | ||
| NDI-101150 | MAP4K1 | <1 | Not Specified | [5] |
| 0.7 | Not Specified | [7] | ||
| CFI-402411 | MAP4K1 | 4.0 ± 1.3 | Not Specified | [3] |
| BGB-15025 | MAP4K1 | 1.04 | Kₘ | [8] |
| BLU-852 | MAP4K1 | <1 | Not Specified | [5] |
N/A: Not Applicable
Table 2: Cellular Activity
| Compound | Assay | Cell Line | IC₅₀/EC₅₀ | Reference(s) |
| This compound | pSLP76 (Ser376) Inhibition | Jurkat | IC₅₀ = 630 nM | [2][6] |
| NDI-101150 | pSLP76 (Ser376) Inhibition | Human T-Cells | IC₅₀ = 21 nM | [1] |
| IL-2 Production | Human CD4+/CD8+ T-Cells | EC₅₀ = 11-12 nM | [1] | |
| CFI-402411 | pSLP76 (Ser376) Inhibition | Not Specified | Biologically effective concentrations demonstrated | [9] |
| BGB-15025 | pSLP76 (Ser376) Inhibition | T-Cells | Potent, concentration-dependent inhibition | [8] |
| IL-2 Production | T-Cells | Induces IL-2 production | [8] | |
| BLU-852 | pSLP76 (Ser376) Inhibition | T-Cells | Target suppression confirmed | [5] |
| IL-2 Production | Stimulated T-Cells | Increased IL-2 production | [5] |
Table 3: Kinase Selectivity
| Compound | Selectivity Highlight | Reference(s) |
| This compound | S-Score (1 µM) = 0.080 against 373 kinases; ROCK2 selectivity >130-fold. | [2][10] |
| NDI-101150 | >300-fold selective against other MAP4K family members. | [11] |
| CFI-402411 | Highly potent inhibitor of HPK1. | [12] |
| BGB-15025 | Good selectivity against other MAP4K family members. | [8] |
| BLU-852 | >500-fold selective over LCK and MAP4K4; >100-fold selective over 97% of the kinome. | [5] |
Table 4: Preclinical Pharmacokinetics
| Compound | Species | Route | T₁/₂ (h) | Oral Bioavailability (F%) | Reference(s) |
| This compound | Mouse | PO | - | - | [6] |
| Rat | PO | - | - | [6] | |
| Dog | PO | - | - | [6] | |
| NDI-101150 | Mouse | PO | 1.1 | - | [13] |
| Rat | PO | 3.0 | - | [13] | |
| Dog | PO | 6.8 | - | [13] | |
| Monkey | PO | 6.1 | - | [13] | |
| CFI-402411 | - | Oral | Exposures increasing proportionately with dose. | - | [12] |
| BGB-15025 | - | Oral | - | - | [14] |
| BLU-852 | - | - | In vivo data not yet available. | - | [5] |
"-": Data not publicly available
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
Biochemical Kinase Inhibition Assay (General Protocol)
This assay measures the direct inhibition of MAP4K1 enzymatic activity by a test compound.
-
Principle: The assay quantifies the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate (e.g., Myelin Basic Protein) from ATP. The amount of product is inversely proportional to the inhibitory activity of the test compound.
-
Methodologies:
-
ADP-Glo™ Kinase Assay: This is a luminescence-based assay that measures the amount of ADP produced. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
LanthaScreen™ Eu Kinase Binding Assay: This is a time-resolved fluorescence energy transfer (TR-FRET) based binding assay. It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by the inhibitor. A decrease in the FRET signal corresponds to the displacement of the tracer by the test compound.
-
-
Data Analysis: The signal is measured using a plate reader. The percentage of inhibition is calculated for each inhibitor concentration relative to a vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Cellular pSLP76 (Ser376) Inhibition Assay
This assay measures the ability of an inhibitor to block the phosphorylation of SLP-76, a direct substrate of MAP4K1, within a cellular context.
-
Principle: T-cells (e.g., Jurkat cells or primary human PBMCs) are pre-treated with the inhibitor and then stimulated to activate the TCR signaling pathway. The level of phosphorylated SLP-76 at Serine 376 is then quantified.
-
Methodologies:
-
HTRF (Homogeneous Time-Resolved Fluorescence): Cell lysates are incubated with two antibodies: one targeting total SLP-76 labeled with a FRET donor and another specific to pSLP76 (Ser376) labeled with a FRET acceptor. The FRET signal is proportional to the amount of pSLP76.
-
Western Blot: Proteins from cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for pSLP76 (Ser376) and total SLP-76 (as a loading control).
-
-
Data Analysis: The pSLP76 signal is normalized to a loading control (e.g., total SLP-76 or a housekeeping protein). The percent inhibition at each compound concentration is calculated to determine the cellular IC₅₀ or EC₅₀.
IL-2 Production Assay
This functional assay measures the downstream consequence of MAP4K1 inhibition on T-cell activation by quantifying the secretion of the cytokine Interleukin-2 (IL-2).
-
Principle: T-cells are treated with the inhibitor and stimulated. The enhanced T-cell activation resulting from MAP4K1 inhibition leads to increased production and secretion of IL-2 into the cell culture supernatant.
-
Methodology:
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of IL-2 in the cell culture supernatant is quantified using a sandwich ELISA kit.
-
-
Data Analysis: The amount of IL-2 produced is measured, and the EC₅₀ value, the concentration of the inhibitor that produces 50% of the maximal IL-2 response, is determined from a dose-response curve.
Conclusion
The development of potent and selective MAP4K1 inhibitors represents a promising advancement in cancer immunotherapy. This compound demonstrates a compelling preclinical profile with potent biochemical and cellular activity, favorable selectivity, and demonstrated in vivo efficacy. The comparative data presented in this guide highlights that while several potent MAP4K1 inhibitors are emerging, with some already in clinical trials, the choice of a lead candidate for further research and development will depend on a thorough evaluation of its complete profile, including potency, selectivity, pharmacokinetics, and safety. The detailed experimental protocols provided herein offer a framework for researchers to conduct their own comparative studies in the pursuit of novel immuno-oncology therapeutics.
References
- 1. nimbustx.com [nimbustx.com]
- 2. Discovery of this compound: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of NDI-101150, A highly potent and selective HPK1 inhibitor for the treatment of cancer, through structure-based drug design - American Chemical Society [acs.digitellinc.com]
- 5. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MAP4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. beonemedinfo.com [beonemedinfo.com]
- 9. benchchem.com [benchchem.com]
- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. benchchem.com [benchchem.com]
- 13. Preclinical characterization of NDI-101150 presented | BioWorld [bioworld.com]
- 14. blueprintmedicines.com [blueprintmedicines.com]
A Comparative Efficacy Analysis of BAY-405 and BGB-15025 in Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two novel small molecule inhibitors, BAY-405 and BGB-15025, which both target Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). HPK1 is a key negative regulator of T-cell activation, making it a promising therapeutic target for enhancing anti-tumor immunity. This document synthesizes available preclinical data to facilitate an objective comparison of their performance.
Mechanism of Action: Inhibiting a Key Immune Checkpoint
Both this compound and BGB-15025 are designed to enhance the body's immune response against cancer by inhibiting HPK1.[1][2] HPK1 acts as an intracellular immune checkpoint, dampening T-cell receptor (TCR) signaling.[3][4] Upon T-cell activation, HPK1 phosphorylates the adaptor protein SLP-76, leading to its ubiquitination and subsequent degradation.[3][5] This action attenuates the T-cell response. By blocking the catalytic activity of HPK1, both this compound and BGB-15025 prevent the phosphorylation of SLP-76, thereby sustaining T-cell activation, promoting the production of crucial anti-tumor cytokines like IL-2 and IFN-γ, and ultimately boosting the immune system's ability to attack cancer cells.[1][6][7]
Data Presentation
The following tables summarize the available quantitative preclinical data for this compound and BGB-15025 to allow for a direct comparison of their potency and selectivity.
Table 1: In Vitro Biochemical Potency
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | MAP4K1 (HPK1) | Binding Competition Assay | 6 |
| MAP4K1 (HPK1) | Kinase Inhibitor Assay | 11[6] | |
| BGB-15025 | HPK1 (MAP4K1) | Kinase Activity Assay | 1.04[1] |
Table 2: In Vitro Cellular Activity
| Compound | Cellular Target/Effect | Cell Line/System | IC50 |
| This compound | pSLP76 Inhibition | Jurkat T-cells | 0.63 µM[6][8] |
| BGB-15025 | pSLP76 Inhibition & ERK Phosphorylation | T-cell based assay | Potent, concentration-dependent inhibition[1] |
Table 3: Kinase Selectivity of this compound
| Off-Target Kinase Family | Selectivity Profile |
| ROCK2 | 130-fold selectivity over MAP4K1[6] |
| MAP4K3 | 6.5-fold selectivity over MAP4K1[9] |
| Kinases in TCR signaling (e.g., ZAP70, Lck, Fyn, Itk, Jak1/2/3) | Good selectivity observed[9] |
| Kinases in cell cycle regulation (e.g., CDKs, PLKs, Aurora kinases) | Excellent selectivity observed[9] |
Note: Detailed kinase selectivity data for BGB-15025 against a broad panel of kinases is not publicly available in the reviewed sources.
Table 4: Preclinical In Vivo Efficacy Summary
| Compound | Animal Model(s) | Key Findings | Combination Benefit |
| This compound | EMT6 (breast), B16-OVA (melanoma) | Demonstrated single-agent, T-cell-dependent anti-tumor efficacy.[10][11] | Superior anti-tumor impact when combined with anti-PD-L1 antibodies.[6][11] |
| BGB-15025 | CT26 (colon), EMT-6 (breast) | Showed anti-tumor effects as a monotherapy.[1] | Enhanced anti-tumor activity when combined with an anti-PD-1 antibody.[1] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. While proprietary, specific protocols for this compound and BGB-15025 are not publicly available, the following sections describe the general methodologies for the key experiments cited.
Biochemical Kinase Inhibition Assay
Principle: This assay measures the ability of a test compound to directly inhibit the enzymatic activity of recombinant HPK1. A common method involves quantifying the consumption of ATP, which is a substrate for the kinase reaction.
General Procedure:
-
Compound Preparation: Test compounds (this compound or BGB-15025) are serially diluted to a range of concentrations.
-
Reaction Setup: Recombinant human HPK1 enzyme and a suitable substrate (e.g., a generic kinase substrate) are incubated with the test compound in an appropriate assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Signal Detection: After a set incubation period, a reagent that measures the amount of remaining ATP (e.g., a luminescent kinase assay reagent) is added. The signal is inversely proportional to the kinase activity.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cellular Phospho-SLP76 (pSLP76) Inhibition Assay
Principle: This assay quantifies the ability of an HPK1 inhibitor to block the phosphorylation of its direct downstream target, SLP-76, in a cellular context following T-cell receptor stimulation.
General Procedure:
-
Cell Culture and Treatment: A T-cell line (e.g., Jurkat) or primary T-cells are cultured and then pre-incubated with varying concentrations of the test compound.
-
T-Cell Stimulation: The T-cells are stimulated to activate the TCR signaling pathway, typically using anti-CD3 and anti-CD28 antibodies.
-
Cell Lysis: After a short stimulation period, the cells are lysed to release intracellular proteins.
-
Detection of pSLP76: The levels of phosphorylated SLP-76 (at Serine 376) are measured. This can be done using various techniques:
-
Western Blot: Proteins are separated by size, transferred to a membrane, and probed with an antibody specific to pSLP76.
-
ELISA/HTRF: A plate-based immunoassay that uses specific antibodies to capture and detect pSLP76. For this compound, a Homogeneous Time Resolved Fluorescence (HTRF) based method was utilized.[8]
-
Flow Cytometry: Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody against pSLP76 for analysis on a flow cytometer.
-
-
Data Analysis: The level of pSLP76 is normalized to a loading control (for Western blot) or based on total cell count. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
In Vivo Syngeneic Mouse Tumor Models
Principle: These studies assess the anti-tumor efficacy of the HPK1 inhibitors in mice with a competent immune system. Syngeneic models, where mouse tumor cells are implanted into mice of the same genetic background, are essential for evaluating immune-mediated therapeutic effects.
General Procedure:
-
Tumor Implantation: Cancer cells of murine origin (e.g., CT26, EMT-6, B16-OVA) are implanted into immunocompetent mice.
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment groups and receive the vehicle control, the HPK1 inhibitor (e.g., this compound or BGB-15025) orally, an immune checkpoint inhibitor (e.g., anti-PD-1/PD-L1), or a combination of the HPK1 inhibitor and the checkpoint inhibitor.
-
Tumor Growth Monitoring: Tumor volume is measured at regular intervals throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors and spleens may be harvested to analyze immune cell infiltration and target engagement (e.g., measuring pSLP76 levels in splenic T-cells).[1][8]
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth rates between the different treatment groups.
Mandatory Visualization
Caption: HPK1 Signaling Pathway and Mechanism of Inhibition.
Caption: General Experimental Workflow for HPK1 Inhibitor Preclinical Development.
References
- 1. beonemedinfo.com [beonemedinfo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 4. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arcusbio.com [arcusbio.com]
- 8. Discovery of this compound: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. This compound | MAP4K1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. Discovery of this compound: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PLK4 Inhibitors: CFI-400945 vs. Centrinone
In the landscape of cancer therapeutics, Polo-like kinase 4 (PLK4) has emerged as a critical target due to its essential role in centriole duplication and mitotic progression. Dysregulation of PLK4 is linked to aneuploidy and tumorigenesis, making its inhibition a promising strategy for cancer treatment. This guide provides a detailed comparative analysis of two potent and selective PLK4 inhibitors: CFI-400945 and Centrinone. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, performance data, and experimental methodologies.
Mechanism of Action: Targeting the Centriole Duplication Cycle
Both CFI-400945 and Centrinone exert their anti-cancer effects by inhibiting the kinase activity of PLK4. PLK4 is a master regulator of centriole duplication, a process crucial for the formation of the centrosome, which in turn organizes the microtubule network during cell division. Inhibition of PLK4 leads to a failure in centriole duplication, resulting in monopolar spindles, mitotic arrest, and ultimately, apoptosis in cancer cells.
Caption: Simplified signaling pathway of PLK4 in centriole duplication and its inhibition by CFI-400945 and Centrinone.
Quantitative Performance Analysis
The following tables summarize the key quantitative data for CFI-400945 and Centrinone, providing a basis for their comparative evaluation.
Table 1: Biochemical and Cellular Potency
| Parameter | CFI-400945 | Centrinone | Reference |
| PLK4 IC₅₀ (Biochemical) | 0.26 nM | 2.0 nM | |
| Cellular Centrinone Depletion EC₅₀ | 8 nM (MDA-MB-468 cells) | 37 nM (U2OS cells) | |
| Cell Proliferation GI₅₀ | 13-100 nM (various cancer cell lines) | >1000 nM (most cell lines) |
Note: IC₅₀ (half maximal inhibitory concentration) measures the potency of a drug in inhibiting a specific biological function. EC₅₀ (half maximal effective concentration) is the concentration of a drug that gives half-maximal response. GI₅₀ (half maximal growth inhibition) is the concentration of a drug that causes 50% inhibition of cell growth.
Table 2: Kinase Selectivity
| Kinase | CFI-400945 (% Inhibition @ 1µM) | Centrinone (% Inhibition @ 1µM) | Reference |
| PLK1 | <10% | Not reported | |
| PLK2 | <10% | Not reported | |
| PLK3 | <10% | Not reported | |
| Aurora A | <10% | Not reported | |
| Aurora B | <10% | Not reported |
Note: High selectivity for PLK4 over other kinases, especially those in the same family (PLK1, PLK2, PLK3) and other mitotic kinases (Aurora A, Aurora B), is crucial for minimizing off-target effects.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experiments used to characterize PLK4 inhibitors.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of a compound on the kinase activity of PLK4.
Caption: A generalized workflow for an in vitro kinase assay to determine IC₅₀ values.
Protocol:
-
Reaction Setup: In a microplate, recombinant human PLK4 enzyme is combined with a suitable substrate (e.g., dephosphorylated casein) in a kinase reaction buffer.
-
Inhibitor Addition: Serial dilutions of the test compound (CFI-400945 or Centrinone) are added to the wells.
-
Initiation: The kinase reaction is initiated by the addition of ATP (often [γ-³²P]ATP for radioactive detection or unlabeled ATP for antibody-based detection methods like HTRF).
-
Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (DMSO vehicle), and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Cellular Centrosome Staining
This immunofluorescence-based assay visually confirms the effect of PLK4 inhibition on centriole duplication in cells.
Protocol:
-
Cell Culture and Treatment: Cancer cells (e.g., U2OS, MDA-MB-468) are cultured on coverslips and treated with varying concentrations of the PLK4 inhibitor for a duration that allows for progression through at least one cell cycle (e.g., 24-48 hours).
-
Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., ice-cold methanol (B129727) or paraformaldehyde) and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Immunostaining: Cells are incubated with primary antibodies against centrosomal markers (e.g., anti-centrin for centrioles, anti-γ-tubulin for pericentriolar material).
-
Secondary Antibody Staining: Fluorescently labeled secondary antibodies that bind to the primary antibodies are added. DNA is counterstained with a dye like DAPI.
-
Microscopy and Analysis: The coverslips are mounted on slides and imaged using a fluorescence microscope. The number of centrioles per cell is counted to determine the effect of the inhibitor on centriole duplication. A successful PLK4 inhibitor will lead to a cell population with fewer than the normal number of centrioles.
Comparative Summary and Conclusion
Both CFI-400945 and Centrinone are highly potent and selective inhibitors of PLK4.
-
Potency: CFI-400945 demonstrates greater biochemical and cellular potency compared to Centrinone. Its lower IC₅₀ and EC₅₀ values suggest that it can achieve its therapeutic effect at lower concentrations.
-
Antiproliferative Activity: A significant difference lies in their antiproliferative effects. CFI-400945 shows potent growth inhibition across a range of cancer cell lines, whereas Centrinone's effect on cell proliferation is much weaker. This suggests that while both effectively inhibit PLK4, the downstream consequences leading to cell death may be more robustly triggered by CFI-400945.
-
Therapeutic Potential: The strong antiproliferative activity of CFI-400945, coupled with its high potency, has positioned it as a clinical development candidate. Centrinone, while an excellent tool compound for studying PLK4 biology due to its high specificity, may have more limited potential as a standalone therapeutic agent due to its lower antiproliferative effects.
BAY-405: A Comparative Guide to a Novel Kinase Inhibitor for Immuno-Oncology
For researchers and drug development professionals, the landscape of cancer immunotherapy is rapidly evolving, with a growing focus on intracellular immune checkpoints. One of the most promising targets in this arena is the Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). As a negative regulator of T-cell receptor signaling, inhibiting HPK1 is a key strategy to enhance anti-tumor immunity. This guide provides a detailed comparison of BAY-405, a novel and selective MAP4K1 inhibitor, against other kinase inhibitors in development, supported by the latest preclinical data.
Executive Summary
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of MAP4K1.[1][2][3] Preclinical studies demonstrate that this compound enhances T-cell-mediated tumor cell killing, overcomes immunosuppression within the tumor microenvironment, and shows synergistic anti-tumor activity when combined with PD-L1 blockade.[1][2][3][4][5] Its primary advantages lie in its high potency and excellent kinase selectivity, which translate to on-target efficacy and a potentially favorable safety profile.
The HPK1/MAP4K1 Signaling Pathway
HPK1 is a serine/threonine kinase that acts as an immune checkpoint downstream of T-cell receptor (TCR) stimulation.[1][4] Upon TCR engagement, HPK1 phosphorylates the adaptor protein SLP-76, leading to its degradation and thereby attenuating T-cell activation. Factors commonly found in the tumor microenvironment, such as prostaglandin (B15479496) E2 (PGE2) and transforming growth factor-beta (TGFβ), can enhance HPK1 activity, further suppressing the anti-tumor immune response.[1][3][5] By inhibiting HPK1, this compound blocks this negative feedback loop, sustaining T-cell activation and enhancing the immune response against cancer cells.
Comparative Performance Data
This compound demonstrates nanomolar potency in biochemical and cellular assays, distinguishing it from other developmental MAP4K1 inhibitors.[1][3] Its high selectivity is a key advantage, minimizing the potential for off-target effects.
Table 1: Biochemical Potency and Cellular Activity of MAP4K1 Inhibitors
| Compound | Target | Biochemical IC50 | Cellular pSLP-76 IC50 | IL-2 Production EC50 | Key Selectivity Notes | Reference(s) |
| This compound | MAP4K1 | 6.2 nM (binding) | 0.63 µM (PBMCs) | N/A | >130-fold vs. ROCK2; S-score(1µM) = 0.080 (highly selective) | [1][6] |
| NDI-101150 | MAP4K1 | < 1 nM | N/A | N/A | Highly selective vs. other MAP4K family members | [7] |
| CFI-402411 | MAP4K1 | N/A | N/A | N/A | First MAP4K1 inhibitor with public clinical data | [7] |
| BGB-15025 | MAP4K1 | N/A | N/A | N/A | In Phase I clinical trials | [4][7] |
| BLU-852 | MAP4K1 | Subnanomolar | N/A | N/A | >500-fold vs. LCK and MAP4K4 | [7] |
| SWA1211 | MAP4K1 | 0.9 nM (1mM ATP) | N/A | 9 nM (human T-cells) | Unique non-bell-shaped T-cell activation curve | [8] |
Note: Data is compiled from various sources and may not be directly comparable due to different assay conditions. N/A indicates data not publicly available in the reviewed sources.
Table 2: In Vivo Pharmacokinetic and Efficacy Data for this compound
| Species | Route | Bioavailability (F%) | Key Efficacy Finding |
| Mouse | Oral | ~20% | T-cell-dependent suppression of tumor growth |
| Rat | Oral | ~40% | Favorable in vivo exposure after oral dosing |
| Dog | Oral | ~14% | Moderate metabolic stability |
Source: Mowat J, et al. J Med Chem. 2024.[1]
Key Advantages of this compound
-
High Potency and Selectivity : this compound exhibits nanomolar inhibitory activity against MAP4K1 and has a superior selectivity profile compared to its initial lead compounds, with an overall selectivity score of S=0.080 against a panel of 373 kinases.[1][6] This reduces the risk of off-target toxicities.
-
Overcoming Immunosuppression : The inhibitor effectively counters the suppressive effects of PGE2 and TGFβ, two key immunosuppressive factors within the tumor microenvironment.[1][3][5]
-
Oral Bioavailability : this compound demonstrates adequate exposure in vivo after oral administration in multiple preclinical species, a significant advantage for patient convenience and chronic dosing schedules.[1][3]
-
Synergistic Anti-Tumor Efficacy : In syngeneic mouse tumor models, this compound not only shows single-agent, T-cell-dependent anti-tumor efficacy but also demonstrates superior impact when combined with PD-L1 blockade.[1][2][3][5] This suggests its potential to enhance the efficacy of current standard-of-care checkpoint inhibitors.
Experimental Methodologies
The data supporting the advantages of this compound are derived from a series of robust biochemical, cellular, and in vivo assays.
Biochemical Kinase Inhibition Assay (TR-FRET)
-
Principle : This assay measures the direct inhibition of MAP4K1's enzymatic activity. It quantifies the phosphorylation of a peptide substrate by recombinant human MAP4K1 enzyme.
-
Protocol Outline :
-
Recombinant GST-MAP4K1 enzyme is incubated with a peptide substrate and ATP in an assay buffer.
-
Serial dilutions of this compound are added to the reaction wells.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature.
-
A detection solution containing a europium-labeled anti-phospho-substrate antibody is added.
-
The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured. A decrease in signal indicates inhibition of kinase activity.
-
IC50 values are calculated from the dose-response curve.[2]
-
Cellular Target Engagement Assay (pSLP-76 HTRF)
-
Principle : This assay confirms that the inhibitor engages its target in a cellular context. It measures the inhibition of SLP-76 phosphorylation at Serine 376 (a direct substrate of MAP4K1) in T-cells following TCR stimulation.[1][9]
-
Protocol Outline :
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T-cells are pre-incubated with various concentrations of this compound.
-
T-cells are stimulated with anti-CD3/CD28 antibodies to activate the TCR signaling pathway.
-
Cells are lysed to release intracellular proteins.
-
The level of phosphorylated SLP-76 (Ser376) in the lysate is quantified using a Homogeneous Time-Resolved Fluorescence (HTRF) assay kit.
-
A decrease in the pSLP-76 signal indicates on-target activity of the inhibitor.
-
Cellular IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[2]
-
In Vivo Tumor Growth Inhibition Studies
-
Principle : To evaluate the anti-tumor efficacy of the inhibitor as a single agent and in combination with other immunotherapies in a functioning immune system.
-
Protocol Outline :
-
Syngeneic mouse tumor models (e.g., EMT6 breast cancer) are established by implanting tumor cells into immunocompetent mice.
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound, anti-PD-L1 antibody, this compound + anti-PD-L1).
-
This compound is administered orally (p.o.) according to a predetermined dose and schedule.
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Conclusion
This compound has emerged as a highly promising, potent, and selective MAP4K1 inhibitor with a compelling preclinical data package. Its primary advantages over other kinase inhibitors lie in its well-defined mechanism of action, excellent selectivity profile, and demonstrated ability to enhance T-cell-mediated anti-tumor immunity both as a monotherapy and in combination with checkpoint blockade. The robust preclinical data suggest that this compound warrants further investigation as a next-generation immuno-oncology agent.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of this compound: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
Navigating the Kinome: A Comparative Selectivity Profile of BAY-405
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immuno-oncology, the selective inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a promising strategy to enhance anti-tumor T-cell immunity. BAY-405 has been identified as a potent and selective MAP4K1 inhibitor.[1][2][3] This guide provides a detailed comparison of the selectivity profile of this compound against its lead compound precursor and other publicly disclosed MAP4K1 inhibitors, supported by available experimental data.
Introduction to this compound
This compound is an orally available, azaindole-based small molecule inhibitor of MAP4K1.[1] It was developed through systematic optimization of the lead compound, referred to as compound 1 (BAY-755), to improve kinase selectivity and drug-like properties.[1] this compound demonstrates nanomolar potency in biochemical and cellular assays and has shown T-cell-dependent antitumor efficacy in preclinical models.[1][4] The compound acts as an ATP-competitive inhibitor of MAP4K1.[1]
Comparative Selectivity Analysis
A critical attribute of a kinase inhibitor is its selectivity, as off-target effects can lead to toxicity and diminish the therapeutic window. The selectivity of this compound and its precursor, BAY-755, was assessed against a broad panel of kinases.
Kinome-wide Selectivity
The selectivity of kinase inhibitors can be quantified using a selectivity score (S), which is the ratio of kinases inhibited above a certain threshold to the total number of kinases tested. A lower score indicates higher selectivity.
Table 1: Kinase Selectivity Score Comparison
| Compound | Selectivity Score (S) | Kinase Panel Size | Reference |
| This compound | 0.080 (at 1 µM) | 373 | [1][5] |
| BAY-755 (Compound 1) | 0.13 (at 1 µM) | 318 | [1] |
As shown in Table 1, this compound exhibits a superior selectivity score compared to its predecessor, BAY-755, indicating a significant improvement in its kinome-wide selectivity.[1]
Selectivity Against Key Off-Targets
Further analysis reveals the selectivity of this compound against specific, functionally relevant kinases.
Table 2: Potency and Selectivity of this compound and Similar Compounds
| Compound | Primary Target | IC50 (nM) | Key Off-Targets | Selectivity (Fold) | Reference |
| This compound | MAP4K1 | 6.2 (binding) | ROCK2 | 130 | [1][5] |
| 11 (biochemical) | MAP4K3 | 6.5 | [1] | ||
| BAY-755 (Compound 1) | MAP4K1 | 75 (binding) | Not specified | Not specified | [6] |
| 82 (biochemical) | [6] | ||||
| NDI-101150 | MAP4K1 | <1 (biochemical) | GLK (MAP4K3) | 377 | [7] |
| HGK (MAP4K4) | >10,000 | [7] | |||
| MINK (MAP4K6) | >10,000 | [7] | |||
| LCK | >2,000 | [7] | |||
| SYK | >20,000 | [7] | |||
| BLU-852 | MAP4K1 | <1 (biochemical) | LCK | >500 | [8] |
| MAP4K4 | >500 | [8] | |||
| HPK1-IN-7 | MAP4K1 | 2.6 (biochemical) | IRAK4 | 22.7 | [9] |
| GLK (MAP4K3) | 53.8 | [9] |
Note: IC50 values and selectivity are based on various biochemical and binding assays as reported in the cited literature. Direct comparison should be made with caution due to potential differences in assay conditions.
This compound demonstrates a 130-fold selectivity against ROCK2.[1][5] While it shows modest selectivity against the closely related kinase MAP4K3, its overall kinome selectivity is a significant improvement over the lead compound.[1] Other MAP4K1 inhibitors like NDI-101150 and BLU-852 are reported to have excellent selectivity against other MAP4K family members and key kinases involved in T-cell signaling, such as LCK.[7][8]
Signaling Pathway and Experimental Workflows
MAP4K1 Signaling Pathway in T-Cells
MAP4K1 acts as a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, MAP4K1 phosphorylates the adaptor protein SLP-76, leading to the dampening of the T-cell response. Inhibition of MAP4K1, therefore, is expected to enhance T-cell activation.
Caption: Simplified MAP4K1 signaling pathway in T-cells.
Experimental Workflow: Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile is crucial and is often performed using competitive binding assays, such as the KINOMEscan™ platform.
Caption: General workflow for determining kinase inhibitor selectivity.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Generic)
This assay measures the direct inhibition of purified MAP4K1 enzyme activity by the test compound.
-
Principle: A luminescence-based assay (e.g., ADP-Glo™) quantifies the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP signal.
-
Materials:
-
Purified, recombinant human MAP4K1 enzyme.
-
Substrate (e.g., Myelin Basic Protein, MBP).
-
ATP.
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
-
Procedure:
-
The kinase reaction is initiated by mixing MAP4K1, the substrate, and ATP in the presence of varying concentrations of the test compound or DMSO vehicle control.
-
The reaction is incubated at a set temperature (e.g., 30°C) for a specified time (e.g., 45 minutes).
-
The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is added to convert the generated ADP back to ATP.
-
The newly synthesized ATP is measured using a luciferase/luciferin reaction, and the luminescent signal is read on a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
KINOMEscan™ Selectivity Profiling (General Protocol)
This method provides a quantitative measure of the interaction between a test compound and a large panel of kinases.[6][7][10]
-
Principle: The assay is based on a competition between the test inhibitor and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. A reduction in the amount of bound kinase in the presence of the test compound, quantified by qPCR, indicates inhibition.[6][10]
-
Procedure:
-
Binding Reaction: DNA-tagged kinases are incubated with streptavidin-coated magnetic beads treated with a biotinylated small-molecule ligand.[10]
-
Competition: The test compound is added to the mixture.
-
Washing: The beads are washed to remove unbound kinase and the test compound.
-
Elution & Quantification: The bound kinase is eluted, and the concentration is measured by qPCR of the DNA tag.[10]
-
Data Analysis: The results are reported as a percentage of the DMSO control. The selectivity score (S) is calculated by dividing the number of kinases that bind with a dissociation constant (Kd) below a certain threshold or show inhibition above a certain percentage by the total number of kinases tested.[11][12]
-
Cellular Phospho-SLP76 (pSLP-76) Assay
This assay measures the ability of a compound to inhibit MAP4K1 activity in a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.[1][13]
-
Principle: Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat) are pre-treated with the inhibitor and then stimulated to activate the TCR pathway. The level of SLP-76 phosphorylation at Serine 376 is then measured.
-
Materials:
-
Human PBMCs or Jurkat T-cells.
-
Test compound (e.g., this compound).
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies).
-
Lysis buffer with phosphatase and protease inhibitors.
-
Antibodies for Western Blot or ELISA: anti-pSLP-76 (Ser376), anti-total SLP-76.
-
-
Procedure (Western Blot):
-
Cells are pre-incubated with various concentrations of the test inhibitor.
-
TCR signaling is stimulated with anti-CD3/CD28 antibodies.
-
Cells are lysed, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against pSLP-76 (Ser376) and total SLP-76.
-
Following incubation with a secondary antibody, the signal is detected via chemiluminescence.
-
Band intensities are quantified to determine the ratio of pSLP-76 to total SLP-76.
-
Conclusion
This compound represents a significant advancement over its lead compound, BAY-755, demonstrating enhanced potency and, critically, a more favorable kinase selectivity profile. While direct, comprehensive kinome-wide comparisons with other publicly disclosed MAP4K1 inhibitors such as NDI-101150 and BLU-852 are limited by the availability of standardized public data, the information available suggests that achieving high selectivity against other MAP4K family members and key T-cell signaling kinases is a crucial objective in the development of next-generation MAP4K1 inhibitors. The experimental protocols provided herein offer a framework for the continued evaluation and comparison of these important therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. blueprintmedicines.com [blueprintmedicines.com]
- 5. Discovery of this compound: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 7. chayon.co.kr [chayon.co.kr]
- 8. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Assay in Summary_ki [bindingdb.org]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating BAY-405's Mechanism: A Comparative Guide to Immunotherapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel MAP4K1 inhibitor, BAY-405, with established immunotherapies that target the PD-1/PD-L1 and CTLA-4 pathways. By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying mechanisms, this document aims to facilitate a comprehensive understanding of this compound's unique mechanism of action in the context of current cancer immunotherapy strategies.
Executive Summary
This compound is a potent and selective small molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), an intracellular immune checkpoint that negatively regulates T-cell receptor (TCR) signaling.[1][2][3] In contrast, established immunotherapies such as pembrolizumab (B1139204) (anti-PD-1) and ipilimumab (anti-CTLA-4) are monoclonal antibodies that target extracellular immune checkpoint receptors. This fundamental difference in their mechanism of action—targeting an intracellular versus an extracellular checkpoint—positions this compound as a potentially complementary approach to existing treatments. This guide will delve into the specifics of these mechanisms, supported by quantitative data and detailed experimental protocols.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following table summarizes the key in vitro potency and binding affinity data for this compound, pembrolizumab, and ipilimumab, providing a quantitative basis for comparing their activity against their respective targets.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | MAP4K1 (HPK1) | Biochemical Binding Competition Assay | IC50 | 6 nM | [4][5] |
| MAP4K1 (HPK1) | Kinase Activity Assay (10 µM ATP) | IC50 | 11 nM | [6] | |
| Cellular SLP76 Phosphorylation | HTRF Assay | IC50 | 0.63 µM | [4][7] | |
| Pembrolizumab | PD-1 | Surface Plasmon Resonance (SPR) | Kd | 27 pM - 3.4 nM | [8][9][10] |
| PD-1/PD-L1 Blockade | Cell-based reporter assay | EC50 | Not uniformly reported in preclinical literature | ||
| Ipilimumab | CTLA-4 | Surface Plasmon Resonance (SPR) | Kd | 10.6 nM - 18.2 nM | [11][12] |
| CTLA-4 Blockade | Cell-based reporter assay | EC50 | ~1.3 µg/mL | [13] |
Signaling Pathways and Mechanisms of Action
To visually compare the distinct mechanisms of this compound and other immunotherapies, the following diagrams illustrate their respective signaling pathways.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to understand and potentially replicate the validation of these immunotherapies' mechanisms of action.
This compound: MAP4K1 Kinase Activity and Cellular SLP76 Phosphorylation Assays
This protocol is adapted from commercially available kinase assay kits.
-
Objective: To determine the in vitro inhibitory activity of this compound against the MAP4K1 enzyme.
-
Principle: A luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.
-
Materials:
-
Recombinant human MAP4K1 (HPK1) enzyme
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound (or other test inhibitors)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the test inhibitor dilutions. Include positive (enzyme + substrate, no inhibitor) and negative (no enzyme) controls.
-
Prepare a master mix containing kinase assay buffer, ATP, and MBP substrate.
-
Add the master mix to all wells.
-
Dilute the MAP4K1 enzyme in kinase assay buffer.
-
Initiate the kinase reaction by adding the diluted enzyme to the wells (except for the negative control).
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
This protocol details the detection of phosphorylated SLP76 (pSLP-76) in T-cells.
-
Objective: To measure the ability of this compound to inhibit the phosphorylation of SLP76 at Serine 376 in a cellular context.
-
Principle: Western blotting is used to detect the levels of pSLP-76 in cell lysates after treatment with an inhibitor and stimulation of the TCR.
-
Materials:
-
Jurkat T-cells or primary human T-cells
-
Complete cell culture medium
-
This compound (or other test inhibitors) dissolved in DMSO
-
T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pSLP-76 (Ser376), anti-total SLP-76, anti-β-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
-
Procedure:
-
Cell Treatment: Culture T-cells and pre-incubate with varying concentrations of this compound for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes at 37°C.
-
Cell Lysis: Pellet and wash the cells, then lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with the primary antibody against pSLP-76 overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Detect the chemiluminescent signal.
-
Stripping and Re-probing: Strip the membrane and re-probe for total SLP-76 and then for the loading control.
-
Analysis: Quantify band intensities and normalize the pSLP-76 signal to total SLP-76 and the loading control.
-
Pembrolizumab (Anti-PD-1): PD-1/PD-L1 Blockade Assay
This protocol describes a competitive binding ELISA to measure the ability of an antibody to block the PD-1/PD-L1 interaction.
-
Objective: To determine the potency of pembrolizumab in blocking the binding of PD-1 to its ligand PD-L1.
-
Principle: An ELISA-based assay where PD-L1 is coated on a plate, and the ability of an anti-PD-1 antibody to inhibit the binding of biotinylated PD-1 is measured.
-
Materials:
-
Recombinant human PD-L1
-
Recombinant human PD-1, biotinylated
-
Pembrolizumab (or other test antibodies)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
96-well ELISA plates
-
Wash and blocking buffers
-
-
Procedure:
-
Coating: Coat a 96-well plate with recombinant human PD-L1 overnight.
-
Washing and Blocking: Wash the plate and block non-specific binding sites.
-
Inhibitor Incubation: Add serial dilutions of pembrolizumab to the wells.
-
Competitive Binding: Add a constant concentration of biotinylated PD-1 to the wells and incubate.
-
Detection: Wash the plate and add Streptavidin-HRP.
-
Substrate Addition: After another wash, add TMB substrate and incubate.
-
Measurement: Stop the reaction and read the absorbance at 450 nm.
-
Analysis: Calculate the percent inhibition and determine the EC50 value.
-
References
- 1. Development of a mechanism of action-reflective, dual target cell-based reporter bioassay for a bispecific monoclonal antibody targeting human CTLA-4 and PD-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Discovery of this compound: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | MAP4K1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. CTLA-4 Blockade Bioassay [worldwide.promega.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of this compound: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the binding properties of the anti-PD-1 antibody landscape using label-free biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Remarkably similar CTLA-4 binding properties of therapeutic ipilimumab and tremelimumab antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
BAY-405: A Comparative Analysis of a Novel MAP4K1 Inhibitor in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of BAY-405, a novel and selective MAP4K1 inhibitor, in various preclinical cancer models. The data presented is based on the findings from the recent publication by Mowat et al. in the Journal of Medicinal Chemistry.[1][2] This document aims to offer an objective overview of this compound's potency, efficacy, and mechanism of action, supported by experimental data to aid in the evaluation of its therapeutic potential.
Mechanism of Action: Enhancing Anti-Tumor Immunity
This compound is an azaindole-based, potent, and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1).[1][2] MAP4K1 is a negative regulator of T-cell receptor (TCR) signaling. By inhibiting MAP4K1, this compound enhances T-cell activation and effector function, thereby promoting a more robust anti-tumor immune response. This mechanism of action positions this compound as a promising immuno-oncology agent, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors.
Performance Data
The following tables summarize the in vitro potency and in vivo efficacy of this compound in preclinical cancer models.
In Vitro Potency and Selectivity
| Target | Assay Type | IC50 (nM) | Species |
| MAP4K1 | Biochemical | 11 | Human |
| MAP4K1 | Biochemical | 17 | Mouse |
| pSLP76 (Cellular) | In-Cell Western | 630 | Human (Jurkat) |
| ROCK2 | Biochemical | >10,000 | Human |
Data sourced from Mowat et al., Journal of Medicinal Chemistry.[2]
In Vivo Anti-Tumor Efficacy
B16-OVA Melanoma Model
| Treatment Group | Dosing | Mean Tumor Volume (mm³) at Day 18 | Tumor Growth Inhibition (%) |
| Vehicle | - | ~1500 | - |
| This compound | 60 mg/kg, b.i.d. | ~800 | ~47% |
| anti-PD-L1 | 10 mg/kg, i.p., twice weekly | ~900 | ~40% |
| This compound + anti-PD-L1 | Combination | ~300 | ~80% |
Data are approximate values estimated from graphical representations in Mowat et al., Journal of Medicinal Chemistry.[2]
EMT6 Breast Cancer Model
| Treatment Group | Dosing | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle | - | ~1200 | - |
| This compound | 60 mg/kg, b.i.d. | ~600 | ~50% |
| This compound | 100 mg/kg, b.i.d. | ~400 | ~67% |
Data are approximate values estimated from graphical representations in Mowat et al., Journal of Medicinal Chemistry.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vivo Tumor Models
B16-OVA Melanoma Model:
-
Cell Line: B16-OVA (ovalbumin-expressing murine melanoma)
-
Animals: Female C57BL/6 mice
-
Implantation: 5 x 105 B16-OVA cells were injected subcutaneously into the flank.
-
Treatment:
-
This compound was administered orally (p.o.) twice daily (b.i.d.) at a dose of 60 mg/kg.
-
Anti-PD-L1 antibody (clone 10F.9G2) was administered intraperitoneally (i.p.) at 10 mg/kg twice weekly.
-
Treatment was initiated when tumors reached a palpable size.
-
-
Endpoint: Tumor volumes were measured every 2-3 days with a caliper.
EMT6 Breast Cancer Model:
-
Cell Line: EMT6 (murine mammary carcinoma)
-
Animals: Female BALB/c mice
-
Implantation: 2 x 106 EMT6 cells were injected subcutaneously into the flank.
-
Treatment:
-
This compound was administered orally (p.o.) twice daily (b.i.d.) at doses of 60 mg/kg and 100 mg/kg.
-
Treatment was initiated when tumors reached a palpable size.
-
-
Endpoint: Tumor volumes were measured every 2-3 days with a caliper.
Comparison with Alternatives
Direct, head-to-head comparative studies with other MAP4K1 inhibitors in the same models are not yet published. However, the performance of this compound can be contextualized by comparing its efficacy with that of the standard-of-care checkpoint inhibitor, anti-PD-L1, in the B16-OVA model.
In this model, this compound monotherapy demonstrated comparable, if not slightly better, tumor growth inhibition than anti-PD-L1 monotherapy.[2] The most significant finding is the synergistic effect observed when this compound was combined with the anti-PD-L1 antibody, resulting in a substantially greater anti-tumor response than either agent alone.[2] This suggests that this compound has the potential to enhance the efficacy of existing immunotherapies.
Conclusion
This compound is a potent and selective MAP4K1 inhibitor with demonstrated single-agent anti-tumor efficacy in preclinical models of melanoma and breast cancer. Its mechanism of enhancing T-cell-mediated immunity is distinct from, yet complementary to, existing checkpoint inhibitors. The synergistic activity observed in combination with an anti-PD-L1 antibody highlights the potential of this compound to significantly improve therapeutic outcomes in immuno-oncology. Further investigation in a broader range of cancer models and in clinical settings is warranted to fully elucidate the therapeutic potential of this novel agent.
References
Choosing BAY-405 for T-Cell Immunity Research: A Comparative Guide
In the rapidly evolving landscape of immuno-oncology, the strategic selection of research tools is paramount to unraveling the complexities of T-cell regulation and developing next-generation cancer therapies. Small molecule inhibitors that target intracellular immune checkpoints are emerging as a promising class of therapeutics capable of enhancing anti-tumor immunity. This guide provides a comprehensive comparison of BAY-405, a potent and selective MAP4K1 inhibitor, with other small molecule immunomodulators, offering researchers, scientists, and drug development professionals a data-driven overview to inform their research strategy.
This compound: A Potent and Selective MAP4K1 Inhibitor
This compound is an orally bioavailable, small molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1).[1][2] MAP4K1 is a critical negative regulator of T-cell receptor (TCR) signaling.[1][3] Its activity is often enhanced by immunosuppressive factors like prostaglandin (B15479496) E2 (PGE2) and transforming growth factor-beta (TGFβ) within the tumor microenvironment (TME).[2][3] By inhibiting MAP4K1, this compound effectively "releases the brakes" on T-cell activation, leading to enhanced anti-tumor immunity.[1][2]
Mechanism of Action of this compound
Upon TCR engagement, MAP4K1 phosphorylates the adaptor protein SLP-76 at Serine 376. This phosphorylation event dampens T-cell activation. This compound, as an ATP-competitive inhibitor of MAP4K1, blocks this process, thereby sustaining TCR signaling and augmenting T-cell effector functions.
Performance Comparison: this compound vs. Alternative Intracellular Checkpoint Inhibitors
The choice of an immunomodulatory agent depends on its potency, selectivity, and demonstrated efficacy. This section compares this compound with inhibitors targeting other key intracellular negative regulators of T-cell function: CBL-B, SHP2, and ITK.
Biochemical and Cellular Potency
This compound demonstrates high potency at both the biochemical and cellular levels. Its ability to inhibit the phosphorylation of SLP-76, a direct downstream target of MAP4K1, confirms its on-target cellular activity.[4]
| Compound/Class | Target | Biochemical IC50 / Binding | Cellular Potency (IC50/EC50) | Key Cellular Effect |
| This compound | MAP4K1 | 6.2 nM (Binding Assay)[1] | 0.63 µM (pSLP76 Inhibition)[4] | Enhances T-cell activation; overcomes PGE2/TGFβ suppression[1][2] |
| NX-1607 | CBL-B | ~0.4 nM (Binding KD)[5] | Low nM range (T-cell activation) | Lowers T-cell activation threshold; increases IL-2 production |
| TNO155 | SHP2 | Not specified | Not specified | Blocks RTK & PD-1 signaling; enhances T-cell function[6][7] |
| Soquelitinib (CPI-818) | ITK | 2.3 nM | 136 nM (IL-2 Secretion)[8] | Inhibits Th2 cytokine production; promotes Th1 skewing[8] |
| Table 1: Comparison of Biochemical and Cellular Potency of Small Molecule Immuno-modulators. |
In Vivo Anti-Tumor Efficacy
Preclinical studies in syngeneic mouse models are critical for evaluating the anti-tumor potential of immuno-oncology agents. This compound has shown significant single-agent efficacy and synergistic effects when combined with immune checkpoint blockade (ICB).
| Compound | Model (Tumor Type) | Dosing | Efficacy Highlights | Combination Benefit |
| This compound | EMT6 (Breast), B16-OVA (Melanoma) | Oral | T-cell dependent tumor growth inhibition.[4] | Superior anti-tumor impact with anti-PD-L1.[1][2] |
| NX-1607 | CT26, 4T1, MC38 (Colon, Breast) | 30 mg/kg, PO, daily | Robust single-agent tumor regression and prolonged survival.[9] | Synergizes with anti-PD-1 to enhance anti-tumor effects.[9] |
| TNO155 | HT-29 (Colon) | 20 mpk, twice daily | Moderate tumor growth inhibition as a single agent.[7] | Combination benefit observed with anti-PD-1 antibody.[7] |
| Soquelitinib (CPI-818) | CT26, RENCA, B16F10 (Colon, Renal, Melanoma) | 30 mg/kg, oral, b.i.d. | Significant tumor growth inhibition; enhanced CD8+ T-cell infiltration.[8] | Synergistic effects with anti-PD-1 or anti-CTLA-4.[8] |
| Table 2: Comparison of In Vivo Efficacy in Syngeneic Mouse Models. |
Why Choose this compound?
Several key characteristics make this compound a compelling tool for T-cell immunity research:
-
High Selectivity: this compound exhibits an excellent selectivity profile, with a selectivity score (S) of 0.080 at 1 µM against a panel of 373 kinases.[1] This minimizes off-target effects and ensures that observed phenotypes are directly attributable to MAP4K1 inhibition.
-
Targeting a Key Negative Regulator: Unlike inhibitors of essential activating kinases (e.g., LCK, ZAP-70), targeting a negative regulator like MAP4K1 enhances, rather than ablates, the T-cell response. This is crucial for studying mechanisms of immune potentiation.
-
Overcoming TME-Mediated Suppression: this compound has been shown to counteract the immunosuppressive effects of PGE2 and TGFβ, two factors prevalent in the tumor microenvironment that dampen T-cell activity.[1][2]
-
Synergy with Checkpoint Blockade: The mechanism of this compound (modulating TCR signaling) is complementary to that of PD-1/PD-L1 inhibitors (modulating T-cell co-stimulation). This synergy provides a strong rationale for combination studies.[1]
-
Favorable Drug-like Properties: As an orally bioavailable compound with demonstrated in vivo exposure, this compound is suitable for a wide range of preclinical research applications, from in vitro cellular assays to long-term in vivo efficacy studies.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
MAP4K1 Biochemical Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of MAP4K1.
Protocol:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO.
-
Reaction Setup: In a 384-well plate, the test compound, recombinant human MAP4K1 enzyme, and a universal substrate like Myelin Basic Protein (MBP) are mixed in a kinase assay buffer.[10][11]
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated for 45-60 minutes at 30°C to allow for phosphorylation of the substrate.[10]
-
Detection: The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescence-based method such as the ADP-Glo™ Kinase Assay.[11] The luminescent signal is inversely proportional to the inhibitory activity of the compound.
Cellular Phospho-SLP76 (Ser376) Assay
This assay quantifies the on-target effect of this compound within a cellular context by measuring the phosphorylation of its direct downstream substrate, SLP-76.
Protocol:
-
Cell Culture and Treatment: Jurkat T-cells or primary T-cells are cultured and pre-treated with varying concentrations of this compound for 1-2 hours.
-
Cell Stimulation: T-cell receptor signaling is induced by stimulating the cells with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 15-30 minutes).[12]
-
Cell Lysis: Cells are lysed using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12][13]
-
Detection: The levels of phosphorylated SLP-76 (Ser376) and total SLP-76 are quantified. This can be done using several methods:
-
Western Blot: Lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies for pSLP-76 and total SLP-76.[12][13]
-
HTRF (Homogeneous Time-Resolved Fluorescence): A plate-based immunoassay using two labeled antibodies, one specific for the phosphorylated motif and another for the total protein, to generate a FRET signal proportional to the level of phosphorylation.[14]
-
Flow Cytometry (Phospho-flow): Cells are fixed, permeabilized, and stained with a fluorochrome-conjugated antibody specific for pSLP-76 for single-cell analysis.[13]
-
In Vivo Syngeneic Mouse Tumor Model
This model assesses the anti-tumor efficacy of this compound in immunocompetent mice, which is essential for evaluating immuno-oncology drugs.[15][16]
Protocol:
-
Cell Culture: A murine tumor cell line (e.g., EMT6 breast carcinoma or B16-OVA melanoma) is cultured in vitro.[4][17]
-
Tumor Implantation: A suspension of the tumor cells is subcutaneously implanted into the flank of a genetically identical (syngeneic) mouse strain (e.g., BALB/c for EMT6, C57BL/6 for B16).[17][18]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. This compound is administered orally according to a predetermined dosing schedule (e.g., daily).[4] A vehicle control group is included. For combination studies, an additional group receives an anti-PD-L1/PD-1 antibody.
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and overall health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors and spleens can be harvested for further analysis, such as immunophenotyping of tumor-infiltrating lymphocytes (TILs) by flow cytometry to assess changes in T-cell populations and activation status.[18]
Conclusion
This compound represents a highly valuable research tool for the investigation of T-cell immunity. Its high potency, selectivity, and well-defined mechanism of action allow for precise interrogation of the MAP4K1 signaling pathway. Preclinical data demonstrates its ability to enhance T-cell-mediated anti-tumor immunity, both as a monotherapy and in combination with established immunotherapies.[1][2] When compared to other intracellular checkpoint inhibitors, this compound offers a distinct profile that is particularly advantageous for studying the reversal of TME-induced T-cell suppression. For researchers aiming to explore novel pathways to augment anti-tumor T-cell responses, this compound provides a robust and clinically relevant pharmacological agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | MAP4K1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. nurixtx.com [nurixtx.com]
- 6. SHP2 blockade enhances anti-tumor immunity via tumor cell intrinsic and extrinsic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Soquelitinib | CPI-818 | Selective ITK inhibitor | TargetMol [targetmol.com]
- 9. nurixtx.com [nurixtx.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. biofeng.com [biofeng.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. revvity.com [revvity.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Syngeneic Tumor Mouse Models & Research Tools | Taconic Biosciences [taconic.com]
- 17. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. noblelifesci.com [noblelifesci.com]
Navigating the Therapeutic Landscape of Immuno-Oncology: A Comparative Analysis of BAY-405 and its Competitors
For Immediate Release
BERLIN, December 5, 2025 – In the rapidly evolving field of immuno-oncology, the development of novel small molecule inhibitors targeting intracellular immune checkpoints presents a promising avenue for enhancing anti-tumor immunity. This guide provides a detailed comparison of BAY-405, a potent and selective MAP4K1 inhibitor, with its key competitors, focusing on their therapeutic index, underlying mechanisms, and supporting experimental data. This analysis is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative cancer therapies.
Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1), has emerged as a critical negative regulator of T-cell activation. Its inhibition is a key strategy to unleash the full potential of the immune system against cancer. This compound, developed by Bayer, has demonstrated significant preclinical efficacy. This report assesses its therapeutic potential relative to other MAP4K1 inhibitors in clinical development, including CFI-402411 (Treadwell Therapeutics), BGB-15025 (BeiGene), PF-07265028 (Pfizer), and NDI-101150 (Nimbus Therapeutics).
Comparative Analysis of Therapeutic Index
A direct comparison of the therapeutic index—a quantitative measure of a drug's safety margin—is challenging due to the limited public availability of head-to-head preclinical studies. However, by examining available preclinical efficacy and safety data alongside clinical findings, we can construct a comparative overview.
For this compound, preclinical studies in syngeneic mouse tumor models have shown significant tumor growth inhibition at doses of 60 mg/kg and 100 mg/kg administered twice daily, with no overt signs of toxicity or weight loss observed at these effective doses[1]. This suggests a favorable therapeutic window in preclinical models.
For its competitors, early-phase clinical trial data provide insights into their safety profiles in humans. The Maximum Tolerated Dose (MTD) is a key indicator of the highest dose of a drug that can be given without causing unacceptable side effects. While not a direct preclinical therapeutic index, the MTD in humans offers a valuable reference point for safety.
| Compound | Developer | Preclinical Efficacy (Mouse Models) | Preclinical/Clinical Safety |
| This compound | Bayer | Significant tumor growth inhibition at 60-100 mg/kg b.i.d.[1] | No overt signs of toxicity at effective doses in mice[1]. |
| CFI-402411 | Treadwell Therapeutics | Potent preclinical activity in various syngeneic cancer models. | Phase 1/2 clinical trial ongoing; MTD being evaluated. |
| BGB-15025 | BeiGene | Preclinical antitumor effects as monotherapy and in combination with anti-PD-1. | Phase 1 MTD for combination therapy established at 150 mg QD. |
| PF-07265028 | Pfizer | Advanced to Phase 1 clinical trial based on preclinical data. | Phase 1 clinical trial initiated to determine safety and MTD. |
| NDI-101150 | Nimbus Therapeutics | Complete tumor regression in the EMT-6 mouse model at 75 mg/kg p.o. | Phase 1/2 clinical trial ongoing; MTD identified at 150 mg QD. |
Note: The data presented is compiled from various public sources and does not represent a direct head-to-head comparison under identical experimental conditions. The therapeutic index is a complex measure that can be influenced by numerous factors including the specific animal model, tumor type, and dosing regimen.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAP4K1 signaling pathway in T-cells and a general workflow for evaluating MAP4K1 inhibitors.
Caption: MAP4K1 Signaling Pathway in T-Cell Activation.
Caption: General Experimental Workflow for MAP4K1 Inhibitor Evaluation.
Experimental Protocols
Biochemical Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the in vitro potency of a test compound in inhibiting MAP4K1 kinase activity.
Methodology:
-
Reagents and Materials: Recombinant human MAP4K1 enzyme, ATP, a suitable kinase substrate (e.g., a generic peptide substrate), kinase assay buffer, test compound (serially diluted), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: The kinase reaction is performed in a multi-well plate. The test compound at various concentrations is pre-incubated with the MAP4K1 enzyme. The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.
-
Data Analysis: After a defined incubation period, the reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a luminescence-based or fluorescence-based method. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Phospho-SLP-76 (pSLP-76) Inhibition Assay
Objective: To assess the ability of a test compound to inhibit the phosphorylation of SLP-76, a direct substrate of MAP4K1, in a cellular context.
Methodology:
-
Cell Culture and Treatment: A suitable T-cell line (e.g., Jurkat) or primary human T-cells are cultured and then pre-incubated with serially diluted concentrations of the test compound.
-
Cell Stimulation: The T-cells are then stimulated with anti-CD3/anti-CD28 antibodies to activate the T-cell receptor (TCR) signaling pathway and induce MAP4K1 activity.
-
Lysis and Detection: Following stimulation, the cells are lysed, and the level of phosphorylated SLP-76 at Serine 376 is quantified using methods such as Western blotting, ELISA, or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: The IC50 value for the inhibition of SLP-76 phosphorylation is determined from the dose-response curve.
In Vivo Efficacy Studies in Syngeneic Mouse Tumor Models
Objective: To evaluate the anti-tumor efficacy of a test compound in an immunocompetent animal model.
Methodology:
-
Tumor Cell Implantation: Murine cancer cell lines (e.g., CT26 colon carcinoma, B16-F10 melanoma) are implanted subcutaneously or orthotopically into syngeneic mice (e.g., BALB/c or C57BL/6, respectively).
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered orally or via another appropriate route at various dose levels and schedules.
-
Tumor Growth Monitoring: Tumor volume is measured at regular intervals using calipers. The body weight and overall health of the mice are also monitored as indicators of toxicity.
-
Endpoint and Analysis: At the end of the study, the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.
In Vivo Toxicology Studies
Objective: To determine the safety profile and tolerability of a test compound in animals.
Methodology:
-
Dose Escalation Studies: To determine the Maximum Tolerated Dose (MTD), the test compound is administered to groups of animals at escalating doses. The animals are closely monitored for clinical signs of toxicity, changes in body weight, and mortality.
-
Acute and Repeated-Dose Toxicity Studies: These studies involve the administration of the test compound for a defined period (e.g., 7, 14, or 28 days) to assess potential target organ toxicities.
-
Assessments: A comprehensive evaluation includes clinical observations, body weight measurements, food and water consumption, hematology, clinical chemistry, and histopathological examination of major organs.
-
Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) and other toxicological parameters are determined. For a more quantitative measure of the therapeutic index, the LD50 (the dose that is lethal to 50% of the animals) can be determined in acute toxicity studies and compared to the ED50 (the dose that produces a therapeutic effect in 50% of the animals) from efficacy studies.
Conclusion
This compound stands as a promising MAP4K1 inhibitor with a solid preclinical data package demonstrating both efficacy and a favorable safety profile in animal models. While a definitive comparison of the therapeutic index with its competitors awaits more comprehensive and directly comparable data, the available information suggests that the class of MAP4K1 inhibitors holds significant potential for the treatment of cancer. The ongoing clinical trials for several of these compounds will be crucial in elucidating their full therapeutic potential and safety in patients. Continued research and transparent data sharing will be paramount in advancing this exciting class of immuno-oncology drugs.
References
Safety Operating Guide
Navigating the Disposal of BAY-405: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. BAY-405, a potent MAP4K1 inhibitor, requires careful management throughout its lifecycle, including its ultimate disposal.[1][2] This guide provides a procedural framework for the safe disposal of this compound, emphasizing the critical need to consult the manufacturer-specific Safety Data Sheet (SDS) for detailed instructions.
The Indispensable Role of the Safety Data Sheet (SDS)
The primary and most authoritative source of information for the safe handling and disposal of any chemical is its Safety Data Sheet (SDS).[1] Regulations mandate that suppliers provide an SDS for hazardous chemicals. For this compound, it is imperative to obtain the SDS from your supplier before proceeding with any disposal-related activities. The SDS contains specific details regarding the compound's hazards, necessary precautions, and environmental impact, which are essential for creating a safe disposal plan.
Key information pertinent to disposal can be found in the following sections of the SDS:
| SDS Section Number | Section Title | Relevance to Disposal |
| Section 7 | Handling and Storage | Provides guidance on safe handling practices and storage requirements that minimize exposure and prevent accidental release prior to disposal. |
| Section 8 | Exposure Controls/Personal Protection | Details the necessary Personal Protective Equipment (PPE), such as gloves, safety glasses, and lab coats, to be worn during handling and disposal. |
| Section 13 | Disposal Considerations | Offers specific instructions on appropriate disposal methods, including whether the chemical can be neutralized and information on waste containers. |
| Section 14 | Transport Information | Contains classification information required for the safe and compliant transportation of the chemical waste. |
| Section 15 | Regulatory Information | Outlines the specific local, state, and federal regulations that govern the waste management of the substance. |
Step-by-Step General Disposal Protocol
While the specific details for this compound must be sourced from its SDS, the following general protocol outlines the standard operating procedure for disposing of hazardous chemical waste in a laboratory setting. This workflow ensures that all safety and regulatory considerations are met.
Caption: General workflow for the proper disposal of hazardous laboratory chemicals.
Detailed Procedural Steps:
-
Obtain and Review the SDS : Before handling this compound for disposal, acquire the specific Safety Data Sheet from the manufacturer.[1] This document is the definitive guide for all safety procedures.
-
Don Appropriate PPE : Based on Section 8 of the SDS, put on all required personal protective equipment. This typically includes, at a minimum, a lab coat, nitrile gloves, and chemical splash goggles.
-
Characterize and Segregate Waste : Hazardous waste must be segregated according to its physical state and chemical properties to prevent dangerous reactions.[3]
-
Solid Waste : Includes unused or expired solid this compound, as well as contaminated items like weighing papers, gloves, and bench protectors.
-
Liquid Waste : Comprises solutions containing this compound and the initial solvent rinses of any contaminated glassware. This waste should be further segregated based on its solvent composition (e.g., halogenated vs. non-halogenated).
-
Sharps Waste : Any contaminated needles, syringes, or glass pipettes must be placed in a designated, puncture-proof sharps container labeled for hazardous chemical waste.
-
-
Use and Label Correct Containers : All hazardous waste must be collected in containers that are chemically compatible, in good condition, and have a secure, tight-fitting lid.[4] Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name of all contents (i.e., "this compound"), and the associated hazards (e.g., "Toxic," "Flammable").
-
Store Waste Properly : Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area should be secure and away from general lab traffic. Ensure that incompatible waste streams, such as acids and bases, are stored separately.[4]
-
Arrange for Final Disposal : Do not dispose of this compound down the drain or in regular trash.[3][4] Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for the final pickup and disposal of the waste.[5] These entities are equipped to handle and transport hazardous materials in compliance with all regulatory requirements.[5]
By adhering to this structured approach and prioritizing the guidance provided in the manufacturer's SDS, research professionals can ensure the disposal of this compound is conducted safely, responsibly, and in full compliance with all applicable regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MAP4K1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Hazardous Materials Management - Bay West [baywest.com]
Essential Safety and Logistical Information for Handling BAY-405
For Research Use Only. Not for human or veterinary use.
This guide provides crucial safety and logistical information for the handling and disposal of BAY-405, a potent MAP4K1 inhibitor. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper management of this research compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the substance as a potent and potentially hazardous compound, is mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required when handling this compound to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Dedicated, disposable, non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[1] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.[1] |
Operational Plan: Handling and Storage
A systematic approach is essential to minimize exposure and ensure the integrity of the compound.[2]
Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The container should be tightly sealed and clearly labeled.
-
For long-term storage, refer to the supplier's recommendation, which is typically -20°C for powder and -80°C for solutions in solvent.[3]
Handling:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.[1]
-
Engineering Controls: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.[1]
-
Solution Preparation: When dissolving the compound, slowly add the solvent to the solid to avoid splashing. Keep containers covered as much as possible.[4]
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[5]
Waste Segregation and Collection:
-
Solid Waste: Contaminated items such as gloves, pipette tips, empty vials, and weighing papers should be collected in a designated, sealed, and clearly labeled hazardous waste container.[2][5]
-
Liquid Waste: Unused solutions containing this compound must be collected in a separate, designated, sealed, and leak-proof hazardous liquid waste container.[2][5]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
Container Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[5]
-
Store sealed waste containers in a designated and secure Satellite Accumulation Area within the laboratory, segregated from incompatible materials.[5]
Disposal Request:
-
Once a waste container is full, or in accordance with institutional policy, submit a waste collection request to your institution's Environmental Health and Safety (EHS) office.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
